2,4-Diethylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
626-21-1 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2,4-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-5-6-10-9(4-2)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZZNHVWPSIBWAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Diethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2,4-diethylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and visual representations of the synthetic routes.
Introduction
This compound is a disubstituted pyridine derivative with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The strategic placement of the ethyl groups at the 2 and 4 positions influences the molecule's steric and electronic properties, making it a valuable synthon. The primary route for the synthesis of this compound and other alkylpyridines is the Chichibabin pyridine synthesis, a condensation reaction of aldehydes and ammonia.
Core Synthesis Pathway: The Chichibabin Pyridine Synthesis
The most established and industrially relevant method for the synthesis of this compound is a variation of the Chichibabin pyridine synthesis. This reaction involves the condensation of a mixture of aldehydes with ammonia at elevated temperatures and pressures, typically over a solid acid catalyst.[1]
The overall reaction for the synthesis of this compound can be conceptualized as the reaction of butyraldehyde (as a source of the ethyl group at the 4-position) and acetaldehyde (providing the C2-C3 and N-C6 fragments, including the second ethyl group) with ammonia.
Proposed Reaction Mechanism
The Chichibabin synthesis proceeds through a complex series of aldol condensations, Michael additions, and cyclization/dehydrogenation steps.[1] While a definitive, universally agreed-upon mechanism for the formation of every possible product in mixed aldehyde reactions is still a subject of research, a plausible pathway for the formation of this compound is outlined below.
Logical Flow of the Chichibabin Synthesis for this compound
Caption: A simplified logical flow diagram illustrating the key stages in the Chichibabin synthesis of this compound.
Quantitative Data and Reaction Parameters
While specific data for the synthesis of this compound is not extensively reported in readily available literature, data from analogous syntheses of other alkylpyridines using the Chichibabin method can provide valuable insights into expected yields and optimal conditions. The reaction is typically carried out in the gas phase over a solid acid catalyst.
| Parameter | Typical Range for Alkylpyridine Synthesis | Catalyst Examples | Reference |
| Temperature | 350 - 500 °C | Alumina (Al₂O₃), Silica-Alumina (SiO₂-Al₂O₃), Zeolites | [1] |
| Pressure | Atmospheric to moderate pressure | - | [1] |
| Reactant Molar Ratio | Varies depending on desired product | - | [1] |
| Catalyst | Solid Acid Catalysts | Al₂O₃, SiO₂-Al₂O₃, Zeolites (e.g., ZSM-5) | [2] |
| Yield | Highly variable, generally moderate to good | - | [3] |
Note: The yield of a specific isomer like this compound is highly dependent on the precise reaction conditions, the specific catalyst used, and the ratio of the aldehyde starting materials. Optimization of these parameters is crucial for maximizing the yield of the desired product.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)
The following is a generalized, hypothetical experimental protocol for the gas-phase synthesis of this compound. This protocol is based on established procedures for the Chichibabin synthesis of other alkylpyridines and should be adapted and optimized for specific laboratory or industrial settings.
Experimental Workflow for Gas-Phase Synthesis of this compound
Caption: A generalized experimental workflow for the continuous gas-phase synthesis of this compound.
Materials and Equipment
-
Reactants: Butyraldehyde, Acetaldehyde, Anhydrous Ammonia, Inert Gas (e.g., Nitrogen).
-
Catalyst: Activated Alumina (or other suitable solid acid catalyst).
-
Equipment:
-
Fixed-bed catalytic reactor (e.g., quartz or stainless steel tube).
-
Tube furnace with temperature controller.
-
Mass flow controllers for gaseous reactants.
-
Syringe pump for liquid aldehyde feeds.
-
Condenser and collection system (e.g., cold trap).
-
Apparatus for fractional distillation.
-
Analytical instruments for product characterization (GC-MS, NMR).
-
Procedure
-
Catalyst Preparation and Reactor Setup:
-
The solid acid catalyst (e.g., activated alumina) is packed into the fixed-bed reactor.
-
The reactor is placed in a tube furnace and heated to the desired reaction temperature (e.g., 400 °C) under a flow of inert gas.
-
-
Reaction:
-
A gaseous feed stream consisting of butyraldehyde, acetaldehyde, ammonia, and an inert carrier gas is introduced into the heated reactor using mass flow controllers and a syringe pump for the liquid aldehydes. The molar ratio of the reactants should be carefully controlled to optimize for the formation of this compound.
-
The reactants pass over the heated catalyst bed where the condensation and cyclization reactions occur.
-
-
Product Collection:
-
The gaseous effluent from the reactor is passed through a condenser and a series of cold traps to collect the liquid products, which will be a mixture of unreacted starting materials, water, and various pyridine derivatives.
-
-
Purification and Analysis:
-
The collected liquid is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The crude product mixture is purified by fractional distillation to isolate the this compound from other isomers and byproducts.
-
The identity and purity of the final product are confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Alternative Synthetic Approaches
While the Chichibabin synthesis is the most direct route, other methods for constructing substituted pyridine rings could potentially be adapted for the synthesis of this compound. These include:
-
Hantzsch Pyridine Synthesis: This method involves the condensation of a β-ketoester, an aldehyde, and ammonia.[4][5][6] To synthesize this compound via this route, one would theoretically need to start with ethyl 3-oxohexanoate (to provide the C4-ethyl and C3, C5 carbons), propionaldehyde (for the C2-ethyl and C2 carbon), and ammonia. This would be a multi-step process involving the initial synthesis of the β-ketoester.
-
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. This is generally more suited for the synthesis of tri- and tetra-substituted pyridines.
Conclusion
The synthesis of this compound is primarily achieved through the Chichibabin pyridine synthesis, a robust and scalable method for the preparation of alkylpyridines. While detailed experimental protocols specifically for this compound are not abundant in the public domain, the general principles and procedures for the synthesis of related compounds provide a strong foundation for its successful preparation. The key to achieving a high yield of the desired isomer lies in the careful control of reaction parameters, particularly the choice of catalyst, reaction temperature, and the molar ratio of the aldehyde reactants. Further research into catalyst development and reaction optimization could lead to more efficient and selective syntheses of this compound and other valuable substituted pyridines.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diethylpyridine is a substituted pyridine derivative for which specific experimental physicochemical data is notably scarce in publicly available scientific literature. This technical guide provides a comprehensive framework for the determination of its key physicochemical properties, including pKa, boiling point, density, and solubility. By referencing established experimental protocols and drawing comparisons with related alkylpyridine compounds, this document offers researchers a practical approach to characterizing this compound. Furthermore, it discusses its expected chemical reactivity, potential applications in drug development based on the general utility of pyridine scaffolds, and computational methods for property prediction.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in the fields of medicinal chemistry and drug development.[1][2] The introduction of alkyl substituents, such as the two ethyl groups in this compound, can significantly influence the molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. A thorough understanding of these properties is crucial for predicting a compound's pharmacokinetic and pharmacodynamic behavior.
Due to the limited availability of experimental data for this compound, this guide outlines the necessary experimental procedures to determine its core physicochemical parameters. It also provides expected trends based on the known properties of structurally similar compounds.
Predicted and Comparative Physicochemical Properties
Table 1: Physicochemical Properties of Related Alkylpyridines
| Property | 2,6-Dimethylpyridine | 3,5-Dimethylpyridine[4] | General Alkyl Pyridines[1] | Predicted Range for this compound |
| Molecular Weight ( g/mol ) | 107.15 | 107.15 | Varies | 135.21 |
| Boiling Point (°C) | 143-145 | 169-170 | 115-220[1][2] | 180 - 200 |
| Melting Point (°C) | -6 | -9 | Varies | < -10 |
| Density (g/mL at 25°C) | 0.92 | 0.939 | ~0.9 - 1.1[2] | ~0.91 - 0.95 |
| pKa | 6.72[5] | - | 5.2 - 7.5 | ~6.5 - 7.0 |
| Solubility in water | 163.13 g/L at 25°C | 33 g/L at 20°C[3] | Slightly to moderately soluble[6] | Moderately soluble |
Note: The predicted range for this compound is an estimation based on the properties of its isomers and the expected effects of ethyl substitution compared to methyl substitution.
Experimental Protocols for Physicochemical Characterization
This section details the standard experimental procedures for determining the key physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
The pKa, a measure of the acidity of the conjugate acid of the pyridine, is a critical parameter for understanding its ionization state at physiological pH. Potentiometric titration is a precise method for its determination.[2]
Methodology:
-
Preparation of the Analyte Solution: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl is added.
-
Acidification: The solution is made acidic by the addition of a standard solution of a strong acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0, ensuring the complete protonation of the pyridine nitrogen.
-
Titration: The acidified solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the point of half-neutralization. The analysis can be refined by plotting the first or second derivative of the titration curve. The experiment should be repeated at least three times to ensure reproducibility.
Determination of Boiling Point
The boiling point provides information about the volatility of the compound and the strength of its intermolecular forces. A micro-boiling point method is suitable when only small quantities of the substance are available.
Methodology:
-
Sample Preparation: A small volume (a few drops) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a heating bath (e.g., a Thiele tube filled with mineral oil). The open end of the test tube should be above the surface of the heating oil.
-
Heating: The heating bath is heated gently and evenly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.
Determination of Density
The density of a liquid can be determined gravimetrically using a pycnometer or a volumetric flask.
Methodology:
-
Weighing the Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed.
-
Filling the Flask: The flask is filled to the calibration mark with this compound.
-
Weighing the Filled Flask: The filled flask is weighed again.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by the volume of the flask.
References
- 1. rawsource.com [rawsource.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chembk.com [chembk.com]
- 4. 3,5-ルチジン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 6. POLY ALKYL PYRIDINES (CORROSIVE LIQUIDS, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
2,4-Diethylpyridine: An In-depth Technical Guide
A comprehensive overview of the chemical identifiers, properties, and synthesis of 2,4-Diethylpyridine for researchers, scientists, and drug development professionals.
While this compound is a substituted pyridine derivative of interest, publicly available information, including a specific CAS number, is limited. This guide provides a detailed summary of available data and, where directly applicable, draws comparisons with the closely related and well-documented compound, 2,4-Dimethylpyridine, also known as 2,4-Lutidine.
Core Identifiers and Chemical Properties
Due to the scarcity of data for this compound, a comprehensive table of its specific identifiers and properties cannot be compiled. However, for the related compound, 2,4-Dimethylpyridine, the following information is well-established.
Table 1: Chemical Identifiers for 2,4-Dimethylpyridine
| Identifier | Value |
| CAS Number | 108-47-4 |
| EC Number | 203-586-8 |
| UNII | 83903UJ0WW |
| PubChem CID | 7936 |
| InChI | InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3 |
| InChIKey | JYYNAJVZFGKDEQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)C |
Table 2: Physicochemical Properties of 2,4-Dimethylpyridine
| Property | Value |
| Molecular Formula | C7H9N |
| Molecular Weight | 107.15 g/mol |
| Appearance | Clear oily liquid |
| Density | 0.9273 g/cm³ |
| Melting Point | -64 °C |
| Boiling Point | 158.5 °C |
| Flash Point | 47 °C (closed cup) |
| Refractive Index | 1.499 (at 20°C) |
Synthesis and Reactions
Pyridine and its derivatives are crucial scaffolds in drug design and development due to their ability to interact with biological targets and their favorable physicochemical properties that can enhance drug-like characteristics.[1] The pyridine ring is a common feature in numerous FDA-approved drugs.[1]
Applications in Research and Drug Development
Substituted pyridines are a significant class of compounds in medicinal chemistry. They are present in a wide array of pharmaceuticals with diverse therapeutic applications, including antitubercular, antiviral, and anticancer agents.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events.
While specific applications for this compound in drug development are not documented, research on related structures suggests potential areas of investigation. For example, diethyl pyridine-2,4-dicarboxylate has been identified as a potent prolyl 4-hydroxylase inhibitor, playing a role in procollagen processing.[2] This highlights the potential for diethyl-substituted pyridines to modulate enzymatic activity.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are not available in the public domain. Researchers interested in this specific compound would likely need to adapt existing synthetic methodologies for substituted pyridines and develop their own protocols for its use in experimental settings. General procedures for the synthesis of related compounds, such as 2,6-dimethylpyridine, have been published and could serve as a starting point.[3]
Signaling Pathways and Logical Relationships
Given the lack of specific biological data for this compound, a diagram of a signaling pathway it is directly involved in cannot be generated. However, to illustrate the potential role of pyridine derivatives in cellular signaling, a generalized workflow for investigating the effect of a novel compound on a known signaling pathway is presented below.
Caption: A generalized experimental workflow for studying the impact of a novel compound on a cellular signaling pathway.
References
Navigating the Solubility Landscape of 2,4-Diethylpyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diethylpyridine, a substituted heterocyclic aromatic compound, holds potential as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. Its solubility in various organic solvents is a critical physicochemical parameter that governs its utility in synthetic reactions, formulation development, and purification processes. A thorough understanding of its solubility profile allows for the rational selection of solvent systems, which can significantly impact reaction kinetics, yield, and the overall efficiency of chemical processes.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide offers a theoretical solubility profile based on its molecular structure and provides data for the closely related analogue, 2,4-dimethylpyridine. Furthermore, a detailed experimental protocol for determining solubility is presented, alongside a discussion of the key factors influencing the solubility of substituted pyridines.
Theoretical Solubility Profile of this compound
The solubility of a solute in a solvent is primarily dictated by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. This compound possesses a moderately polar pyridine ring containing a nitrogen atom capable of hydrogen bonding, and two nonpolar ethyl groups. This amphiphilic nature suggests a nuanced solubility profile.
-
Polar Solvents: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting favorable interactions with polar protic solvents such as alcohols (e.g., ethanol, methanol) and to some extent, water. The lone pair of electrons on the nitrogen also contributes to dipole-dipole interactions with polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Non-Polar Solvents: The presence of the two ethyl groups imparts significant nonpolar character to the molecule. These alkyl chains will readily interact via van der Waals forces with nonpolar solvents such as toluene, hexane, and diethyl ether.
Therefore, this compound is expected to exhibit good solubility in a broad range of organic solvents, from moderately polar to nonpolar. Its miscibility is likely to be high in many common organic solvents.
Solubility Data of an Analogous Compound: 2,4-Dimethylpyridine
In the absence of specific data for this compound, the solubility of its lower alkyl homologue, 2,4-dimethylpyridine (also known as 2,4-lutidine), can provide valuable insights. It is important to note that the larger ethyl groups in this compound will likely increase its lipophilicity and may slightly decrease its solubility in highly polar solvents compared to 2,4-dimethylpyridine.
| Solvent | Qualitative Solubility | Quantitative Solubility (at 25 °C) |
| Water | Slightly soluble to moderately soluble | 350 mg/mL (Note: The original source does not explicitly state the solvent for this value, but it is listed in the context of aqueous and ethanol solubility) |
| Ethanol | Soluble | Not specified |
| Hexane | Soluble | Not specified |
| Benzene | Soluble | Not specified |
Experimental Protocol for Solubility Determination: Gravimetric Method
The following is a detailed methodology for determining the solubility of a liquid solute like this compound in a liquid organic solvent. This method is based on the gravimetric analysis of a saturated solution.[1][2][3][4]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic water bath or incubator
-
Glass vials with screw caps or sealed ampoules
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed beaker
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate, undissolved phase of this compound should be visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.[1]
-
-
Sample Withdrawal and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear, saturated supernatant (the solvent phase) using a calibrated pipette. Be cautious not to disturb the undissolved solute phase.
-
-
Gravimetric Analysis:
-
Transfer the withdrawn aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Weigh the evaporating dish containing the aliquot to determine the total mass of the solution.
-
Carefully evaporate the solvent from the solution. This can be done on a hot plate in a fume hood or in a drying oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.
-
Once the solvent is evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 60-80 °C) to remove any residual solvent until a constant mass is achieved.
-
Cool the evaporating dish in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until the difference between consecutive weighings is negligible (e.g., < 0.5 mg).[5]
-
-
Calculation of Solubility:
-
Calculate the mass of the solute (this compound) by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the aliquot.
-
Express the solubility in desired units, such as g/100 g of solvent or mol/L.
-
Factors Influencing Solubility of Substituted Pyridines
The solubility of a substituted pyridine, such as this compound, is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions. A logical relationship between these factors is illustrated in the diagram below.
Caption: Key factors influencing the solubility of this compound.
Experimental Workflow for Gravimetric Solubility Determination
The following diagram illustrates the step-by-step workflow for the gravimetric determination of this compound solubility as described in the experimental protocol.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
References
Spectroscopic Analysis of 2,4-Diethylpyridine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diethylpyridine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.
Important Note on Data Availability: As of the compilation of this guide, direct experimental spectroscopic data for this compound was not publicly available in the referenced databases. Therefore, this document presents predicted spectroscopic data based on the analysis of the closely related compound, 2,4-dimethylpyridine, and general principles of spectroscopy. The provided data should be considered as an estimation and a guide for experimental design and data interpretation.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are extrapolated from the known data of 2,4-dimethylpyridine and are intended to provide a reference for expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the two ethyl substituents. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern.
| Predicted ¹H NMR Data for this compound | |||
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-6 | ~8.3-8.5 | Doublet | 1H |
| H-5 | ~6.8-7.0 | Doublet | 1H |
| H-3 | ~6.9-7.1 | Singlet | 1H |
| -CH₂- (at C4) | ~2.6-2.8 | Quartet | 2H |
| -CH₂- (at C2) | ~2.7-2.9 | Quartet | 2H |
| -CH₃ (at C4) | ~1.2-1.4 | Triplet | 3H |
| -CH₃ (at C2) | ~1.2-1.4 | Triplet | 3H |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
| Predicted ¹³C NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~161-163 |
| C-6 | ~148-150 |
| C-4 | ~147-149 |
| C-3 | ~122-124 |
| C-5 | ~120-122 |
| -CH₂- (at C4) | ~28-30 |
| -CH₂- (at C2) | ~25-27 |
| -CH₃ (at C4) | ~13-15 |
| -CH₃ (at C2) | ~12-14 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Predicted IR Data for this compound | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N stretching (in pyridine ring) | 1580 - 1610 |
| C=C stretching (in pyridine ring) | 1450 - 1580 |
| C-H bending (aliphatic) | 1370 - 1470 |
| C-H out-of-plane bending (aromatic) | 700 - 900 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which is crucial for confirming the molecular weight and elucidating the structure.
| Predicted Mass Spectrometry Data for this compound | |
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 135.21 |
| [M-CH₃]⁺ | 120.18 |
| [M-C₂H₅]⁺ | 106.15 |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of liquid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[2][3]
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[1][2]
-
Cap the NMR tube and wipe the exterior with a lint-free tissue to remove any contaminants.[1]
Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's autosampler or manually into the probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]
-
Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.[1]
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[1]
-
Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[2][4]
-
Initiate data acquisition.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or thin-film method is commonly used.[5]
ATR-FTIR Protocol:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrument-related absorptions.
-
Place a small drop of the neat this compound liquid sample directly onto the ATR crystal.
-
If applicable, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable organic molecules like this compound.
Electron Ionization (EI) MS Protocol:
-
Introduce a small amount of the this compound sample into the mass spectrometer's ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the compound is first separated from any impurities on a GC column before entering the mass spectrometer.[6][7]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[6][7][8][9]
-
The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged fragments.[6][7][8]
-
The positively charged ions (molecular ion and fragments) are accelerated by an electric field into the mass analyzer.[6][7][8][9]
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6][7][8][9]
-
A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The most abundant ion is designated as the base peak and assigned a relative intensity of 100%.[9]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
A Technical Guide to the Thermodynamic Properties of Alkylpyridines, with a Focus on 2,4-Dimethylpyridine as an Analogue for 2,4-Diethylpyridine
Disclaimer: Direct experimental thermodynamic data for 2,4-diethylpyridine is scarce in publicly available literature. This guide presents a comprehensive overview of the thermodynamic properties of a structurally similar compound, 2,4-dimethylpyridine (also known as 2,4-lutidine), to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and experimental methodologies described are broadly applicable to the study of substituted pyridines.
Introduction
Substituted pyridines are a fundamental class of heterocyclic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of their thermodynamic properties is critical for process design, reaction optimization, safety assessments, and modeling of intermolecular interactions in biological systems. This technical guide provides key thermodynamic data, details the experimental protocols used for their determination, and illustrates relevant scientific concepts and workflows.
Thermodynamic Data for 2,4-Dimethylpyridine
The following tables summarize the core thermodynamic and physical properties for 2,4-dimethylpyridine (C₇H₉N), a close structural analogue of this compound.
Enthalpy, Entropy, and Heat Capacity
These properties are fundamental to understanding the energy content and stability of a compound.
| Property | Value | Units | Conditions | Reference |
| ΔfH°liquid (Standard Enthalpy of Formation, Liquid) | -37.70 ± 0.84 | kJ/mol | 298.15 K, 1 atm | [1] |
| ΔcH°liquid (Standard Enthalpy of Combustion, Liquid) | -4232.8 ± 0.8 | kJ/mol | 298.15 K, 1 atm | [1] |
| S°liquid (Standard Molar Entropy, Liquid) | 234.3 ± 0.4 | J/mol·K | 298.15 K, 1 atm | [1] |
| Cp,liquid (Liquid Phase Heat Capacity) | 184.76 | J/mol·K | 298.15 K | [1] |
Phase Change and Vapor Pressure Data
This data is crucial for distillation, purification, and handling of the compound.
| Property | Value | Units | Conditions | Reference |
| Tboil (Normal Boiling Point) | 159 | °C | 1 atm | [2] |
| Tfus (Normal Melting Point) | -60 | °C | 1 atm | [2] |
| ΔvapH° (Standard Enthalpy of Vaporization) | 43.4 ± 0.2 | kJ/mol | 298.15 K | [3] |
| Vapor Pressure | 3.17 | mm Hg | 25 °C | [4][5] |
Gas Phase and Other Properties
These properties are relevant for gas-phase reactions and molecular modeling.
| Property | Value | Units | Reference |
| PAff (Proton Affinity) | 962.90 | kJ/mol | [6] |
| BasG (Gas Basicity) | 930.80 | kJ/mol | [6] |
| μ (Dipole Moment) | 2.22 | Debye | [6] |
| IE (Ionization Energy) | 8.85 | eV | [6] |
Experimental Protocols
The determination of thermodynamic properties requires precise and carefully controlled experimental procedures. Below are detailed methodologies for key measurements.
Combustion Calorimetry (for Enthalpy of Formation)
Static bomb calorimetry is the standard method for determining the enthalpy of combustion of liquid organic compounds.
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity 2,4-dimethylpyridine is sealed in a thin-walled glass ampoule.
-
Calorimeter Setup: The ampoule is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"). A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Isothermal Environment: The bomb is submerged in a known mass of water in a well-insulated, stirred calorimeter jacket. The entire system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time before, during, and after combustion.
-
Analysis and Calculation: The corrected temperature rise is used to calculate the total energy change. After accounting for the energy of ignition and the formation of nitric acid (from the nitrogen in the sample), the standard enthalpy of combustion (ΔcH°liquid) is determined. The standard enthalpy of formation (ΔfH°liquid) is then calculated using Hess's Law with the known enthalpies of formation for CO₂(g) and H₂O(l).
Adiabatic Heat-Capacity Calorimetry (for Heat Capacity and Entropy)
This technique measures the heat capacity of a substance over a wide range of temperatures.
-
Sample Loading: A known mass of the sample is hermetically sealed in a calorimeter vessel under its own vapor pressure.
-
Calorimeter System: The vessel is placed in an adiabatic shield within a vacuum chamber. The temperature of the shield is controlled to precisely match the temperature of the sample vessel at all times, preventing any heat loss or gain.
-
Heating and Measurement: A series of precisely measured electrical energy pulses are delivered to the sample vessel, causing its temperature to increase incrementally. The resulting temperature change for each energy input is recorded.
-
Calculation: The heat capacity (Cp) is calculated at each temperature point from the ratio of the energy input to the temperature rise. By integrating the heat capacity data from near absolute zero, the standard molar entropy (S°liquid) can be determined.
Ebulliometry (for Vapor Pressure)
Ebulliometers are used to accurately measure the boiling point of a liquid at different pressures.
-
Apparatus: A Swietoslawski ebulliometer is commonly used. It is designed to ensure that the boiling liquid, vapor, and thermometer are all in thermodynamic equilibrium.
-
Procedure: The sample is placed in the ebulliometer, which is connected to a pressure control and measurement system. The system pressure is set and maintained at a specific value.
-
Boiling Point Determination: The liquid is heated until it boils. The temperature of the vapor-liquid equilibrium is measured with a high-precision thermometer.
-
Data Collection: This process is repeated at various pressures (both sub-atmospheric and atmospheric).
-
Modeling: The resulting temperature-pressure data pairs can be fitted to thermodynamic models, such as the Antoine equation, to describe the vapor pressure relationship over a range of temperatures.
Visualizations
Workflow for Combustion Calorimetry
The following diagram illustrates the logical steps involved in determining the enthalpy of combustion.
References
- 1. Pyridine, 2,4-dimethyl- [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. Pyridine, 2,4-dimethyl- [webbook.nist.gov]
- 4. 2,4-Dimethylpyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 5. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine, 2,4-dimethyl- (CAS 108-47-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,4-Disubstituted Pyridines: A Case Study of 2,4-Dimethylpyridine
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Molecular Structure and Conformation of 2,4-Diethylpyridine
NOTICE: Comprehensive searches for specific experimental and computational data on the molecular structure and conformation of This compound have yielded limited specific results. To provide a valuable technical resource, this guide focuses on the closely related and well-documented analogue, 2,4-dimethylpyridine . The principles and methodologies discussed herein are directly applicable to the conformational analysis of this compound and other substituted pyridines.
Introduction
Substituted pyridines are a critical class of heterocyclic compounds in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and conformational dynamics. This guide provides a detailed overview of the molecular structure and conformation of 2,4-disubstituted pyridines, with a specific focus on 2,4-dimethylpyridine as a model compound. Understanding the spatial arrangement of the substituent groups on the pyridine ring is paramount for predicting molecular interactions, designing novel drug candidates, and developing new materials.
Molecular Structure of 2,4-Dimethylpyridine
2,4-Dimethylpyridine, also known as 2,4-lutidine, is an aromatic heterocyclic compound with the chemical formula C₇H₉N.[1][2] The core of the molecule is a six-membered pyridine ring, with methyl groups substituted at the C2 and C4 positions.
Computed Molecular Properties
Computational chemistry provides valuable insights into the molecular properties of 2,4-dimethylpyridine. The following table summarizes key computed properties.
| Property | Value | Source |
| Molecular Formula | C₇H₉N | PubChem[3] |
| Molecular Weight | 107.15 g/mol | PubChem[3] |
| XLogP3 | 1.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
| Exact Mass | 107.0735 g/mol | PubChem[3] |
| Monoisotopic Mass | 107.0735 g/mol | PubChem[3] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[3] |
| Heavy Atom Count | 8 | PubChem[3] |
Structural Details
Conformational Analysis of 2,4-Dimethylpyridine
The primary conformational flexibility in 2,4-dimethylpyridine arises from the rotation of the methyl groups around the C-C single bonds connecting them to the pyridine ring.
Rotational Barriers of Methyl Groups
The rotation of the methyl groups is not entirely free but is hindered by a rotational energy barrier. This barrier is a result of steric interactions between the hydrogen atoms of the methyl groups and the adjacent atoms on the pyridine ring. The energy barriers to rotation in substituted pyridines can be determined experimentally using techniques like microwave spectroscopy and NMR spectroscopy, or computationally through methods such as Density Functional Theory (DFT).
While specific experimental values for the rotational barriers in 2,4-dimethylpyridine were not found in the initial search, computational studies on similar systems suggest that these barriers are typically low, allowing for rapid rotation at room temperature. For instance, studies on related molecules like 4-(dimethylamino)pyridine have explored rotational barriers to understand enantiomerization processes.[5]
Experimental and Computational Methodologies
The determination of molecular structure and conformation relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
-
X-ray Crystallography: This technique provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and crystal packing.
-
Methodology: A single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density map, from which the atomic positions can be deduced.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H and 13C NMR, provides information about the chemical environment of the atoms in a molecule. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space distances between atoms, which is crucial for conformational analysis in solution.
-
Microwave Spectroscopy: This gas-phase technique allows for the precise determination of rotational constants, from which molecular geometry, including bond lengths and angles, can be derived with high accuracy.
Computational Protocols
-
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. It can be used to optimize molecular geometries, predict vibrational frequencies, and calculate rotational energy barriers.
-
Molecular Mechanics (MM): MM methods use classical physics to model the potential energy surface of a molecule. These methods are computationally less expensive than quantum mechanical methods and are well-suited for exploring the conformational space of larger molecules.
Below is a generalized workflow for the determination of molecular structure and conformation.
Conclusion
While specific structural and conformational data for this compound are not extensively available in the current literature, a thorough understanding of its properties can be extrapolated from the analysis of its close analogue, 2,4-dimethylpyridine. The methodologies outlined in this guide, encompassing a synergistic approach of experimental techniques and computational modeling, provide a robust framework for the detailed characterization of substituted pyridines. Such detailed structural insights are indispensable for the rational design of new pharmaceuticals and functional materials. Further dedicated studies on this compound are warranted to elucidate its specific conformational preferences and structure-activity relationships.
References
- 1. Pyridine, 2,4-dimethyl- [webbook.nist.gov]
- 2. Pyridine, 2,4-dimethyl- [webbook.nist.gov]
- 3. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethylpyridine | 108-47-4 | Benchchem [benchchem.com]
- 5. Energy barriers to rotation in axially chiral analogues of 4-(dimethylamino)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and Safety Information for 2,4-Diethylpyridine: A Technical Guide
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of 2,4-Dimethylpyridine.
| Property | Value |
| CAS Number | 108-47-4 |
| Molecular Formula | C7H9N |
| Molecular Weight | 107.15 g/mol |
| Appearance | Dark red hygroscopic liquid; Yellowish liquid with a smoky, phenolic odor |
| Boiling Point | 159 °C |
| Melting Point | -60 °C |
| Flash Point | 47 °C (116.6 °F) - closed cup |
| Density | 0.927 g/mL at 25 °C |
| Solubility | Slightly soluble in water; Soluble in ethanol |
| Vapor Pressure | 3.17 mm Hg |
Toxicological Data
The following table summarizes the available acute toxicity data for 2,4-Dimethylpyridine.
| Endpoint | Species | Route | Value | Reference |
| LD50 (Oral) | Rat | Oral | 200 mg/kg | National Technical Information Service[1] |
Hazard Identification and Classification
2,4-Dimethylpyridine is classified as a hazardous substance. The following table outlines its hazard classifications.
| Hazard Class | Category |
| Flammable liquids | 3 |
| Acute toxicity, Oral | 3 |
| Acute toxicity, Dermal | 3 |
| Acute toxicity, Inhalation | 3 |
| Skin irritation | 2 |
| Eye irritation | 2A |
| Specific target organ toxicity, single exposure | 3 |
Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H301: Toxic if swallowed.[1]
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with 2,4-Dimethylpyridine.
Handling:
-
Avoid breathing vapor or mist.[1]
-
Wear protective gloves, protective clothing, and eye/face protection.[1]
-
Wash hands thoroughly after handling.[1]
-
Use in a well-ventilated area.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Take precautionary measures against static discharge.[1]
-
Ground and bond containers when transferring material.[1]
Storage:
-
Store in a well-ventilated place. Keep cool.[1]
-
Keep container tightly closed.
-
Store locked up.[1]
-
Store away from incompatible materials.
Emergency Procedures
The following diagram outlines the general emergency procedures in case of exposure or spill.
Caption: General emergency procedures for 2,4-Dimethylpyridine.
Experimental Protocols
Detailed experimental protocols for 2,4-Diethylpyridine are not available. The following are generalized protocols for assessing the toxicity of pyridine derivatives.
Acute Oral Toxicity Study (LD50) - Rodent Model
This protocol is a generalized representation based on standard toxicology guidelines.
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Materials:
-
Test substance (e.g., 2,4-Dimethylpyridine)
-
Vehicle for administration (e.g., corn oil, water)
-
Young adult laboratory rats (e.g., Sprague-Dawley or Wistar), typically of one sex, fasted overnight.
-
Oral gavage needles
-
Syringes
-
Animal cages
-
Calibrated balance
Procedure:
-
Dose Preparation: Prepare a series of graded doses of the test substance in the chosen vehicle.
-
Animal Grouping: Randomly assign animals to dose groups, including a control group receiving only the vehicle. A typical study might have 5-10 animals per group.
-
Administration: Administer a single dose of the test substance or vehicle to each animal via oral gavage. The volume administered is typically based on the animal's body weight.
-
Observation: Observe the animals for signs of toxicity immediately after dosing and periodically for at least 14 days. Observations should include changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or coma.
-
Data Collection: Record all mortalities and the time of death. Weigh the animals before dosing and at regular intervals during the observation period.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).
-
Data Analysis: Analyze the mortality data using appropriate statistical methods (e.g., probit analysis) to determine the LD50 value.
Caption: Workflow for an acute oral toxicity study.
In Vitro Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of a compound on a cell line.
Objective: To determine the concentration of a test substance that causes a 50% reduction in cell viability (IC50).
Materials:
-
Test substance
-
Human cancer cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test substance in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test substance. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: After incubation, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for an in vitro cytotoxicity assay.
Signaling Pathways
Specific signaling pathways for this compound or 2,4-Dimethylpyridine toxicity are not well-documented in the provided search results. Pyridine and its derivatives are known to cause a range of toxic effects, including neurotoxicity and hepatotoxicity, which can involve complex signaling cascades. However, without specific experimental data, a diagram of a known signaling pathway directly affected by this compound cannot be accurately generated. Research on related compounds suggests that toxicity may involve oxidative stress pathways and mitochondrial dysfunction, but this is a generalized mechanism.
References
Navigating the Procurement and Application of 2,4-Dimethylpyridine: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Acquisition and Utilization of 2,4-Dimethylpyridine
Due to the limited commercial availability and public information on 2,4-Diethylpyridine, this guide focuses on its close structural analog, 2,4-Dimethylpyridine (also known as 2,4-Lutidine). This compound is readily available and serves as a crucial building block and reagent in various chemical and pharmaceutical research settings.
Sourcing and Procurement of 2,4-Dimethylpyridine
The acquisition of high-purity 2,4-Dimethylpyridine is the first critical step for any research application. A variety of chemical suppliers offer this compound in different grades and quantities. Below is a comparative summary of prominent suppliers.
Table 1: Supplier and Product Information for 2,4-Dimethylpyridine
| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |
| --INVALID-LINK-- | 2,4-Dimethylpyridine, 2,4-Lutidine | 108-47-4 | ≥98% (FG) | Varies (e.g., bulk) |
| --INVALID-LINK-- | 2,4-Lutidine, 2,4-Dimethylpyridine | 108-47-4 | >98.0% (GC)[1] | Varies (benchtop to bulk)[2] |
| --INVALID-LINK-- | 2,4-Lutidine, 2,4-Dimethylpyridine | 108-47-4 | ≥98% (GC)[3] | 25mL, 100mL, 500mL, 1L[3] |
| --INVALID-LINK-- | 2,4-dimethylpyridine | 108-47-4 | Not specified | Worldwide distribution[4] |
| --INVALID-LINK-- | 2,4-Lutidine | 108-47-4 | 98+% | Varies |
| --INVALID-LINK-- | 2,4-Lutidine | 108-47-4 | Not specified | Not specified |
Note: Pricing is subject to change and is often dependent on the quantity purchased. It is advisable to request a quote directly from the suppliers for the most accurate and up-to-date pricing information.
Physicochemical Properties of 2,4-Dimethylpyridine
Understanding the physical and chemical properties of 2,4-Dimethylpyridine is essential for its safe handling, storage, and application in experimental work.
Table 2: Physicochemical Data of 2,4-Dimethylpyridine
| Property | Value |
| Molecular Formula | C₇H₉N[3] |
| Molecular Weight | 107.15 g/mol |
| CAS Number | 108-47-4[1][3] |
| Appearance | Colorless to light yellow liquid[1][3] |
| Density | 0.927 g/mL at 25 °C |
| Boiling Point | 159 °C |
| Melting Point | -60 °C |
| Refractive Index | n20/D 1.499 |
| Solubility | Soluble in alcohol. Water solubility: 3.50E+05 mg/L at 25 °C (experimental)[2] |
| Purity (Typical) | ≥98%[1][3] |
Experimental Protocols
General Synthesis of Dimethylpyridines
While several methods exist for the synthesis of substituted pyridines, a common approach involves the condensation of carbonyl compounds with ammonia or amines. The following is a generalized procedure for the Hantzsch pyridine synthesis, which can be adapted for the synthesis of various dihydropyridine derivatives, followed by oxidation to the corresponding pyridine.
Hantzsch Dihydropyridine Synthesis and Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., formaldehyde), and a source of ammonia (e.g., ammonium hydroxide in ethanol).
-
Condensation: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Dihydropyridine: After completion, the reaction mixture is cooled, and the product, a 1,4-dihydropyridine derivative, often precipitates. The solid can be collected by filtration and washed with a cold solvent (e.g., ethanol or water).
-
Oxidation: The isolated dihydropyridine is then oxidized to the corresponding pyridine. A common oxidizing agent is nitric acid or other suitable reagents. This step should be performed with caution as the reaction can be exothermic.
-
Purification: The final pyridine product is then purified, typically by distillation or column chromatography, to yield the desired 2,4-dimethylpyridine.
For a more detailed, specific example of a related synthesis, refer to the synthesis of 2,6-dimethylpyridine as described in Organic Syntheses.
Logical Workflow for Procurement and Research Application
The following diagram illustrates a typical workflow for a researcher from identifying the need for 2,4-Dimethylpyridine to its ultimate use in an experiment.
Biological and Chemical Context
2,4-Dimethylpyridine is a heterocyclic organic compound widely used as a non-nucleophilic base in organic synthesis.[5] Its applications are diverse, ranging from a building block in the synthesis of pharmaceuticals and agrochemicals to a component in the production of dyes and pigments.[3] In the context of drug development, it can serve as a key intermediate.
Recent research has also explored the role of lutidines, including 2,4-dimethylpyridine, in modulating photoredox reactions. They can act as electron mediators, facilitating proton-coupled electron transfer (PCET) and stabilizing transient intermediates, which can enhance the efficiency and selectivity of certain chemical transformations.
Due to its primary role as a reagent and building block, there is limited information available on specific biological signaling pathways directly modulated by 2,4-Dimethylpyridine itself. Its relevance in drug development is primarily as a precursor or intermediate in the synthesis of more complex, biologically active molecules. Researchers should focus on the properties and reactions of this compound to leverage its utility in their synthetic strategies.
References
The Unheralded Debut of 2,4-Diethylpyridine: A Historical and Technical Perspective
While the discovery of 2,4-Diethylpyridine lacks a singular, celebrated moment in the annals of chemistry, its emergence is intrinsically linked to the foundational advancements in pyridine synthesis during the late 19th and early 20th centuries. The absence of a specific "discovery" paper suggests that its first synthesis was likely a routine application of established methods for creating alkyl-substituted pyridines, rather than a breakthrough in itself. This technical guide explores the historical context of its probable first synthesis through the lens of the pioneering named reactions that enabled its creation.
The synthesis of the pyridine ring, a critical scaffold in pharmaceuticals and agrochemicals, was a significant challenge for early organic chemists. The development of systematic methods for its construction paved the way for the preparation of a vast array of derivatives, including this compound. Two key synthetic strategies, the Hantzsch pyridine synthesis and the Chichibabin pyridine synthesis, stand out as the most probable routes for its initial preparation.
The Precursors to Discovery: Foundational Pyridine Syntheses
The groundwork for synthesizing polysubstituted pyridines was laid by Arthur Hantzsch in 1881.[1] The Hantzsch pyridine synthesis is a one-pot condensation reaction involving two equivalents of a β-ketoester, an aldehyde, and an ammonia source. This versatile method allows for the construction of the pyridine ring with various substituents.
A few decades later, in 1924, Aleksei Chichibabin reported a more direct method for producing pyridines from aldehydes and ammonia at high temperatures over a catalyst.[1] The Chichibabin pyridine synthesis proved to be a powerful tool for the industrial-scale production of simple alkylpyridines.[1]
Probable Pathways to this compound
Given the reactants required for these seminal syntheses, we can infer the likely starting materials for the first preparation of this compound.
Hypothetical Synthesis via the Hantzsch Reaction
The Hantzsch synthesis would have offered a rational approach to this compound. The logical precursors would be ethyl propionylacetate (a β-ketoester with an ethyl group), propionaldehyde (an aldehyde that would provide the second ethyl group at the 4-position), and ammonia. The initial product would be a dihydropyridine, which would then be oxidized to the aromatic this compound.
Hypothetical Synthesis via the Chichibabin Reaction
The Chichibabin synthesis provides a more direct, albeit potentially less controlled, route. The reaction of propionaldehyde and ammonia under heat and catalysis would likely produce a mixture of alkylpyridines, including this compound. The mechanism involves a series of aldol-type condensations and Michael additions, followed by cyclization and aromatization.
Experimental Protocols of the Era
The experimental protocols for these early syntheses would have been rudimentary by modern standards. A typical procedure would involve heating the reactants in a sealed vessel or at reflux for an extended period, followed by purification techniques such as distillation and crystallization of salts (e.g., picrates) to isolate the desired product from a complex mixture of isomers and byproducts.
Table 1: Representative Experimental Parameters for Historical Pyridine Syntheses
| Parameter | Hantzsch Synthesis (late 19th/early 20th Century) | Chichibabin Synthesis (early 20th Century) |
| Reactants | β-ketoester, aldehyde, ammonia (or ammonium salt) | Aldehyde(s), ammonia |
| Solvent | Often ethanol or acetic acid | Frequently solvent-free (gas phase) or in an inert solvent |
| Catalyst | Often self-catalyzed or with acid/base promoters | Alumina, silica, or other metal oxides |
| Temperature | Reflux temperature of the solvent | 200-500 °C |
| Pressure | Atmospheric | Often elevated pressure |
| Work-up | Extraction, distillation, crystallization of salts | Collection of distillate, fractional distillation, salt formation |
Conclusion
The discovery of this compound was not a singular event but rather an inevitable outcome of the development of robust and general methods for pyridine synthesis. The pioneering work of Hantzsch and Chichibabin provided the chemical community with the tools to create a vast library of substituted pyridines, and it is through the application of their groundbreaking reactions that this compound likely first came into existence in a chemist's flask. While the exact date and discoverer may be lost to history, the intellectual framework that enabled its synthesis is a clear and important part of the story of organic chemistry.
References
The Uncharted Territory of 2,4-Diethylpyridine in Nature: An In-depth Technical Guide on its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental scaffold in a vast array of natural products and pharmacologically active compounds.[1] While the natural occurrence of many simple and complex pyridine alkaloids is well-documented, the presence of 2,4-diethylpyridine in natural sources remains unconfirmed. However, the existence of its close analog, 2,4-dimethylpyridine (also known as 2,4-lutidine), in tobacco (Nicotiana tabacum) provides a strong indication that substituted pyridines of this nature are part of the natural chemical landscape.[2] This technical guide will delve into the known natural occurrences of 2,4-dialkylpyridine analogs, detail the experimental protocols for their isolation and identification, and present plausible biosynthetic pathways and experimental workflows. This information serves as a foundational resource for researchers investigating novel pyridine alkaloids and exploring the potential for discovering this compound or other similar analogs in nature.
Natural Occurrence of 2,4-Dialkylpyridine Analogs
While direct evidence for the natural occurrence of this compound is not available in the current scientific literature, the presence of its dimethyl analog provides a valuable point of reference. The quantitative data for the occurrence of 2,4-dimethylpyridine is summarized in the table below.
| Compound Name | Synonym | Natural Source | Organism Family | Method of Detection | Reference |
| 2,4-Dimethylpyridine | 2,4-Lutidine | Nicotiana tabacum (Tobacco) | Solanaceae | Gas Chromatography-Mass Spectrometry (GC-MS) | [2] |
Experimental Protocols
The successful isolation and identification of pyridine alkaloids from natural matrices rely on a systematic workflow involving extraction, separation, and spectroscopic characterization.
Extraction of Pyridine Alkaloids
The initial step involves the extraction of crude alkaloids from the source material. The choice of method depends on the nature of the plant or organism and the stability of the target compounds.[3][4]
a) Maceration:
-
Principle: This method involves soaking the dried and powdered plant material in a solvent for a period of time to allow the alkaloids to dissolve.
-
Protocol:
-
The dried and powdered plant material is placed in a sealed container with a suitable solvent (e.g., methanol, ethanol, or a mixture with water and a small amount of acid to form alkaloid salts).
-
The mixture is left to stand for a period of 3 to 7 days with occasional shaking.
-
The solvent is then filtered, and the residue (marc) is pressed to recover as much of the extract as possible.
-
The marc can be subjected to repeated maceration to ensure complete extraction.
-
The combined filtrates are then concentrated under reduced pressure to yield the crude extract.
-
b) Percolation:
-
Principle: This is a more efficient extraction method where the solvent is allowed to flow slowly through the powdered plant material packed in a column (percolator).
-
Protocol:
-
The powdered plant material is moistened with the extraction solvent and allowed to stand for a few hours in a sealed container.
-
The moistened material is then packed into a percolator.
-
The extraction solvent is added to the top of the percolator, and the flow rate is adjusted to allow for efficient extraction.
-
The percolate (the solution containing the extracted compounds) is collected.
-
The process is continued until the percolate is free of alkaloids (tested with a suitable reagent like Dragendorff's reagent).
-
The collected percolate is concentrated under reduced pressure.
-
Chromatographic Separation
The crude extract is a complex mixture of compounds that requires further separation to isolate the individual alkaloids.
a) Flash Column Chromatography (FCC):
-
Principle: A rapid form of preparative column chromatography that uses air pressure to force the solvent through the column, leading to faster and more efficient separation.
-
Protocol:
-
A glass column is packed with a suitable stationary phase (e.g., silica gel).
-
The crude extract is dissolved in a minimal amount of solvent and adsorbed onto a small amount of the stationary phase.
-
The adsorbed sample is loaded onto the top of the column.
-
A solvent system of increasing polarity (gradient elution) is passed through the column under pressure.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.
-
Fractions with similar TLC profiles are combined and concentrated.
-
b) Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: A powerful analytical technique that separates volatile compounds in the gas phase and then identifies them based on their mass-to-charge ratio.[5][6][7]
-
Protocol:
-
A small amount of the purified fraction or a derivatized sample is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column.
-
The compounds are separated based on their boiling points and interaction with the stationary phase of the column.
-
As each compound elutes from the column, it enters the mass spectrometer.
-
The compound is ionized, and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum.
-
The mass spectrum is compared to spectral libraries for identification.
-
Spectroscopic Identification
The final step is the unequivocal identification of the isolated compound using spectroscopic methods.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while 13C NMR provides information about the carbon skeleton.[8][9][10][11][12]
-
Protocol:
-
A small amount of the pure compound is dissolved in a deuterated solvent (e.g., CDCl3).
-
The sample is placed in an NMR tube and inserted into the NMR spectrometer.
-
1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.
-
The chemical shifts, coupling constants, and correlation signals are analyzed to elucidate the complete structure of the molecule.
-
b) Mass Spectrometry (MS):
-
Principle: As described in the GC-MS section, mass spectrometry determines the molecular weight and provides information about the structure of a compound through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Protocol:
-
The pure compound is introduced into the mass spectrometer.
-
The molecular ion peak provides the molecular weight of the compound.
-
The fragmentation pattern gives clues about the different functional groups and structural motifs present in the molecule.
-
Mandatory Visualizations
The following diagrams illustrate a plausible biosynthetic pathway for a simple dialkylpyridine and a general workflow for its isolation and identification.
Caption: Plausible biosynthetic pathway for a 2,4-dialkylpyridine.
Caption: General experimental workflow for the isolation and identification of dialkylpyridines.
Conclusion and Future Outlook
While the natural occurrence of this compound has not yet been reported, the presence of its analog, 2,4-dimethylpyridine, in nature suggests that its discovery may be on the horizon. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of natural sources for novel pyridine alkaloids. Advances in analytical techniques, particularly in high-resolution mass spectrometry and multi-dimensional NMR, will undoubtedly play a pivotal role in the discovery and characterization of new, structurally diverse pyridine derivatives. Future research in this area could lead to the identification of compounds with novel biological activities, further expanding the chemical diversity of natural products and their potential applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,4-Diethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the strategies and methodologies for performing electrophilic substitution reactions on 2,4-diethylpyridine. Due to the inherent electron-deficient nature of the pyridine ring, direct electrophilic aromatic substitution is challenging. This document focuses on the well-established and more effective approach of activating the pyridine ring through the formation of an N-oxide intermediate. The information presented herein is based on established principles of pyridine chemistry and analogous reactions reported for structurally similar compounds, providing a predictive framework for the reactivity of this compound.
Introduction: Overcoming the Challenge of Electrophilic Substitution in Pyridines
The pyridine ring, an essential scaffold in numerous pharmaceuticals and agrochemicals, is significantly less reactive towards electrophilic aromatic substitution (EAS) than its carbocyclic counterpart, benzene.[1] The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles.[1] Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, leading to the formation of a pyridinium ion, which is even more deactivated. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts preferentially coordinate with the lone pair of electrons on the nitrogen atom, further deactivating the ring system.[1][2]
To circumvent these challenges, a widely adopted strategy involves the temporary conversion of the pyridine to its corresponding N-oxide.[3] The N-oxide group is a strongly activating, ortho-, para-directing group, which significantly enhances the electron density of the pyridine ring, particularly at the 2-, 4-, and 6-positions, thereby facilitating electrophilic attack.[4][5][6] Following the substitution reaction, the N-oxide can be readily removed through deoxygenation to yield the desired substituted pyridine.[4]
This guide will detail the multi-step process for achieving electrophilic substitution on this compound, commencing with the preparation of the N-oxide, followed by key electrophilic substitution reactions, and concluding with the deoxygenation step.
General Workflow for Electrophilic Substitution of this compound
The overall strategy involves a three-stage process: N-oxidation, electrophilic substitution, and deoxygenation. This workflow allows for the introduction of a variety of substituents onto the pyridine ring that are not accessible through direct substitution methods.
Experimental Protocols
Stage 1: Preparation of this compound-N-Oxide
The initial step involves the oxidation of the nitrogen atom of this compound. This is typically achieved using a peroxy acid, such as peracetic acid (generated in situ from hydrogen peroxide and acetic acid) or meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol (Adapted from Organic Syntheses Procedure for Pyridine-N-Oxide)[2]:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
To the stirred solution, add a 30-35% aqueous solution of hydrogen peroxide (1.1-1.5 eq.) dropwise. The addition should be controlled to maintain the reaction temperature below 80°C.
-
After the addition is complete, heat the reaction mixture at 70-80°C for 3-5 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic acid and water under reduced pressure.
-
The residue can be purified by distillation under high vacuum or by crystallization to yield this compound-N-oxide.
Stage 2: Electrophilic Substitution Reactions
With the activated this compound-N-oxide in hand, various electrophilic substitution reactions can be performed. The ethyl groups at the 2- and 4-positions are electron-donating and, in conjunction with the N-oxide, will direct incoming electrophiles to the available 3-, 5-, and 6-positions. Steric hindrance from the ethyl groups will likely influence the regiochemical outcome.
Nitration is expected to proceed readily on the activated N-oxide ring. Based on studies with analogous dialkylpyridine N-oxides, nitration is anticipated to occur at the positions adjacent to the nitrogen atom.[3][7][8]
Expected Reaction and Regioselectivity:
Nitration of this compound-N-oxide is predicted to yield a mixture of 3-nitro- and 5-nitro-2,4-diethylpyridine-N-oxide, with potential for some 6-nitro product as well. The precise ratio will be influenced by steric and electronic factors.
Experimental Protocol (Adapted from the Nitration of 2,3-Lutidine-N-Oxide)[3][7]:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add this compound-N-oxide (1.0 eq.) to the cooled sulfuric acid, maintaining the temperature below 10°C.
-
In a separate beaker, prepare a solution of potassium nitrate (1.05 eq.) in concentrated sulfuric acid.
-
Add the potassium nitrate solution dropwise to the reaction mixture, keeping the temperature between -10°C and 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-120°C for a specified time, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Table 1: Expected Yields for Nitration of Dialkylpyridine-N-Oxides (Based on Analogous Reactions)
| Substrate | Nitrating Agent | Product | Yield (%) | Reference |
| 2,3-Lutidine-N-Oxide | KNO₃ / H₂SO₄ | 2,3-Dimethyl-4-nitropyridine-N-oxide | 91-93 | [3][7] |
| 3,5-Lutidine-N-Oxide | HNO₃ / H₂SO₄ | 3,5-Dimethyl-4-nitropyridine-N-oxide | ~90 | [8] |
| Pyridine-N-Oxide | fuming HNO₃ / H₂SO₄ | 4-Nitropyridine-N-oxide | 42 | [1] |
Halogenation of pyridine N-oxides can be achieved using various reagents, often leading to substitution at the 2- and 4-positions. For this compound-N-oxide, this would imply substitution at the remaining ring positions. Deoxyhalogenation, where the N-oxide is both substituted and deoxygenated in a single step, is also a common transformation.
Experimental Protocol for Deoxychlorination (General Procedure):
-
In a round-bottom flask, place this compound-N-oxide (1.0 eq.).
-
Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq.) slowly and with cooling.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., sodium carbonate) and extract with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography or distillation.
Sulfonation of pyridine-N-oxide has been shown to yield a mixture of sulfonic acid isomers.[9] A similar outcome would be expected for this compound-N-oxide.
Experimental Protocol (Adapted from the Sulfonation of Pyridine-N-Oxide)[9]:
-
To a solution of this compound-N-oxide (1.0 eq.) in fuming sulfuric acid (oleum), add mercuric sulfate (catalytic amount).
-
Heat the reaction mixture at a high temperature (e.g., 220-240°C) for several hours.
-
Cool the reaction and carefully dilute with water.
-
Neutralize the solution, which will likely precipitate the sulfonic acid product.
-
The product can be isolated by filtration and purified by recrystallization.
Stage 3: Deoxygenation of Substituted this compound-N-Oxide
The final step is the removal of the N-oxide to yield the substituted this compound. This can be accomplished using various reducing agents.
Experimental Protocol (General Procedure):
-
Dissolve the substituted this compound-N-oxide (1.0 eq.) in a suitable solvent (e.g., chloroform, acetic acid).
-
Add phosphorus trichloride (PCl₃) (1.1-1.5 eq.) dropwise at a low temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by carefully adding water.
-
Neutralize the mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product.
Alternatively, catalytic hydrogenation (e.g., H₂ over a palladium catalyst) can be employed for a more environmentally benign reduction.[4]
Reaction Mechanisms and Regioselectivity
The enhanced reactivity of pyridine N-oxides towards electrophilic substitution is due to the ability of the N-oxide oxygen to donate electron density into the ring system, stabilizing the cationic intermediate (sigma complex).
For this compound-N-oxide, electrophilic attack is anticipated at the 3-, 5-, and 6-positions. The ethyl groups at C2 and C4 are ortho-, para-directing and activating, further enhancing the nucleophilicity of the ring. However, the steric bulk of the ethyl groups may hinder attack at the adjacent 3- and 5-positions to some extent, potentially increasing the proportion of substitution at the less hindered 6-position.
Conclusion
While direct electrophilic substitution on this compound is generally impractical, the N-oxide activation strategy provides a robust and versatile pathway for the synthesis of a wide range of substituted derivatives. By leveraging the activating and directing effects of the N-oxide group, key functional groups such as nitro, halo, and sulfonic acid moieties can be introduced onto the pyridine ring. The subsequent deoxygenation step efficiently regenerates the pyridine nucleus, affording the desired substituted this compound. The experimental protocols and reactivity patterns outlined in this guide, derived from well-established pyridine chemistry and studies on analogous compounds, offer a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold. It is important to note that the specific reaction conditions and product distributions for this compound may require empirical optimization.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. baranlab.org [baranlab.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Nucleophilic Substitution Reactions of 2,4-Diethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and potential methodologies for nucleophilic substitution reactions involving the 2,4-diethylpyridine scaffold. While direct experimental data for nucleophilic substitution on the this compound ring is limited in publicly available literature, this document extrapolates from the well-established reactivity of pyridine and its alkyl-substituted analogues to offer a predictive framework for researchers. The guide covers the theoretical basis for these reactions, the expected influence of the diethyl substitution pattern on reactivity, hypothetical reaction schemes with plausible precursors, and generalized experimental protocols. The content is intended to serve as a foundational resource for scientists engaged in the synthesis and functionalization of substituted pyridines for applications in drug discovery and development.
Introduction: The Pyridine Core in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, including its aromaticity and the presence of the electron-withdrawing nitrogen atom, allow for a diverse range of chemical transformations. Nucleophilic aromatic substitution (SNAr) is a key class of reaction for the functionalization of pyridine rings, enabling the introduction of a wide variety of substituents. This guide focuses on the nucleophilic substitution reactions of this compound, a specific dialkyl-substituted pyridine, providing a theoretical and practical framework for its derivatization.
Theoretical Background: Nucleophilic Aromatic Substitution on Pyridines
Nucleophilic substitution on the pyridine ring is significantly more facile than on benzene. The nitrogen atom withdraws electron density from the ring, making it more electrophilic and susceptible to attack by nucleophiles. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions.
The generally accepted mechanism for nucleophilic aromatic substitution on pyridines is the SNAr mechanism, which proceeds via a two-step addition-elimination sequence:
-
Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a leaving group from the same carbon atom that was attacked.
The stability of the Meisenheimer complex is a crucial factor in determining the feasibility and regioselectivity of the reaction. For pyridine, attack at the 2- and 4-positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization.[1][2] Attack at the 3-position does not allow for this stabilization, and thus, nucleophilic substitution at this position is much less common.
The Influence of Alkyl Substituents
Alkyl groups, such as the ethyl groups in this compound, are generally considered to be electron-donating through an inductive effect. This has a deactivating effect on the pyridine ring towards nucleophilic attack by increasing the electron density of the ring system. Consequently, this compound is expected to be less reactive in nucleophilic substitution reactions compared to unsubstituted pyridine.
However, the presence of a suitable leaving group at the 2- or 4-position is a prerequisite for a substitution reaction to occur. The electronic effect of the ethyl groups would then modulate the reactivity of this hypothetical halo-2,4-diethylpyridine.
Hypothetical Nucleophilic Substitution Reactions of this compound Derivatives
Given the lack of direct literature precedent for nucleophilic substitution on this compound itself, we will consider a plausible precursor, 2-bromo-4,6-diethylpyridine. The synthesis of analogous 2-bromo-4,6-dimethylpyridine has been reported via the diazotization of 2-amino-4,6-dimethylpyridine, suggesting a viable synthetic route to the diethyl analogue.
Proposed Synthesis of a 2-Halo-4,6-diethylpyridine Precursor
A plausible synthetic route to a halo-2,4-diethylpyridine suitable for nucleophilic substitution would be analogous to the synthesis of 2-bromo-4,6-dimethylpyridine. This would involve the diazotization of 2-amino-4,6-diethylpyridine in the presence of a halogen source.
Caption: Plausible synthesis of a halo-diethylpyridine precursor.
Hypothetical Nucleophilic Substitution Reactions
With a precursor such as 2-bromo-4,6-diethylpyridine, a variety of nucleophiles could be employed to generate a library of substituted this compound derivatives.
Table 1: Hypothetical Nucleophilic Substitution Reactions of 2-Bromo-4,6-diethylpyridine
| Nucleophile | Reagent Example | Product | Potential Application Area |
| Amine | R-NH2 | 2-Amino-4,6-diethylpyridine derivative | Kinase Inhibitors, GPCR Modulators |
| Alkoxide | NaOR | 2-Alkoxy-4,6-diethylpyridine derivative | Antiviral, Antibacterial Agents |
| Thiolate | NaSR | 2-Thioether-4,6-diethylpyridine derivative | Enzyme Inhibitors |
| Cyanide | NaCN | 2-Cyano-4,6-diethylpyridine | Precursor for further synthesis |
Experimental Protocols: A General Approach
The following is a generalized experimental protocol for the nucleophilic aromatic substitution of a hypothetical 2-bromo-4,6-diethylpyridine with an amine nucleophile. This protocol is based on standard procedures for SNAr reactions on halopyridines and would require optimization for this specific substrate.
General Procedure for Amination of 2-Bromo-4,6-diethylpyridine
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4,6-diethylpyridine (1.0 eq.), the desired amine nucleophile (1.2-2.0 eq.), and a suitable base (e.g., K2CO3, Cs2CO3, or NaH, 1.5-3.0 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) to the reaction vessel. The concentration is typically in the range of 0.1-1.0 M.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: A generalized workflow for SNAr reactions.
Reaction Mechanisms and Intermediates
The SNAr reaction of a halo-2,4-diethylpyridine would proceed through a Meisenheimer intermediate. The stability of this intermediate is key to the reaction's success.
Caption: The SNAr mechanism on a diethylpyridine derivative.
Conclusion and Future Outlook
While this compound itself is not primed for direct nucleophilic substitution, its halogenated derivatives represent valuable and versatile intermediates for the synthesis of a wide range of functionalized pyridines. The principles of nucleophilic aromatic substitution on the pyridine ring provide a strong predictive framework for the reactivity of these compounds. The electron-donating nature of the ethyl groups is expected to decrease reactivity compared to simpler pyridines, likely necessitating more forcing reaction conditions.
For researchers in drug development, the methodologies and predictive insights provided in this guide offer a starting point for the design and synthesis of novel this compound-based compounds. Further experimental investigation is warranted to fully elucidate the reactivity of this specific scaffold and to develop optimized protocols for its derivatization.
References
Methodological & Application
The Role of 2,4-Diethylpyridine and its Analogs as Non-Nucleophilic Bases in Organic Synthesis: Application Notes and Protocols
Disclaimer: Direct and detailed literature on the application of 2,4-diethylpyridine as a non-nucleophilic base is limited. Therefore, this document will focus on its close structural and functional analogs, primarily 2,4-dimethylpyridine (2,4-lutidine) and 2,6-di-tert-butylpyridine . The principles and protocols described herein are expected to be largely applicable to this compound, with adjustments potentially required for steric bulk and basicity.
Introduction to Sterically Hindered Pyridine Bases
In organic synthesis, a non-nucleophilic base is a sterically hindered organic base that is a poor nucleophile.[1] These bases can effectively deprotonate acidic protons without participating in unwanted side reactions, such as nucleophilic attack on electrophilic centers. Alkyl-substituted pyridines, particularly those with substituents at the 2- and/or 6-positions, are a prominent class of non-nucleophilic bases. The steric bulk of the alkyl groups surrounding the nitrogen atom hinders its approach to electrophilic carbons but allows for the abstraction of sterically accessible protons.
The choice of a hindered pyridine base is dictated by the specific requirements of the reaction, including the acidity of the proton to be removed and the sensitivity of the substrates and products to the basic conditions. Key properties to consider are the base's pKa, which indicates its strength, and the steric hindrance around the nitrogen atom, which governs its nucleophilicity.
Physicochemical Properties and Comparison
The basicity and steric hindrance of pyridine bases are significantly influenced by the nature and position of the alkyl substituents. Generally, alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and thus the basicity of the pyridine.[2] However, bulky substituents at the 2- and 6-positions introduce significant steric hindrance, which can reduce the effective basicity in solution and dramatically decrease nucleophilicity.[2]
| Base | Structure | pKa of Conjugate Acid | Key Features & Applications |
| Pyridine | 5.25 | Prototypical pyridine base; moderately basic and nucleophilic. Used as a general base and solvent. | |
| 2,4-Dimethylpyridine (2,4-Lutidine) | 6.99 | More basic than pyridine due to two electron-donating methyl groups. Moderately hindered, making it a useful non-nucleophilic base in many applications.[3] | |
| 2,6-Dimethylpyridine (2,6-Lutidine) | 6.77 | Steric hindrance from the two methyl groups flanking the nitrogen significantly reduces its nucleophilicity while maintaining moderate basicity.[4][5] | |
| 2,6-Di-tert-butylpyridine | 3.58 | Extremely sterically hindered, rendering it virtually non-nucleophilic.[1][6] It is a weak base used to scavenge strong acids.[1] |
Note: pKa values can vary slightly depending on the solvent and measurement conditions.
Application Notes & Experimental Protocols
Sterically hindered pyridine bases are invaluable in a variety of organic transformations where a base is required to neutralize a strong acid byproduct or to catalyze a reaction without interfering with electrophilic centers.
Silylation of Alcohols
Application: Protection of alcohols as silyl ethers is a fundamental transformation in multi-step synthesis. Hindered pyridine bases are excellent acid scavengers for the HCl or triflic acid generated during silylation with silyl chlorides or triflates, respectively. Their non-nucleophilic character prevents competition with the alcohol for the silylating agent.
Protocol: General Procedure for the Silylation of a Primary Alcohol using Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) and 2,6-Lutidine [7]
Caption: Workflow for alcohol silylation.
Materials:
-
Primary alcohol (1.0 equiv)
-
2,6-Lutidine (2.2 equiv)[7]
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.1 equiv)[7]
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2,6-lutidine (2.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.[7]
-
Slowly add triisopropylsilyl trifluoromethanesulfonate (1.1 equiv) dropwise to the stirred solution.[7]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Expected Yield: >90%
Formation of Vinyl Triflates from Ketones
Application: The conversion of ketones to vinyl triflates is a crucial step for subsequent cross-coupling reactions (e.g., Suzuki, Stille). This transformation requires a strong, non-nucleophilic base to deprotonate the ketone, forming an enolate, which is then trapped by a triflating agent. 2,6-Di-tert-butylpyridine and its derivatives are particularly effective in this role, as they do not compete with the enolate for the triflating agent.[8]
Protocol: Synthesis of Cyclohex-1-en-1-yl trifluoromethanesulfonate using Triflic Anhydride and 2,6-Di-tert-butylpyridine
Caption: Vinyl triflate synthesis workflow.
Materials:
-
Cyclohexanone (1.0 equiv)
-
2,6-Di-tert-butylpyridine (1.1 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of cyclohexanone (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add 2,6-di-tert-butylpyridine (1.1 equiv).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous copper(II) sulfate solution (to remove residual pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude vinyl triflate can often be used in the next step without further purification. If necessary, it can be purified by distillation or column chromatography.
Expected Yield: 85-95%
Acylation Reactions
Application: In acylation reactions, such as the esterification of alcohols or the amidation of amines with acid chlorides or anhydrides, a base is required to neutralize the HCl or carboxylic acid byproduct. A non-nucleophilic base is crucial to avoid competing acylation of the base itself.[9] 2,4-Lutidine is a commonly used base for this purpose due to its sufficient basicity and moderate steric hindrance.[3]
Protocol: Acetylation of a Secondary Amine using Acetic Anhydride and 2,4-Lutidine
Caption: Amine acylation workflow.
Materials:
-
Secondary amine (1.0 equiv)
-
2,4-Lutidine (1.5 equiv)
-
Acetic anhydride (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the secondary amine (1.0 equiv) and 2,4-lutidine (1.5 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove excess 2,4-lutidine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Expected Yield: >90%
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 5. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. byjus.com [byjus.com]
Application Notes and Protocols: 2,4-Diethylpyridine in Multi-Component Organic Synthesis
A Note to Researchers: Following a comprehensive review of available scientific literature, it has been determined that there are currently no specific, published examples of 2,4-diethylpyridine being utilized as a catalyst or reagent in multi-component organic synthesis. The following application notes are therefore based on the predicted behavior of this compound as a sterically hindered, non-nucleophilic base, drawing parallels with structurally similar and well-documented compounds such as 2,6-lutidine and 2,6-di-tert-butylpyridine. The protocols and diagrams presented are intended to be illustrative and hypothetical, providing a framework for future research in this area.
Introduction to this compound as a Potential Reagent
This compound is a substituted pyridine derivative characterized by the presence of two ethyl groups at positions 2 and 4 of the pyridine ring. This substitution pattern imparts significant steric hindrance around the nitrogen atom. In organic synthesis, such sterically hindered pyridines often function as non-nucleophilic bases.[1] Their bulkiness prevents the nitrogen from participating in nucleophilic attack (e.g., SN2 reactions), while still allowing it to act as a proton acceptor. This property is highly valuable in reactions where a base is required to neutralize acid byproducts or to deprotonate a substrate without causing unwanted side reactions.
In the context of multi-component reactions (MCRs), where multiple starting materials are combined in a single pot to form a complex product, the control of reactivity is paramount.[2] The use of a non-nucleophilic base like this compound could be advantageous in preventing the base from interfering with the desired reaction cascade.
Potential Applications in Multi-Component Synthesis
While specific examples are not available, one can hypothesize the use of this compound in MCRs that are sensitive to nucleophilic bases. For instance, in condensation reactions that form the basis of many MCRs for heterocycle synthesis, a non-nucleophilic base could be employed to promote the reaction without competing with the primary nucleophiles in the reaction mixture.[3][4][5]
A potential, yet unproven, application could be in variations of the Hantzsch pyridine synthesis or related MCRs for the synthesis of substituted pyridines.[6] In such reactions, which often involve the condensation of aldehydes, β-ketoesters, and a nitrogen source, a non-nucleophilic base could be used to facilitate key deprotonation steps without undergoing addition to the aldehyde or ester carbonyls.
Hypothetical Experimental Protocol: A Generic Three-Component Reaction
The following protocol is a generalized and hypothetical example of how this compound might be employed as a non-nucleophilic base in a three-component reaction. This is not based on a published procedure and would require experimental validation.
Reaction: Synthesis of a hypothetical product 'P' from components A (an aldehyde), B (a C-H acid), and C (a nucleophile).
Materials:
-
Component A (e.g., an aromatic aldehyde): 1.0 mmol
-
Component B (e.g., malononitrile): 1.0 mmol
-
Component C (e.g., a primary amine): 1.0 mmol
-
This compound: 1.2 mmol
-
Solvent (e.g., Toluene): 10 mL
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Component A, Component B, and the solvent.
-
Begin stirring the mixture at room temperature.
-
Add this compound to the reaction mixture.
-
Add Component C to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The work-up procedure would be dependent on the properties of the product 'P' but would typically involve washing the organic layer with dilute acid to remove the 2,4-diethylpyridinium salt, followed by drying and concentration of the organic phase.
-
The crude product would then be purified by an appropriate method, such as column chromatography or recrystallization.
Data Presentation
As there is no quantitative data available from experimental studies on the use of this compound in multi-component synthesis, a data table cannot be provided. Researchers exploring this area would need to generate their own data, focusing on parameters such as:
-
Reaction Yield (%): Comparing the efficiency of this compound to other bases.
-
Reaction Time (h): Assessing the effect of the base on the reaction rate.
-
Purity of the Product: Evaluating the ability of this compound to minimize side products.
-
Optimal Temperature (°C): Determining the ideal reaction conditions.
-
Catalyst/Base Loading (mol%): Investigating the effect of the amount of this compound used.
Mandatory Visualizations
The following diagrams illustrate the conceptual role of a sterically hindered base in a multi-component reaction and a generalized workflow.
Caption: Hypothetical role of this compound in a multi-component reaction.
Caption: Generalized experimental workflow for a multi-component synthesis.
Conclusion and Future Outlook
The application of this compound in multi-component organic synthesis remains an unexplored area of research. Based on its structure, it is plausible that it could serve as a valuable non-nucleophilic base in a variety of MCRs, potentially leading to improved yields and cleaner reaction profiles by minimizing side reactions. The hypothetical protocol and workflows provided herein offer a starting point for researchers interested in investigating the synthetic utility of this compound. Further experimental work is necessary to establish its efficacy and to define the specific reaction conditions under which it offers advantages over other commonly used bases.
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 3. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes and Protocols: 2,4-Diethylpyridine in Polymer Chemistry and Material Science
Introduction
While direct literature on the applications of 2,4-diethylpyridine in polymer chemistry and material science is limited, its structural similarity to other substituted pyridines, such as 2,4-dimethylpyridine (2,4-lutidine), suggests its potential utility in several key areas. Pyridine derivatives are widely employed as ligands for polymerization catalysts, as monomers for functional polymers, and as building blocks for coordination polymers. The ethyl substituents on the 2 and 4 positions of the pyridine ring are expected to influence its steric and electronic properties, thereby affecting reaction kinetics, polymer properties, and material architecture. These application notes provide an overview of the potential uses of this compound based on established principles and experimental data from analogous compounds.
This compound as a Ligand in Transition Metal-Catalyzed Polymerization
Substituted pyridines are crucial ligands in transition metal catalysis, particularly for olefin polymerization. The electronic and steric properties of the pyridine ligand can significantly impact the catalyst's activity, the molecular weight of the resulting polymer, and its microstructure. Electron-donating groups, such as ethyl groups, on the pyridine ring can increase the electron density on the metal center, which may affect the catalyst's activity and stability.
Application: Ligand for Late-Transition Metal (e.g., Fe, Ni, Pd) Catalysts for Ethylene and α-Olefin Polymerization.
Experimental Protocol: Synthesis of a this compound-Based Iron(II) Pre-catalyst and Ethylene Polymerization
This protocol is adapted from methodologies for similar pyridine-based iron catalysts.
Part A: Synthesis of the Iron(II) Pre-catalyst
-
Ligand Synthesis: If not commercially available, this compound can be synthesized via established organic chemistry routes.
-
Complexation:
-
In a glovebox under an inert atmosphere (e.g., nitrogen or argon), dissolve 2 equivalents of this compound in anhydrous toluene.
-
Add 1 equivalent of anhydrous iron(II) chloride (FeCl₂) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
The resulting solid pre-catalyst, bis(this compound)iron(II) dichloride, is collected by filtration, washed with anhydrous toluene, and dried under vacuum.
-
Part B: Ethylene Polymerization
-
Catalyst Activation:
-
In a high-pressure reactor equipped with a mechanical stirrer and temperature control, add toluene and the desired amount of a cocatalyst, such as methylaluminoxane (MAO).
-
Inject a solution of the synthesized bis(this compound)iron(II) dichloride pre-catalyst in toluene into the reactor.
-
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).
-
Maintain the reaction at a constant temperature (e.g., 50 °C) for a specified time (e.g., 30 minutes).
-
Continuously feed ethylene to maintain the pressure.
-
-
Termination and Product Isolation:
-
Vent the reactor and quench the reaction by adding acidified methanol.
-
The precipitated polyethylene is filtered, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
-
Data Presentation: Expected Influence of Ligand Substitution on Catalyst Performance
The following table summarizes the expected trends in catalytic activity and polymer properties when comparing a hypothetical this compound-based catalyst with catalysts bearing other substituents. These trends are based on established principles in catalysis.
| Ligand | Substituent Effect | Expected Catalytic Activity | Expected Polymer Molecular Weight |
| Pyridine | Unsubstituted (reference) | Moderate | Moderate |
| 2,4-Dimethylpyridine | Electron-donating, moderate steric hindrance | Higher than pyridine | Higher than pyridine |
| This compound | Stronger electron-donating, greater steric hindrance | Potentially higher than dimethylpyridine, but may be reduced by steric bulk | Potentially higher due to increased steric hindrance around the active site |
| 2,6-Di-tert-butylpyridine | Very strong steric hindrance | Very low to inactive | - |
Logical Relationship Diagram: Ligand Structure and Catalytic Activity
Caption: Influence of this compound ligand properties on catalyst behavior.
This compound as a Precursor to Vinyl Monomers
While this compound itself is not a polymerizable monomer, it can potentially be functionalized to introduce a vinyl group, creating a "diethyl-vinylpyridine" monomer. This new monomer could then be polymerized to yield a polymer with tailored properties due to the presence of the diethylpyridine moiety.
Experimental Protocol: Hypothetical Synthesis and Polymerization of 2,4-Diethyl-x-vinylpyridine
Part A: Synthesis of 2,4-Diethyl-x-vinylpyridine Monomer
-
Functionalization: Introduce a functional group amenable to conversion into a vinyl group (e.g., a hydroxymethyl group via lithiation and reaction with formaldehyde).
-
Dehydration: Dehydrate the resulting alcohol to form the vinyl group. The position of the vinyl group would depend on the initial functionalization site.
Part B: Free Radical Polymerization of 2,4-Diethyl-x-vinylpyridine
This protocol is based on the polymerization of 2-vinylpyridine and 4-vinylpyridine.[1]
-
Reaction Setup:
-
Polymerization:
-
Heat the solution with stirring to a specific temperature (e.g., 65 °C) for a set duration (e.g., 24 hours).[1]
-
-
Product Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like hexane.
-
Filter the polymer, wash it with the non-solvent, and dry it in a vacuum oven at 60 °C.
-
Data Presentation: Comparison of Polymerization Parameters for Vinylpyridines
The following table presents typical data for the polymerization of 2-vinylpyridine and 4-vinylpyridine, which can serve as a benchmark for the hypothetical polymerization of a diethyl-vinylpyridine monomer.[1]
| Monomer | Initiator:Monomer (wt%) | Temperature (°C) | Time (h) | Monomer Conversion (%) |
| 2-Vinylpyridine | 4 | 55 | 24 | ~89% |
| 4-Vinylpyridine | 4 | 65 | 24 | ~92% |
Experimental Workflow Diagram: From this compound to Polymer
Caption: Synthetic pathway from this compound to its corresponding polymer.
This compound Derivatives in Coordination Polymers
Pyridine-based ligands are fundamental components in the synthesis of coordination polymers and metal-organic frameworks (MOFs). By introducing functional groups such as carboxylates or additional nitrogen donors to the this compound scaffold, it can be used as a linker to connect metal ions, forming 1D, 2D, or 3D networks. The diethyl groups would be expected to influence the packing and porosity of the resulting material.
Experimental Protocol: General Synthesis of a Coordination Polymer with a this compound-based Linker
This is a general protocol that can be adapted based on the specific linker and metal salt used.
-
Linker Synthesis: Synthesize a derivative of this compound containing at least two coordinating groups (e.g., this compound-3,5-dicarboxylic acid).
-
Solvothermal Synthesis:
-
In a glass vial, combine the this compound-based linker, a metal salt (e.g., zinc nitrate, copper acetate), and a high-boiling solvent (e.g., N,N-dimethylformamide - DMF).
-
Seal the vial and heat it in an oven at a temperature between 80 and 150 °C for 24 to 72 hours.
-
Slowly cool the vial to room temperature to allow for crystal formation.
-
-
Product Isolation:
-
Wash the resulting crystals with fresh solvent to remove any unreacted starting materials.
-
Dry the crystals in air or under a mild vacuum.
-
Logical Relationship Diagram: Formation of a Coordination Polymer
Caption: Components and process for forming a coordination polymer.
Disclaimer: The provided protocols and data are illustrative and based on analogous systems due to the limited availability of specific information on this compound in polymer and materials science literature. Researchers should conduct their own literature searches and optimizations for any specific application. Safety precautions appropriate for all chemicals and procedures should be strictly followed.
References
Application Notes and Protocols for the Hantzsch Synthesis of 2,4-Diethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,4-diethylpyridine using the Hantzsch pyridine synthesis. This method is a versatile tool for the creation of substituted pyridines, which are key structural motifs in many pharmaceutical compounds.
Introduction
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to a wide variety of pyridine derivatives. The reaction typically involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor, such as ammonia or ammonium acetate. This document outlines a specific protocol for the synthesis of this compound, a dialkyl-substituted pyridine with potential applications in medicinal chemistry and materials science. The synthesis proceeds through a three-step sequence: the initial Hantzsch condensation to form a 1,4-dihydropyridine intermediate, followed by oxidation to the corresponding pyridine derivative, and finally, decarboxylation to yield the target this compound.
Reaction Scheme
The overall synthetic route is depicted below:
Step 1: Hantzsch Condensation
Step 2: Oxidation
Step 3: Decarboxylation
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| Propionaldehyde | C₃H₆O | 58.08 | Should be freshly distilled before use. |
| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous |
| Nitric Acid | HNO₃ | 63.01 | Concentrated (70%) |
| Sodium Hydroxide | NaOH | 40.00 | |
| Copper Powder | Cu | 63.55 | |
| Quinoline | C₉H₇N | 129.16 | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |
Step 1: Synthesis of Diethyl 2,6-diethyl-1,4-dihydro-4-propylpyridine-3,5-dicarboxylate
This procedure is adapted from general Hantzsch synthesis protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propionaldehyde (1.0 eq), ethyl 3-oxopentanoate (2.0 eq), and ammonium acetate (1.2 eq) in anhydrous ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product, a 1,4-dihydropyridine derivative, may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure. Add cold water to the residue to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield the pure diethyl 2,6-diethyl-1,4-dihydro-4-propylpyridine-3,5-dicarboxylate as a solid.
Step 2: Oxidation to Diethyl 2,4-diethyl-3,5-pyridinedicarboxylate
Common oxidizing agents for this step include nitric acid or chromium trioxide.[1] The following protocol uses nitric acid.
-
Reaction Setup: In a fume hood, dissolve the dried 1,4-dihydropyridine intermediate from Step 1 in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.
-
Addition of Oxidant: Add concentrated nitric acid (70%) dropwise to the cooled, stirring solution. Maintain the temperature below 20 °C during the addition.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The color of the solution will likely change, indicating the progress of the oxidation.
-
Work-up: Pour the reaction mixture over crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude diethyl 2,4-diethyl-3,5-pyridinedicarboxylate can be purified by recrystallization from a suitable solvent such as ethanol.
Step 3: Decarboxylation to this compound
This step involves the hydrolysis of the ester groups followed by decarboxylation.
-
Saponification: Reflux the diethyl 2,4-diethyl-3,5-pyridinedicarboxylate from Step 2 with an excess of aqueous sodium hydroxide solution until the ester groups are fully hydrolyzed (typically 2-4 hours).
-
Acidification: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Isolation of Dicarboxylic Acid: Collect the precipitated dicarboxylic acid by vacuum filtration and wash with cold water. Dry the solid thoroughly.
-
Decarboxylation: Heat the dry dicarboxylic acid with copper powder in a distillation apparatus. The decarboxylation will occur at elevated temperatures, and the this compound product will distill over.
-
Purification: The collected distillate can be further purified by fractional distillation to obtain pure this compound.
Data Presentation
| Step | Product | Expected Yield (%) | Physical State | Key Characterization Data |
| 1 | Diethyl 2,6-diethyl-1,4-dihydro-4-propylpyridine-3,5-dicarboxylate | 70-85 | Yellowish Solid | ¹H NMR, ¹³C NMR, IR |
| 2 | Diethyl 2,4-diethyl-3,5-pyridinedicarboxylate | 60-75 | Crystalline Solid | ¹H NMR, ¹³C NMR, IR, Mass Spec |
| 3 | This compound | 50-65 | Colorless Liquid | ¹H NMR, ¹³C NMR, GC-MS |
Note: Yields are estimates based on similar Hantzsch syntheses and may vary.
Visualizations
Hantzsch Pyridine Synthesis Workflow
Caption: Workflow for the three-step synthesis of this compound.
Logical Relationship of Hantzsch Reaction Components
Caption: Key intermediate formations in the Hantzsch condensation step.
References
Application Notes and Protocols for the Detection and Quantification of 2,4-Diethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diethylpyridine is a substituted pyridine derivative of interest in various fields, including pharmaceutical and materials science. Accurate and reliable analytical methods are crucial for its detection and quantification to ensure product quality, monitor reaction kinetics, and assess purity. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Disclaimer: As of the compilation of this document, specific analytical protocols for this compound are not widely available in published literature. The following methods have been developed and adapted based on established analytical techniques for structurally similar compounds, such as 2,4-dimethylpyridine (2,4-lutidine) and other alkylated pyridines. These protocols should be considered as starting points and may require further optimization for specific matrices and analytical instrumentation.
Physicochemical Properties (Estimated)
Understanding the physicochemical properties of this compound is essential for method development. The following are estimated properties based on the known values for 2,4-dimethylpyridine and considering the addition of two ethyl groups.
| Property | Estimated Value | Rationale for Estimation |
| Molecular Formula | C9H13N | Based on the chemical structure. |
| Molecular Weight | 135.21 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~180 - 190 °C | Expected to be higher than 2,4-dimethylpyridine (~159 °C) due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, acetonitrile, hexanes) and slightly soluble in water. | Pyridine and its alkylated derivatives are generally soluble in a wide range of organic solvents.[1] |
| pKa | ~6.5 - 7.0 | The basicity is expected to be slightly higher than that of pyridine due to the electron-donating effect of the alkyl groups. |
Gas Chromatography (GC) Methods
Gas chromatography is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
GC with Flame Ionization Detection (GC-FID)
This method is robust and provides excellent sensitivity for the quantification of organic compounds.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or mid-polar capillary column is recommended. A common choice would be a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector:
-
Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final Temperature: 200 °C, hold for 5 minutes.
-
(This program should be optimized based on the actual sample matrix and potential interfering compounds.)
-
-
Detector (FID):
-
Temperature: 280 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen or Helium): 25 mL/min.
-
Sample Preparation:
Samples should be dissolved in a suitable organic solvent such as methanol, ethanol, or dichloromethane. For quantitative analysis, an internal standard (e.g., an alkylbenzene or another pyridine derivative with a distinct retention time) should be used. Prepare a series of calibration standards of this compound with the internal standard to construct a calibration curve.
Expected Performance Data (Based on Analogs):
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
GC with Mass Spectrometry (GC-MS)
GC-MS provides definitive identification based on the mass spectrum of the analyte, in addition to quantification.
Experimental Protocol:
The GC conditions (column, carrier gas, injector, and oven program) can be similar to the GC-FID method.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Expected Key Ions for SIM: The molecular ion (m/z 135) and characteristic fragment ions should be determined from a full scan analysis of a standard.
-
-
Data Presentation:
Table 1: Summary of GC Method Parameters (Adapted from 2,4-dimethylpyridine methods)
| Parameter | GC-FID | GC-MS |
| Column | 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm) | 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min | Helium @ 1.0 mL/min |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 80°C (2min), 10°C/min to 200°C (5min) | 80°C (2min), 10°C/min to 200°C (5min) |
| Detector | FID @ 280 °C | MS (EI, 70 eV) |
| Detector Temp. | 280 °C | Source: 230 °C, Quad: 150 °C |
Workflow for GC Analysis:
Caption: Workflow for the GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique that can be used for the analysis of this compound, particularly when dealing with complex matrices or when the compound is present as a salt. A reversed-phase method is generally suitable.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. Due to the basic nature of the pyridine ring, an acidic mobile phase is recommended to ensure good peak shape.
-
Aqueous Phase (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Elution Mode: Isocratic or gradient elution can be used.
-
Isocratic Example: 60:40 (A:B).
-
Gradient Example: Start with 95:5 (A:B), ramp to 5:95 (A:B) over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector (UV):
-
Wavelength: Pyridine and its derivatives typically have a UV absorbance maximum around 260 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Sample Preparation:
Samples should be dissolved in the mobile phase or a compatible solvent. Filtration of the sample through a 0.45 µm filter is recommended before injection to prevent clogging of the HPLC system. For quantitative analysis, prepare calibration standards in the same solvent as the sample.
Expected Performance Data (Based on Analogs):
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
Data Presentation:
Table 2: Summary of HPLC Method Parameters (Adapted from pyridine derivative methods)
| Parameter | HPLC-UV |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV @ ~260 nm |
Workflow for HPLC Analysis:
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The GC and HPLC methods outlined in this document provide a solid foundation for the detection and quantification of this compound. It is imperative to validate these methods for the specific application and sample matrix to ensure accuracy, precision, and reliability of the results. Method optimization may be necessary to resolve potential interferences and achieve the desired sensitivity.
References
The Role of 2,4-Dialkylpyridines in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols Focused on 2,4-Lutidine as a Surrogate for 2,4-Diethylpyridine
Introduction
In the synthesis of complex pharmaceutical intermediates, the precise control of reaction conditions is paramount. Sterically hindered pyridine derivatives, such as 2,4-lutidine (2,4-dimethylpyridine), are invaluable tools for the modern medicinal chemist. While specific data on 2,4-diethylpyridine is sparse in readily available literature, its structural similarity to the well-documented 2,4-lutidine allows for a high degree of extrapolation regarding its reactivity and applications. This document provides detailed application notes and protocols for 2,4-lutidine, which can be considered a close surrogate for this compound, offering insights into its role as a non-nucleophilic base and a versatile synthetic building block in the pharmaceutical industry.
Application Notes
1. 2,4-Dialkylpyridines as Non-Nucleophilic Bases
One of the primary applications of 2,4-dialkylpyridines in organic synthesis is as a sterically hindered, non-nucleophilic base. The presence of alkyl groups at the 2- and 4-positions of the pyridine ring effectively shields the nitrogen atom, diminishing its ability to act as a nucleophile while preserving its basicity. This characteristic is crucial in reactions where a base is required to neutralize acids generated in situ, without interfering with electrophilic centers in the starting materials or products.
Key Advantages:
-
Acid Scavenging: Efficiently neutralizes strong acids (e.g., HCl, HBr, trifluoroacetic acid) that are byproducts of many reactions, such as acylations, silylations, and sulfonylations. This prevents acid-catalyzed side reactions and degradation of sensitive functional groups.
-
Minimal Nucleophilic Attack: The steric hindrance around the nitrogen atom minimizes unwanted side reactions, such as the formation of N-acylated or N-alkylated byproducts, which can be a significant issue with less hindered bases like pyridine or triethylamine.
-
Improved Yields and Purity: By preventing side reactions, the use of 2,4-dialkylpyridines often leads to higher yields and cleaner reaction profiles, simplifying purification processes.
Typical Applications:
-
Protection of Alcohols: Used as a base in the protection of alcohols as silyl ethers (e.g., using TMSCl, TESCl, or TBDMSCl).
-
Esterification and Amidation: Facilitates the formation of esters and amides from acyl chlorides or anhydrides by scavenging the generated acid.
-
Formation of Enol Ethers: Promotes the formation of enol ethers from ketones and silylating agents.
2. 2,4-Dialkylpyridines as Synthetic Building Blocks
Beyond their role as bases, the pyridine scaffold of 2,4-dialkylpyridines is a key structural motif in a variety of biologically active molecules.[1] The pyridine ring can be further functionalized to create more complex pharmaceutical intermediates.
Key Features for Synthesis:
-
Versatile Scaffold: The pyridine core is a common feature in many drugs, and its derivatives are of significant interest in medicinal chemistry.[1]
-
Functionalization Potential: The alkyl groups and the pyridine ring itself can be subjected to various chemical transformations to build molecular complexity.
Quantitative Data
The following table summarizes key physical and chemical properties of pyridine, 2,4-lutidine, and estimated values for this compound.
| Property | Pyridine | 2,4-Lutidine (2,4-Dimethylpyridine) | This compound (Estimated) |
| Molecular Weight ( g/mol ) | 79.10 | 107.15 | 135.21 |
| Boiling Point (°C) | 115.2 | 159 | ~180-190 |
| pKa of Conjugate Acid | 5.25 | 6.99 | ~7.1-7.3 |
| Density (g/mL) | 0.982 | 0.927 | ~0.91 |
Note: Values for this compound are estimated based on the trends observed from pyridine to 2,4-lutidine and the incremental effect of ethyl groups versus methyl groups.
Experimental Protocols
Protocol 1: Silylation of a Primary Alcohol using Triethylsilyl Chloride (TESCl) and 2,4-Lutidine
This protocol describes a general procedure for the protection of a primary alcohol using a silylating agent and 2,4-lutidine as a non-nucleophilic base.
Materials:
-
Primary alcohol (1.0 eq)
-
2,4-Lutidine (1.5 eq)
-
Triethylsilyl chloride (TESCl) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,4-lutidine (1.5 eq) to the stirred solution.
-
Slowly add triethylsilyl chloride (1.2 eq) dropwise to the reaction mixture. A white precipitate of 2,4-lutidinium hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triethylsilyl ether.
Protocol 2: Acylation of an Aniline Derivative using Acetyl Chloride and 2,4-Lutidine
This protocol provides a general method for the acylation of an aniline derivative, where 2,4-lutidine acts as an acid scavenger.
Materials:
-
Aniline derivative (1.0 eq)
-
2,4-Lutidine (1.2 eq)
-
Acetyl chloride (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon supply
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 eq) and 2,4-lutidine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous THF.
-
Add the acetyl chloride solution dropwise to the aniline solution via an addition funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess 2,4-lutidine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure acylated aniline.
Visualizations
Caption: A generalized experimental workflow for reactions utilizing a 2,4-dialkylpyridine as a non-nucleophilic base.
Caption: Logical relationship diagram illustrating the roles and benefits of 2,4-dialkylpyridines in pharmaceutical synthesis.
References
2,4-Diethylpyridine: An Unexplored Building Block in Agrochemical Synthesis
Despite the prevalence of the pyridine scaffold in a wide array of commercial agrochemicals, extensive research of scientific and patent literature reveals no specific, publicly disclosed herbicides, fungicides, or insecticides that utilize 2,4-diethylpyridine as a direct synthetic building block or feature its core structure. While pyridine derivatives are crucial in the agrochemical industry, the substitution patterns found in active compounds vary significantly and do not include the 2,4-diethyl configuration.
This report aimed to provide detailed application notes and protocols for the use of this compound in agrochemical synthesis. However, the foundational information required—a specific agrochemical derived from this starting material—is not available in the public domain. The subsequent sections will instead provide a general overview of the importance of pyridine derivatives in agrochemicals and illustrate a generic synthetic workflow for the discovery of new active ingredients, which could theoretically be applied to a molecule like this compound.
The Prominence of Pyridine Derivatives in Agrochemicals
The pyridine ring is a key structural motif in a multitude of agrochemicals due to its favorable physicochemical properties, metabolic stability, and ability to interact with biological targets. Many successful commercial products across different indications contain a substituted pyridine core. These include:
-
Herbicides: A notable class of herbicides are the pyridine-based auxins, which mimic the plant hormone auxin to induce uncontrolled growth and subsequent death in broadleaf weeds.
-
Insecticides: The neonicotinoid class of insecticides, for instance, often features a chloropyridine ring, which is vital for their potent activity against sucking insects.
-
Fungicides: Several fungicides incorporate the pyridine moiety, which contributes to their efficacy in controlling a variety of plant pathogens.
However, the substituents on the pyridine ring are critical for biological activity, and common patterns involve groups such as halogens (e.g., chlorine), trifluoromethyl groups, and more complex aryl or heterocyclic moieties. The simple diethyl substitution at the 2 and 4 positions does not appear to be a feature of any established agrochemical.
A Theoretical Workflow for Agrochemical Discovery Starting from this compound
While no specific agrochemical has been identified, a general workflow for the discovery and development of a new agrochemical starting from this compound can be conceptualized. This process involves several key stages, from initial synthesis and screening to lead optimization and eventual product development.
Figure 1: A generalized workflow for the discovery and development of a new agrochemical, hypothetically starting from this compound.
Conclusion
Application Notes and Protocols for Reactions Involving Sterically Hindered Pyridine Bases: A Case Study with 2,4-Diethylpyridine Analogues
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Sterically hindered pyridine derivatives are a class of organic compounds widely employed in synthesis as non-nucleophilic bases. Their utility stems from the steric bulk of the substituents flanking the nitrogen atom, which allows for the effective scavenging of protons generated in a reaction while minimizing undesired side reactions, such as the quenching of organometallic intermediates or direct reaction with electrophilic starting materials. While 2,4-diethylpyridine is a member of this class, detailed experimental protocols for its specific use are not extensively documented in readily available scientific literature.
This document provides a comprehensive application note and a detailed experimental protocol for a representative reaction where a sterically hindered pyridine base is crucial. Given the limited specific data for this compound, we will utilize a closely related and well-documented analogue, 2,6-lutidine (2,6-dimethylpyridine), in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol can be considered a strong starting point for the application of this compound, with the understanding that optimization may be necessary.
Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The choice of base is critical to the success of the reaction, and sterically hindered pyridines are often employed to prevent catalyst inhibition and other side reactions.
Logical Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Diethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2,4-diethylpyridine derivatives. The information is targeted toward professionals in research and development, particularly in the pharmaceutical and agrochemical industries.
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Their unique chemical properties make them valuable precursors and key components in a vast array of bioactive molecules.[2] Among these, 2,4-disubstituted pyridines have shown significant promise in medicinal chemistry, with applications ranging from anti-tubercular agents to modulators of crucial cellular pathways.[3]
This document outlines a plausible industrial-scale synthesis of this compound, a key intermediate for various derivatives. Additionally, it delves into the biological activities of related compounds, providing protocols and visualizations of their mechanisms of action to guide further research and drug development efforts.
Large-Scale Synthesis of this compound
The Chichibabin pyridine synthesis, first reported in 1924, remains a cornerstone of industrial pyridine production.[4] This method involves the condensation of aldehydes and ketones with ammonia over a solid acid catalyst at elevated temperatures.[5] For the synthesis of this compound, a likely industrial approach would involve the reaction of propanal with ammonia over a heterogeneous catalyst.
Proposed Experimental Protocol: Chichibabin Synthesis of this compound
Objective: To synthesize this compound on a large scale using the Chichibabin reaction.
Materials:
-
Propanal (C₃H₆O)
-
Ammonia (NH₃), anhydrous
-
Solid acid catalyst (e.g., alumina-silica, zeolite)
-
Inert carrier gas (e.g., Nitrogen, N₂)
-
Toluene (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Standard distillation glassware and equipment
-
High-temperature fixed-bed reactor
Procedure:
-
Catalyst Preparation: The solid acid catalyst is packed into a fixed-bed reactor and pre-treated by heating to the reaction temperature under a flow of inert gas to remove any adsorbed water.
-
Reaction Setup: A feed stream of propanal and anhydrous ammonia is vaporized and mixed with an inert carrier gas. The molar ratio of reactants is optimized for the desired product.
-
Reaction Execution: The gaseous mixture is passed through the heated catalyst bed. The reaction is typically carried out at a temperature range of 350-500°C and atmospheric pressure.[4] The flow rate is controlled to ensure optimal contact time with the catalyst.
-
Product Collection: The reaction effluent, containing a mixture of pyridine derivatives, unreacted starting materials, and byproducts, is cooled to condense the liquid products.
-
Purification:
-
The crude product mixture is first washed with water to remove any water-soluble components.
-
The organic layer is then extracted with a suitable solvent like toluene.
-
The organic extract is dried over anhydrous magnesium sulfate.
-
Fractional distillation of the dried extract is performed to isolate this compound from other isomers and byproducts based on their boiling points.
-
-
Quality Control: The purity of the final product is assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative data for the large-scale Chichibabin synthesis of this compound. Actual yields and conditions would be subject to process optimization.
| Parameter | Value | Reference/Comment |
| Reactants | ||
| Propanal | Stoichiometric excess | To drive the reaction towards the desired product |
| Ammonia | 1 equivalent | Nitrogen source for the pyridine ring |
| Reaction Conditions | ||
| Catalyst | Alumina-Silica | A common solid acid catalyst for this reaction |
| Temperature | 400 - 450 °C | Typical range for Chichibabin synthesis[4] |
| Pressure | Atmospheric | Standard condition for this gas-phase reaction |
| Yield and Purity | ||
| Theoretical Yield | Calculated based on limiting reagent | |
| Actual Yield (Crude) | 50 - 60% | Typical yields for Chichibabin reactions can be moderate |
| Yield (after purification) | 35 - 45% | Loss during fractional distillation is expected |
| Purity (GC-MS) | > 98% | Achievable with careful fractional distillation |
Applications in Drug Development
2,4-Disubstituted pyridine derivatives have emerged as promising candidates in drug discovery. Two notable areas of application are in the treatment of tuberculosis and in the modulation of the hypoxia-inducible factor (HIF) pathway.
Anti-Tubercular Activity of 2,4-Disubstituted Pyridine Derivatives
Background: Derivatives of 2,4-disubstituted pyridines have demonstrated significant bactericidal activity against Mycobacterium tuberculosis, including intracellularly localized and biofilm-forming bacilli.[3] Resistance to some of these compounds has been linked to mutations in the mmpR5 gene, which encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[3] Upregulation of this pump leads to increased efflux of the drug from the bacterial cell.[6][7]
Signaling Pathway: Regulation of the MmpS5-MmpL5 Efflux Pump
References
- 1. thieme.de [thieme.de]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MmpS5/MmpL5 as an efflux pump in Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and functional analysis of the Mycobacterium tuberculosis MmpS5L5 efflux pump presages increased bedaquiline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Diethylpyridine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dialkylpyridines, such as 2,4-diethylpyridine and its more commonly studied analog 2,4-dimethylpyridine (2,4-lutidine), are valuable precursors in the synthesis of a variety of N-fused heterocyclic compounds. The strategic placement of the alkyl groups, particularly at the C2 position, provides a reactive handle for cyclization reactions, leading to the formation of indolizine and quinolizinium scaffolds. These heterocyclic cores are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active natural products and functional materials.
This document provides detailed application notes and protocols for the synthesis of heterocyclic compounds derived from 2,4-dialkylpyridines. While specific experimental data for this compound is limited in the current literature, the protocols provided for the analogous 2,4-dimethylpyridine can be adapted for this compound, likely with minor modifications to reaction conditions to accommodate differences in steric hindrance and reactivity.
I. Synthesis of Substituted Indolizines
The reaction of a 2-alkylpyridine derivative, where the alkyl group is activated, with an appropriate electrophile is a common strategy for constructing the indolizine ring system. The following protocol is based on the synthesis of functionalized indolizines from 2-pyridylacetates and bromonitroolefins. For the application of this compound, a preliminary step to functionalize the 2-ethyl group to an acetate would be necessary.
Logical Workflow for Indolizine Synthesis
Caption: Workflow for the synthesis of indolizines from this compound.
Experimental Protocol: Synthesis of Functionalized Indolizines (Adapted from 2-pyridylacetates)
This protocol describes a transition metal-free domino Michael/SN2/aromatization annulation.
Materials:
-
Substituted 2-(pyridin-2-yl)acetate (starting material derived from this compound)
-
Bromonitroolefin
-
Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Sealed tube
Procedure:
-
To a sealed tube, add the 2-(pyridin-2-yl)acetate derivative (0.15 mmol), the desired bromonitroolefin (0.1 mmol), and sodium carbonate (0.15 mmol).
-
Add anhydrous THF (1.0 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 to 48 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue directly by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (typically from 8:1 to 4:1 v/v) to afford the desired functionalized indolizine product.
Quantitative Data (for analogous 2-pyridylacetate reactions):
| Entry | 2-Pyridylacetate Substituent | Bromonitroolefin Substituent | Yield (%) |
| 1 | -CO₂Me | Phenyl | 95 |
| 2 | -CO₂Et | 4-Chlorophenyl | 92 |
| 3 | -CN | 4-Bromophenyl | 88 |
| 4 | -CO₂Me | 2-Thienyl | 85 |
Note: Yields are based on reactions with methyl or ethyl 2-(pyridin-2-yl)acetate and may vary for derivatives of this compound.
II. Synthesis of Quinolizinium Salts
Quinolizinium salts are another class of fused heterocyclic compounds that can be synthesized from pyridine derivatives. The following protocol is a generalized procedure based on the catalyzed C-H bond activation and annulation of 2-alkenylpyridines with alkynes. To apply this to this compound, the 2-ethyl group would first need to be converted to a 2-vinyl group.
Reaction Pathway for Quinolizinium Salt Formation
Caption: Synthesis of quinolizinium salts from this compound.
Experimental Protocol: Synthesis of Quinolizinium Salts (Adapted from 2-vinylpyridines)
Materials:
-
2-Vinylpyridine derivative (e.g., 2-vinyl-4-ethylpyridine)
-
Alkyne
-
[Cp*RhCl₂]₂ or [RuCl₂(p-cymene)]₂ (catalyst)
-
Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O) (oxidant)
-
Silver tetrafluoroborate (AgBF₄) (for Ru-catalyzed reaction)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Sealed tube
Procedure (Rh-catalyzed):
-
In a sealed tube, place [Cp*RhCl₂]₂ (0.0028 mmol) and Cu(BF₄)₂·6H₂O (0.14 mmol).
-
Evacuate the tube and backfill with oxygen three times.
-
Add a solution of the 2-vinylpyridine derivative (0.28 mmol) and the alkyne (0.34 mmol) in MeOH (1.0 mL) via syringe under an oxygen atmosphere.
-
Stir the reaction mixture at 60 °C for 18 hours under an oxygen atmosphere.
-
Upon completion, cool the reaction mixture, dilute with DCM, and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel (DCM/MeOH, 95:5) to yield the quinolizinium salt.
Procedure (Ru-catalyzed):
-
In a sealed tube, place [RuCl₂(p-cymene)]₂ (0.0056 mmol), AgBF₄ (0.028 mmol), and Cu(BF₄)₂·6H₂O (0.56 mmol).
-
Evacuate the tube and backfill with nitrogen three times.
-
Add a solution of the 2-vinylpyridine derivative (0.28 mmol) and the alkyne (0.34 mmol) in EtOAc (2.0 mL) via syringe under a nitrogen atmosphere.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling, dilute the mixture with DCM and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography (DCM/MeOH, 95:5).
Quantitative Data (for analogous 2-vinylpyridine reactions):
| Catalyst System | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Rh(III) | Diphenylacetylene | MeOH | 60 | 18 | 98 |
| Ru(II) | Diphenylacetylene | EtOAc | 100 | 24 | 85 |
| Rh(III) | 1-Phenyl-1-propyne | MeOH | 60 | 18 | 90 |
| Ru(II) | 1-Phenyl-1-propyne | EtOAc | 100 | 24 | 78 |
Note: Yields are based on reactions with 2-vinylpyridine and may need optimization for 2-vinyl-4-ethylpyridine.
Conclusion
This compound serves as a promising, though currently underutilized, starting material for the synthesis of valuable N-fused heterocyclic compounds. The protocols detailed above for its structural analog, 2,4-dimethylpyridine, provide a solid foundation for developing synthetic routes to novel indolizine and quinolizinium derivatives. Researchers and drug development professionals are encouraged to adapt and optimize these methodologies for this compound to explore the chemical space of these important heterocyclic systems further. It is anticipated that the ethyl groups may offer different reactivity profiles and could be leveraged to introduce further diversity into the target molecules. As with any adaptation of a synthetic protocol, careful optimization of reaction parameters will be crucial for achieving high yields and purity.
Application Notes: Employing 2,4-Diethylpyridine in Flow Chemistry Systems
Introduction
2,4-Diethylpyridine is a sterically hindered, non-nucleophilic organic base. Its unique properties, including good solubility in common organic solvents and a relatively high boiling point (194-195 °C), make it a valuable tool in organic synthesis. In the context of flow chemistry, these characteristics can be leveraged to perform reactions that are often challenging in traditional batch setups. The continuous processing nature of flow chemistry allows for precise control over reaction parameters, enhanced safety, and improved scalability. This document provides detailed application notes and a representative protocol for the use of this compound in a continuous flow system.
Rationale for Use in Flow Chemistry
The application of this compound and other hindered pyridine bases in flow chemistry is particularly advantageous for reactions that are sensitive to nucleophilic attack or require careful control of base-mediated side reactions. The steric hindrance provided by the ethyl groups at the 2- and 4-positions prevents the nitrogen atom from acting as a nucleophile, while still allowing it to function effectively as a proton scavenger.
In a continuous flow setup, a solution of this compound can be precisely introduced into the reaction stream, ensuring a consistent and optimal base concentration throughout the reaction. This level of control is difficult to achieve in batch reactions, where localized concentration gradients can lead to the formation of byproducts. Furthermore, the high boiling point of this compound allows for a wider range of reaction temperatures to be explored in pressurized flow reactors without the risk of solvent boiling.
Application Example: Amide Bond Formation via Acylation
A key application for hindered bases like this compound is in acylation reactions to form amide bonds, particularly when dealing with sensitive substrates. In the synthesis of complex molecules, such as marine natural products, the use of a non-nucleophilic base is crucial to prevent unwanted side reactions with the acylating agent.
For instance, in the synthesis of a precursor to the marine drug aplysamine 6, a similar hindered base, 2,6-lutidine, is used in the acylation of a dibrominated aromatic amine with an acid chloride[1]. This type of reaction can be readily adapted to a continuous flow process using this compound. The flow setup allows for the rapid mixing of the amine and acid chloride streams in the presence of the base, with the short residence time in the heated reactor promoting efficient and selective amide bond formation.
Experimental Protocols
Representative Protocol: Continuous Flow Synthesis of an Amide Intermediate
This protocol describes a representative procedure for the continuous flow synthesis of an N-acylated product using this compound as a non-nucleophilic base. The reaction involves the acylation of an amine with an acid chloride.
Materials:
-
Amine substrate (e.g., 3,5-dibromoaniline)
-
Acid chloride (e.g., benzoyl chloride)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Flow chemistry system (e.g., syringe pumps, T-mixer, coiled reactor, back-pressure regulator)
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of the amine substrate in a 1:1 mixture of anhydrous THF and DMF.
-
Solution B: Prepare a 0.55 M solution of the acid chloride in anhydrous THF.
-
Solution C: Prepare a 0.6 M solution of this compound in anhydrous THF.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure the system is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Set the reactor temperature to the desired value (e.g., 80 °C).
-
Set the back-pressure regulator to maintain the system pressure above the vapor pressure of the solvent at the operating temperature (e.g., 10 bar).
-
-
Reaction Execution:
-
Pump Solutions A, B, and C into the system at the specified flow rates (see Table 1). The solutions are mixed at a T-mixer before entering the heated reactor coil.
-
Allow the system to reach a steady state (typically 3-5 times the residence time).
-
Collect the product stream from the outlet of the back-pressure regulator.
-
-
Work-up and Analysis:
-
The collected product stream can be worked up by quenching with a suitable aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent.
-
The organic layers are then combined, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
-
The yield and purity of the product are determined by standard analytical techniques (e.g., NMR, LC-MS).
-
Data Presentation
Table 1: Representative Reaction Parameters for Continuous Flow Amide Synthesis
| Parameter | Value |
| Reagents | |
| Amine Concentration (Solution A) | 0.5 M |
| Acid Chloride Concentration (Solution B) | 0.55 M |
| This compound Concentration (Solution C) | 0.6 M |
| Flow Rates | |
| Flow Rate of Solution A | 1.0 mL/min |
| Flow Rate of Solution B | 0.9 mL/min |
| Flow Rate of Solution C | 1.0 mL/min |
| Reactor Conditions | |
| Reactor Volume | 10 mL |
| Residence Time | ~3.4 min |
| Temperature | 80 °C |
| Pressure | 10 bar |
| Outcome | |
| Theoretical Product Yield | High (expected >90%) |
| Purity | High |
Mandatory Visualization
Caption: Workflow for continuous flow amide synthesis.
References
Catalytic Applications of Metal Complexes with Dialkyl-Substituted Pyridine Ligands
A Note on the Use of 2,4-Diethylpyridine: Extensive literature searches did not yield specific examples of the catalytic applications of metal complexes containing the this compound ligand. Therefore, this document provides detailed application notes and protocols for metal complexes with structurally similar dialkyl-substituted pyridine ligands, such as lutidines (dimethylpyridines). These examples are presented as analogies to illustrate the potential catalytic roles of such ligands.
Application Note 1: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Introduction: Ruthenium(II) complexes bearing N-donor ligands are highly effective catalysts for the transfer hydrogenation of carbonyl compounds. Dialkyl-substituted pyridine ligands, such as 2,6-lutidine, can be incorporated into pincer-type ligands to enhance the stability and catalytic activity of the ruthenium center. These catalysts are particularly useful for the reduction of a wide range of ketones to their corresponding alcohols using a hydrogen donor like isopropanol.
Data Presentation:
Table 1: Catalytic Performance of a Ruthenium(II) Pincer Complex in the Transfer Hydrogenation of Various Ketones
| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Time (h) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 1 |
| 2 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 1 |
| 3 | 4-Nitroacetophenone | 1-(4-Nitrophenyl)ethanol | 98 | 2 |
| 4 | Benzophenone | Diphenylmethanol | >99 | 1.5 |
| 5 | Cyclohexanone | Cyclohexanol | >99 | 0.5 |
Data is representative of typical results for Ru(II) pincer complexes with substituted pyridine moieties under optimized conditions.
Experimental Protocol: General Procedure for the Transfer Hydrogenation of Ketones
-
Catalyst Preparation: A ruthenium(II) precursor, such as [Ru(p-cymene)Cl₂]₂, and the corresponding dialkyl-substituted pyridine-based pincer ligand are stirred in an appropriate solvent (e.g., toluene) under an inert atmosphere at elevated temperature to form the active catalyst complex.
-
Reaction Setup: In a Schlenk flask, the ketone substrate (1.0 mmol), the ruthenium catalyst (0.01 mol%), and a base (e.g., KOtBu, 0.1 mmol) are dissolved in isopropanol (5 mL).
-
Reaction Execution: The reaction mixture is heated to 80°C and stirred for the time indicated in Table 1.
-
Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired alcohol product.
Visualization:
Caption: Proposed catalytic cycle for the transfer hydrogenation of ketones.
Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Palladium complexes are paramount in carbon-carbon bond formation, with the Suzuki-Miyaura cross-coupling being a cornerstone of modern organic synthesis. The choice of ligand is crucial for the efficiency of the catalytic system. While bulky phosphine ligands are common, N-heterocyclic carbene (NHC) ligands incorporating a dialkyl-substituted pyridine backbone have also been explored. These ligands can influence the stability and reactivity of the palladium catalyst, enabling the coupling of a variety of aryl halides with arylboronic acids.
Data Presentation:
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a Palladium-NHC Catalyst with a 2,6-Lutidine Moiety
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 96 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 88 |
| 5 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 91 |
Yields are for isolated products and are representative of catalysts of this class.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and the palladium catalyst (0.005 mol%) is placed in a reaction vial.
-
Solvent Addition: A solvent mixture, typically toluene/water (4:1, 5 mL), is added to the vial.
-
Reaction Execution: The vial is sealed and the mixture is stirred vigorously at 100°C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.
Visualization:
Caption: Generalized Suzuki-Miyaura catalytic cycle and workflow.
Application Note 3: Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
Introduction: Copper-mediated Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The catalytic activity of the copper complex is highly dependent on the nature of the ligand. Polydentate nitrogen-based ligands are commonly employed, and the steric and electronic properties of substituted pyridines within these ligands can be used to tune the ATRP equilibrium constant.
Data Presentation:
Table 3: ATRP of Methyl Methacrylate (MMA) using a Cu(I)Br Complex with a Tris(2-pyridylmethyl)amine (TPMA) Analogue Containing Dialkyl-Substituted Pyridine Rings
| Entry | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 1 | 25 | 2,600 | 1.15 |
| 2 | 2 | 48 | 5,100 | 1.12 |
| 3 | 4 | 85 | 9,000 | 1.10 |
| 4 | 6 | 95 | 10,100 | 1.09 |
Mₙ = Number-average molecular weight, Đ = Dispersity. Data is illustrative for a well-controlled ATRP.
Experimental Protocol: General Procedure for ATRP of Methyl Methacrylate
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, Cu(I)Br and the dialkyl-substituted pyridine-containing ligand (e.g., a TPMA derivative) are stirred in a minimal amount of degassed monomer (MMA).
-
Reaction Mixture Preparation: The majority of the MMA monomer and the initiator (e.g., ethyl α-bromoisobutyrate) are added to the flask. The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is placed in a thermostated oil bath at a specific temperature (e.g., 90°C) to initiate the polymerization.
-
Monitoring and Termination: Samples are withdrawn periodically to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and dispersity (by Size Exclusion Chromatography, SEC). The polymerization is terminated by cooling the flask and exposing the contents to air, which oxidizes the Cu(I) catalyst.
-
Purification: The polymer is dissolved in a suitable solvent like tetrahydrofuran (THF), passed through a short column of neutral alumina to remove the copper catalyst, and then precipitated into a non-solvent such as methanol. The purified polymer is collected by filtration and dried under vacuum.
Visualization:
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Application Notes and Protocols: The Use of Hindered Pyridines in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of hindered pyridine bases, specifically 2,4,6-collidine as a representative example, in the synthesis of complex natural products. While direct literature examples for 2,4-diethylpyridine are sparse, the principles and protocols outlined here are broadly applicable to it and other sterically hindered, non-nucleophilic pyridine bases. The following information is based on the successful application of 2,4,6-collidine in the total synthesis of the natural product (+)-Cornexistin.[1][2][3]
Application Note: Selective Acylation of a Primary Alcohol using 2,4,6-Collidine
In the intricate multi-step synthesis of complex natural products, the selective protection of functional groups is paramount. Hindered pyridine bases, such as 2,4,6-collidine, are invaluable reagents for such transformations. Their utility stems from their ability to act as potent proton scavengers while exhibiting minimal nucleophilicity due to steric hindrance around the nitrogen atom. This characteristic prevents unwanted side reactions, such as the formation of acylpyridinium intermediates that could lead to byproducts.
A key example of this application is the selective acetylation of a primary alcohol in an advanced intermediate during the total synthesis of (+)-Cornexistin.[2] In this step, 2,4,6-collidine is employed to neutralize the hydrochloric acid generated in situ from the reaction of the alcohol with acetyl chloride. The steric bulk of the collidine prevents it from competing with the alcohol as a nucleophile, thereby ensuring a high yield of the desired acetate ester.
Data Presentation: Acetylation of a Primary Alcohol in the Synthesis of (+)-Cornexistin
The following table summarizes the quantitative data for the selective acetylation of the primary alcohol in intermediate 53 to yield the acetylated product, a precursor to intermediate 54a .[2]
| Parameter | Value |
| Substrate | Distereomeric mixture of a primary alcohol (Intermediate 53 ) |
| Reagent | Acetyl Chloride (AcCl) |
| Base | 2,4,6-Collidine |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | -78 °C |
| Yield | 84% |
Experimental Protocol: Selective Acetylation of a Primary Alcohol
This protocol is adapted from the total synthesis of (+)-Cornexistin.[2]
Materials:
-
Alcohol intermediate 53 (1.0 equivalent)
-
2,4,6-Collidine (2.0 equivalents)
-
Acetyl chloride (1.5 equivalents)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the alcohol intermediate 53 in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled, stirring solution, add 2,4,6-collidine via syringe.
-
Slowly add acetyl chloride dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired acetylated product.
Visualizations
The following diagrams illustrate the workflow and the chemical logic behind the use of a hindered pyridine base in an acylation reaction.
References
2,4-Diethylpyridine: A Versatile Reagent in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diethylpyridine, a substituted pyridine derivative, serves as a crucial reagent in medicinal chemistry, primarily utilized as a sterically hindered, non-nucleophilic base. Its molecular structure, featuring ethyl groups at positions 2 and 4, imparts unique properties that are highly advantageous in the synthesis of complex, biologically active molecules. The steric bulk of the ethyl groups surrounding the nitrogen atom effectively prevents it from participating in nucleophilic substitution reactions, while its basicity allows it to efficiently scavenge protons generated during a reaction. This dual characteristic is instrumental in preventing unwanted side reactions and enhancing the yield and purity of desired products in various synthetic transformations critical to drug discovery and development.
Key Applications in Medicinal Chemistry
The primary role of this compound and other sterically hindered dialkylpyridines, such as 2,6-lutidine, is to act as an acid scavenger in reactions where acidic byproducts are formed. This is particularly important in multi-step syntheses of pharmaceuticals and other bioactive compounds where sensitive functional groups must be preserved.
Protection of Alcohols as Silyl Ethers
The protection of hydroxyl groups is a fundamental strategy in the synthesis of complex molecules like natural products and pharmaceuticals. Silyl ethers are one of the most common protecting groups for alcohols due to their ease of formation and selective removal. The formation of a silyl ether from an alcohol and a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBSCl) or a silyl triflate (e.g., triisopropylsilyl triflate, TIPSOTf) generates a strong acid (HCl or triflic acid) as a byproduct. This compound is an excellent choice of base to neutralize this acid, thereby preventing acid-catalyzed side reactions such as the cleavage of other acid-sensitive protecting groups or rearrangement of the substrate.[1]
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol using Triisopropylsilyl Triflate (TIPSOTf) and this compound
This protocol is adapted from procedures using the analogous base, 2,6-lutidine.[1]
Materials:
-
Alcohol substrate
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add this compound (1.5 equiv).
-
Slowly add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired triisopropylsilyl ether.
Quantitative Data for Silyl Ether Formation:
| Substrate Type | Silylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | TIPSOTf | This compound (1.5) | DCM | -78 to 0 | 1-2 | >90 |
| Secondary Alcohol | TIPSOTf | This compound (1.5) | DCM | -78 to 0 | 2-4 | >90 |
Glycosylation Reactions
The synthesis of oligosaccharides and glycoconjugates, many of which are potent drug candidates, relies heavily on the stereoselective formation of glycosidic bonds. The Koenigs-Knorr reaction, a classical method for glycosylation, involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver salt. This reaction generates a stoichiometric amount of acid, which can lead to the degradation of the acid-sensitive glycosidic bond of the product or other protecting groups on the sugar molecules. Sterically hindered pyridines are often employed as acid scavengers to prevent these side reactions.[2]
Protocol 2: Koenigs-Knorr Glycosylation using this compound as an Acid Scavenger
Materials:
-
Glycosyl bromide donor
-
Glycosyl acceptor (alcohol)
-
Silver triflate (AgOTf) or silver carbonate (Ag2CO3)
-
This compound
-
Anhydrous dichloromethane (DCM) or toluene
-
Molecular sieves (4 Å)
-
Celite®
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv), this compound (2.0 equiv), and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the glycosyl bromide donor (1.5 equiv) in anhydrous DCM.
-
Add the glycosyl bromide solution to the acceptor mixture.
-
Cool the reaction to 0 °C and add the silver salt promoter (e.g., AgOTf, 1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials (typically 2-12 hours).
-
Upon completion, dilute the reaction with DCM and filter through a pad of Celite® to remove insoluble silver salts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired oligosaccharide.
Quantitative Data for Koenigs-Knorr Glycosylation:
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetylated Glycosyl Bromide | Primary Alcohol on Sugar | AgOTf | This compound (2.0) | DCM | 0 to RT | 2-12 | 60-80 |
| Benzoylated Glycosyl Bromide | Secondary Alcohol on Sugar | Ag2CO3 | This compound (2.0) | Toluene | RT | 12-24 | 50-70 |
Peptide Coupling Reactions
In the synthesis of peptide-based therapeutics, the formation of amide bonds between amino acids is the key step. However, this process is often accompanied by racemization of the chiral amino acid centers, leading to the formation of undesired diastereomers. The use of sterically hindered, non-nucleophilic bases during the activation of the carboxylic acid component can significantly suppress this side reaction. While stronger, more hindered bases are sometimes preferred, substituted pyridines can be effective in specific coupling protocols.[3]
Visualizing Workflows and Relationships
Synthesis of this compound
A general and adaptable laboratory synthesis of dialkylpyridines like this compound can be achieved through a multi-component condensation reaction.
Caption: Hantzsch-like synthesis of this compound.
Workflow for Alcohol Protection
The following diagram illustrates the logical flow of a typical alcohol protection reaction using this compound.
Caption: Experimental workflow for silyl ether formation.
Conclusion
This compound is a valuable reagent in medicinal chemistry, primarily functioning as a sterically hindered, non-nucleophilic base. Its ability to effectively scavenge protons without interfering in the primary reaction makes it indispensable in a variety of synthetic transformations, including the protection of alcohols, stereoselective glycosylations, and potentially in minimizing side reactions during peptide synthesis. The protocols and data presented herein provide a practical guide for the application of this versatile reagent in the synthesis of medicinally relevant compounds.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Diethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2,4-diethylpyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route. A common method for its synthesis is the alkylation of 2,4-lutidine (2,4-dimethylpyridine). Potential impurities from this process include:
-
Unreacted Starting Materials: 2,4-lutidine.
-
Partially Alkylated Intermediates: 2-ethyl-4-methylpyridine and 4-ethyl-2-methylpyridine.
-
Over-Alkylated Byproducts: Tri- and tetra-alkylated pyridines.
-
Solvent and Reagents: Residual solvents from the reaction and workup (e.g., toluene, THF) and unreacted alkylating agents or their byproducts.
-
Water: Introduced during the workup or from atmospheric moisture. Pyridine derivatives are often hygroscopic.
Q2: What is the general strategy for purifying crude this compound?
A2: A multi-step approach is typically most effective. This usually involves:
-
Initial Acid-Base Extraction: To remove non-basic impurities.
-
Drying: To remove water, which can interfere with distillation.
-
Fractional Distillation: To separate the desired this compound from closely boiling isomers and other alkylated pyridines.
Q3: What are the key physical properties to consider for the purification of this compound?
Troubleshooting Guides
Problem 1: Low Purity After Simple Distillation
Symptoms:
-
GC-MS analysis shows the presence of multiple isomers (e.g., 2-ethyl-4-methylpyridine, 4-ethyl-2-methylpyridine) in the distilled product.
-
The boiling point range during distillation is broad.
Possible Causes:
-
The boiling points of this compound and its isomers are too close for effective separation by simple distillation.[1][2][3]
Solutions:
-
Fractional Distillation: Employ a fractionating column (e.g., Vigreux, packed) to increase the number of theoretical plates and improve separation.[1][2][4][5]
-
Reduced Pressure Distillation: Lowering the pressure will reduce the boiling points and may increase the boiling point differences between isomers, aiding separation.
Problem 2: Product is a Wet, Cloudy Liquid After Workup
Symptoms:
-
The organic layer containing the product is cloudy or has a separate aqueous phase.
-
"Bumping" or erratic boiling occurs during the initial stages of distillation.
Possible Cause:
-
Incomplete drying of the crude product before distillation. Pyridines are hygroscopic and can retain significant amounts of water.
Solutions:
-
Drying Agents: Dry the organic solution over an appropriate drying agent such as anhydrous potassium hydroxide (KOH) or calcium hydride (CaH2) before filtration and distillation.
-
Azeotropic Distillation: If toluene was used as a solvent, some water may be removed azeotropically during the initial phase of distillation.
Problem 3: Low Yield of Purified Product
Symptoms:
-
The amount of pure this compound obtained after distillation is significantly lower than expected.
Possible Causes:
-
Inefficient Fractional Distillation: Significant product loss can occur if the distillation is performed too quickly or with an inefficient column.
-
Product Holdup in the Column: The fractionating column can retain a significant amount of liquid, reducing the yield.
-
Incomplete Extraction: The product may not have been fully extracted from the aqueous phase during the workup.
Solutions:
-
Optimize Distillation Rate: Distill slowly to allow for proper equilibration on the theoretical plates of the column.[4]
-
Column Insulation: Insulate the fractionating column to minimize heat loss and ensure a proper temperature gradient.[5]
-
Thorough Extraction: Ensure complete extraction from the aqueous phase by performing multiple extractions with an appropriate organic solvent.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the pyridine derivatives, moving them to the aqueous layer, while non-basic organic impurities remain in the organic layer.
-
Separate the aqueous layer containing the protonated pyridines.
-
Make the aqueous layer basic by the slow addition of a concentrated base solution (e.g., 6 M NaOH) with cooling, until the pH is > 10.
-
Extract the free pyridine bases back into an organic solvent (e.g., diethyl ether) by performing multiple extractions.
-
Combine the organic extracts and dry over anhydrous potassium hydroxide (KOH).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude, dry this compound.
Protocol 2: Fractional Distillation
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[4][5]
-
Add the dry, crude this compound and a few boiling chips to the distillation flask.
-
Insulate the distillation head and the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[5]
-
Begin heating the distillation flask slowly.
-
Collect the fractions based on their boiling points. The initial fractions will likely contain lower-boiling impurities such as residual solvents and partially alkylated pyridines.
-
Monitor the temperature at the distillation head. A stable temperature reading indicates the distillation of a pure component. Collect the fraction that distills at the expected boiling point of this compound.
-
Analyze the purity of the collected fractions using GC-MS.
Data Presentation
Table 1: Boiling Points of Potential Impurities
| Compound | Boiling Point (°C) |
| 2,4-Lutidine | 158.5[6] |
| 2-Methyl-5-ethylpyridine | 177.8[7] |
| 2-Methyl-3-ethylpyridine | 178.6 (Predicted)[8] |
| 3-Ethyl-4-methylpyridine | 195-196[9] |
Note: The boiling point of this compound is expected to be in the range of 190-210°C based on the trend of increasing boiling point with increasing alkyl substitution.
Table 2: Example Purification of Crude this compound
| Purification Step | Purity of this compound (%) | Major Impurities |
| Crude Product | 65 | 2,4-Lutidine, 2-ethyl-4-methylpyridine, 4-ethyl-2-methylpyridine |
| After Acid-Base Extraction | 70 | 2-ethyl-4-methylpyridine, 4-ethyl-2-methylpyridine |
| After Fractional Distillation | >98 | Trace amounts of isomers |
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 7. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. 3-Ethyl-4-methylpyridine (529-21-5) for sale [vulcanchem.com]
Technical Support Center: Optimizing Reaction Conditions with 2,4-Diethylpyridine as a Base
Welcome to the technical support center for optimizing reaction conditions using 2,4-Diethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound as a base.
Issue 1: Low or No Reaction Yield
Possible Causes and Solutions:
-
Insufficient Basicity: While this compound is a stronger base than pyridine due to the electron-donating ethyl groups, its basicity might be insufficient for deprotonating weakly acidic substrates.
-
Solution: Consider a stronger, non-nucleophilic base. Evaluate the pKa of your substrate's conjugate acid and select a base with a correspondingly higher pKa.
-
-
Steric Hindrance: The ethyl groups at the 2- and 4-positions create significant steric bulk around the nitrogen atom. This can hinder its ability to access and deprotonate a sterically congested proton.[1]
-
Solution: If your substrate is sterically demanding, a less hindered base might be more effective. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier.
-
-
Poor Solubility: The starting materials or the 2,4-diethylpyridinium salt byproduct may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Screen a variety of solvents to find one that effectively dissolves all reaction components. See the solvent selection table below for guidance. In some cases, gentle heating can improve solubility.
-
-
Incorrect Stoichiometry: An insufficient amount of this compound will result in incomplete deprotonation of the substrate.
-
Solution: Typically, a slight excess of the base (1.1-1.5 equivalents) is recommended to drive the reaction to completion. Optimization of the base stoichiometry is crucial.
-
-
Reaction Temperature Too Low: Some reactions require a certain activation energy to proceed at an appreciable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without leading to decomposition.
-
Issue 2: Formation of Side Products
Possible Causes and Solutions:
-
Nucleophilic Attack by the Base: Although sterically hindered, this compound can still act as a nucleophile under certain conditions, especially with highly reactive electrophiles.
-
Solution: Employ a more sterically hindered base, such as 2,6-di-tert-butylpyridine, to minimize nucleophilic side reactions.[1] Lowering the reaction temperature can also disfavor the nucleophilic pathway.
-
-
Decomposition of Starting Materials or Products: The reaction conditions (e.g., temperature, prolonged reaction time) may be too harsh, leading to the degradation of sensitive functional groups.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. A temperature screening study can help identify the optimal balance between reaction rate and stability.
-
-
Byproduct Formation from the Electrophile: The electrophile itself might undergo side reactions, such as self-condensation or elimination.
-
Solution: Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration. Running the reaction at a lower temperature can also help control the reactivity of the electrophile.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound primarily functions as a sterically hindered, non-nucleophilic base. Its main purpose is to scavenge acidic protons generated during a reaction, such as the proton from an alcohol in an acylation or silylation reaction, or the HCl formed when using an acyl chloride or silyl chloride. The steric bulk of the ethyl groups minimizes its participation as a nucleophile.
Q2: How does the steric hindrance of this compound affect its basicity?
A2: The ethyl groups on the pyridine ring are electron-donating, which increases the electron density on the nitrogen atom, making it more basic than pyridine. However, the steric hindrance can make it more difficult for the nitrogen's lone pair to access and abstract a proton, a phenomenon known as the "F-strain" (front strain).[1] This means that while it is electronically a strong base, its effective basicity in a reaction can be lower, especially with sterically demanding substrates.
Q3: When should I choose this compound over other bases like triethylamine or pyridine?
A3: You should consider this compound when you require a non-nucleophilic base to prevent side reactions with your electrophile. Triethylamine can sometimes act as a nucleophile, and pyridine is generally a weaker base and more nucleophilic than its dialkyl-substituted counterparts. This compound offers a good balance of basicity and steric hindrance for many applications.
Q4: I am having trouble removing the 2,4-diethylpyridinium salt byproduct during work-up. What should I do?
A4: The 2,4-diethylpyridinium salt is often water-soluble. An acidic aqueous wash (e.g., dilute HCl, NH4Cl solution) is typically effective in removing it from the organic layer. If the salt precipitates, you may need to add more water or an organic co-solvent to fully dissolve it before extraction.
Data Presentation
Table 1: General Effect of Solvent on Reaction Yield with Hindered Pyridine Bases
| Solvent | Dielectric Constant (ε) | General Effect on Yield | Comments |
| Dichloromethane (DCM) | 9.1 | Often a good starting point | Good solubility for a wide range of organic compounds. |
| Acetonitrile (MeCN) | 37.5 | Can accelerate reactions involving polar intermediates | May have limited solubility for nonpolar substrates. |
| Tetrahydrofuran (THF) | 7.6 | Versatile solvent for many reaction types | Can form peroxides; should be freshly distilled or tested. |
| Toluene | 2.4 | Suitable for reactions requiring higher temperatures | Good for dissolving nonpolar substrates. |
| N,N-Dimethylformamide (DMF) | 36.7 | Can increase reaction rates due to its high polarity | Can be difficult to remove during work-up.[2] |
Note: The optimal solvent is highly dependent on the specific substrates and reaction conditions. This table provides general guidance for initial solvent screening.
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol using a Silyl Chloride and 2,4-Lutidine (as an analogue for this compound)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM). Add 2,4-Lutidine (1.5 eq.).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Silyl Chloride Addition: Add the silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBSCl) (1.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Acylation of a Primary Amine using an Acyl Chloride and 2,4-Lutidine (as an analogue for this compound)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add 2,4-Lutidine (1.2 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution. A precipitate of 2,4-lutidinium hydrochloride may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl to remove excess base and the hydrochloride salt. Subsequently, wash with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or flash column chromatography.
Visualizations
Caption: Workflow for troubleshooting and optimizing reactions.
Caption: Interplay of steric hindrance and basicity.
References
side reactions associated with 2,4-Diethylpyridine in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2,4-diethylpyridine in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter side reactions and other issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is primarily used as a sterically hindered, non-nucleophilic base. Its bulky ethyl groups at the 2- and 4-positions impede the nitrogen atom from acting as a nucleophile, while still allowing it to function as a proton scavenger. It is commonly employed in reactions that are sensitive to nucleophilic attack from the base, such as the formation of silyl ethers from alcohols and silyl chlorides.
Q2: What are the main side reactions associated with this compound?
A2: The most common side reactions involving this compound are:
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Deprotonation of α-hydrogens: The ethyl groups at the C2 and C4 positions have acidic protons (α-hydrogens) that can be abstracted by strong bases, leading to the formation of a carbanionic intermediate. This can result in undesired subsequent reactions.
-
N-Oxide Formation: The lone pair of electrons on the pyridine nitrogen can be oxidized by various oxidizing agents to form the corresponding N-oxide. This is a common reactivity pathway for pyridine derivatives.
-
Nucleophilic Substitution: Although sterically hindered, under certain conditions, particularly with highly reactive electrophiles or at elevated temperatures, this compound can act as a nucleophile, leading to the formation of pyridinium salts.
Q3: How does the steric hindrance of this compound affect its reactivity?
A3: The ethyl groups at the positions flanking the nitrogen atom create significant steric bulk. This hindrance is the primary reason for its utility as a non-nucleophilic base. While it can readily accept a small proton, its ability to participate in reactions requiring attack on a larger electrophilic center is significantly diminished. However, this steric hindrance does not completely eliminate the possibility of nucleophilic behavior, especially with small, highly reactive electrophiles.
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation When Using a Strong Base
Symptom: You are using a strong base (e.g., organolithium reagents like n-BuLi, or LDA) in a reaction mixture that also contains this compound, and you observe an unexpected side product.
Possible Cause: The strong base is deprotonating the α-hydrogens of the ethyl groups on the this compound ring. The resulting carbanion can then react with other components in your reaction mixture. The ease of deprotonation follows the order C4 > C2, due to the electronic stabilization of the resulting anion.[1]
Troubleshooting Steps:
-
Analyze the Side Product: Use techniques like GC-MS or NMR to identify the structure of the unexpected product. This can help confirm if it originates from the deprotonation of this compound.
-
Modify the Order of Addition: If possible, add the strong base to your primary substrate before introducing this compound to the reaction mixture.
-
Use a Less Hindered Base (if applicable): If the role of this compound is not as a non-nucleophilic base in your specific reaction, consider if a less sterically hindered pyridine derivative could be used, which might be less prone to deprotonation under your reaction conditions.
-
Lower the Reaction Temperature: Deprotonation reactions often have a higher activation energy. Running your reaction at a lower temperature may favor the desired reaction pathway over the deprotonation side reaction.
Issue 2: Low Yield in Silylation of an Alcohol
Symptom: You are using this compound as a base for the silylation of an alcohol with a silyl chloride (e.g., TBDMSCl), but you are observing a low yield of the desired silyl ether.
Possible Causes:
-
Insufficient Basicity: this compound is a relatively mild base (pKa of the conjugate acid of the analogous 2,4-lutidine is ~6.7). It may not be strong enough to effectively neutralize the HCl generated during the reaction, leading to an equilibrium that does not favor product formation.
-
Steric Hindrance: The steric bulk of both the this compound and a bulky silylating agent or a hindered alcohol can slow down the reaction rate.
-
Moisture in the Reaction: The presence of water will consume the silyl chloride and can also protonate the base, rendering it ineffective.
Troubleshooting Steps:
-
Use a Stronger Non-Nucleophilic Base: Consider using a stronger, yet still non-nucleophilic, base such as 2,6-di-tert-butylpyridine (pKa of conjugate acid ~3.58) or a proton sponge.
-
Increase Reaction Time and/or Temperature: To overcome steric hindrance, prolonging the reaction time or gently heating the reaction mixture (if the substrates are stable) can improve the yield.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Ensure the this compound and the alcohol substrate are free of moisture.
-
Use a More Reactive Silylating Agent: If using a silyl chloride, consider switching to a more reactive silyl triflate (e.g., TBDMSOTf), which requires only a catalytic amount of a non-nucleophilic base.
Data Presentation
Table 1: Comparison of Basicity of Pyridine Derivatives
| Base | pKa of Conjugate Acid | Relative Basicity | Suitability as Non-Nucleophilic Base |
| Pyridine | 5.25 | Moderate | Poor (Nucleophilic) |
| This compound (estimated) | ~6.8 | Moderate | Good (Sterically Hindered) |
| 2,6-Lutidine | 6.64 | Moderate | Good (Sterically Hindered) |
| 2,6-Di-tert-butylpyridine | 3.58 | Weak | Excellent (Very Sterically Hindered) |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Strong | Good (Sterically Hindered) |
Note: The pKa value for this compound is an estimation based on its structural similarity to 2,4-lutidine.
Table 2: Potential Side Products and Identification Methods
| Side Reaction | Common Reagents | Potential Side Product | Suggested Analytical Method |
| Deprotonation of α-hydrogens | n-BuLi, LDA, other strong bases | Alkylated or functionalized pyridine derivatives at the ethyl group | GC-MS, ¹H NMR, ¹³C NMR[2][3] |
| N-Oxide Formation | H₂O₂, m-CPBA, other oxidizing agents | This compound N-oxide | Mass Spectrometry (observe M+16), ¹H NMR (downfield shift of ring protons)[4] |
| Nucleophilic Substitution | Highly reactive electrophiles (e.g., methyl triflate) | N-alkyl-2,4-diethylpyridinium salt | NMR Spectroscopy, Mass Spectrometry |
Experimental Protocols
Protocol: Silylation of a Primary Alcohol using Triethylsilyl Chloride and this compound
This protocol describes a general procedure for the protection of a primary alcohol using triethylsilyl chloride (TESCl) with this compound as the base.
Materials:
-
Primary alcohol (1.0 eq)
-
Triethylsilyl chloride (1.2 eq)
-
This compound (1.5 eq)
-
Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous DCM.
-
Addition of Base: Add this compound to the solution and stir at room temperature.
-
Addition of Silylating Agent: Slowly add the triethylsilyl chloride to the reaction mixture dropwise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure triethylsilyl ether.
References
- 1. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 2. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage guidelines for 2,4-Diethylpyridine to prevent degradation
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of 2,4-Diethylpyridine to minimize degradation and ensure experimental integrity.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the solution (yellowing or browning) | Oxidation of the pyridine ring. | 1. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize exposure to air during handling by working in a glove box or using Schlenk techniques. 3. Check the purity of the solvent; impurities can catalyze oxidation. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions against the recommendations in the FAQs below. 2. Consider the possibility of photodegradation if the compound was exposed to light. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Inconsistent experimental results | Degradation of the this compound stock solution. | 1. Prepare fresh solutions for each experiment. 2. If using a stock solution, validate its stability over the intended period of use by periodic analytical testing. 3. Store stock solutions in amber vials at low temperatures. |
| Precipitate formation in solution | Formation of insoluble degradation products or reaction with impurities. | 1. Filter the solution and analyze both the filtrate and the precipitate to identify the components. 2. Ensure the solvent is of high purity and compatible with this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][2] It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] The container should be tightly sealed to prevent moisture ingress.[1][2] For optimal stability, storage in a refrigerator is advisable.
Q2: Is this compound sensitive to light?
Q3: What are the primary degradation pathways for this compound?
A3: Based on studies of similar alkylpyridines, the most likely degradation pathways for this compound are:
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Oxidation: The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated derivatives.[6] This process can be accelerated by exposure to air and certain metal ions.
-
Photodegradation: Exposure to UV or visible light can induce degradation, although the specific products are not well-documented for this compound.[3]
Q4: What materials are compatible and incompatible with this compound for storage and handling?
A4:
-
Compatible Materials: Glass and stainless steel are generally suitable for storing and handling this compound.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and chloroformates, as these can cause vigorous reactions and degradation.[1] Do not use plastic containers for long-term storage, as there may be issues with leaching or reactivity.
Q5: How can I check for degradation in my sample of this compound?
A5: The most reliable way to assess the purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A change in the physical appearance of the compound, such as color change, may also indicate degradation. A stability-indicating analytical method should be developed and validated to separate the intact drug from its degradation products.[7][8][9][10]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Refrigerator) | Minimizes thermal degradation and slows down oxidative processes. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the pyridine ring.[1] |
| Light Exposure | In the dark (Amber or Opaque Vials) | Prevents potential photodegradation.[4][5] |
| Container | Tightly Sealed Glass or Stainless Steel | Prevents exposure to moisture and air; ensures material compatibility. |
| Purity of Solvents | High Purity, Anhydrous | Impurities and water can catalyze degradation reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][11][12]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines, for a defined period.[1][5][6][13][14]
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 3.0 or 7.0) is a common starting point for pyridine derivatives. The exact gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 260 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[7][8][9][10]
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Summary of recommended storage guidelines to prevent degradation.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exotherms in Large-Scale Reactions with 2,4-Diethylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the large-scale synthesis of 2,4-Diethylpyridine. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with the large-scale synthesis of this compound?
A1: The primary thermal hazard is a runaway reaction, where the rate of heat generation from the exotherm exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, release of flammable solvents, and fire.[1][2] Reactions involving the alkylation of pyridine rings, such as in the synthesis of this compound, are often highly exothermic. Grignard reactions, a common method for such alkylations, are particularly notorious for their potential to become uncontrollable if not managed properly.[1][2][3]
Q2: What are the critical process parameters to monitor when scaling up a reaction involving this compound?
A2: The most critical parameters to monitor are:
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Temperature: Both the internal reaction temperature and the temperature of the cooling medium.
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Rate of addition: The rate at which reagents are added can directly control the rate of heat generation.
-
Agitation: Proper mixing is crucial for uniform heat distribution and preventing localized hot spots.
-
Pressure: A sudden increase in pressure can indicate a loss of control over the reaction.
Q3: How can I assess the thermal hazard of my specific reaction conditions?
A3: A thorough thermal hazard assessment should be conducted before any scale-up.[4] This typically involves:
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Literature review: Search for any reported thermal incidents involving similar compounds or reaction types.
-
Thermochemical calculations: Estimate the theoretical heat of reaction (ΔHrxn) and the adiabatic temperature rise (ΔTad). Computer programs like CHETAH can be used for these estimations.[5]
-
Calorimetry studies: Perform experiments using techniques like Differential Scanning Calorimetry (DSC), Reaction Calorimetry (RC1), or Adiabatic Dewar Calorimetry to obtain accurate data on the heat of reaction, heat flow, and the onset temperature of any decomposition reactions.[5][6]
Q4: What are the best practices for preventing a runaway reaction?
A4: Key preventative measures include:
-
Controlled reagent addition: Add the limiting reagent slowly and at a controlled rate to manage the heat release.
-
Adequate cooling capacity: Ensure your reactor's cooling system can handle the maximum expected heat output of the reaction.
-
Robust agitation: Maintain efficient stirring to ensure good heat transfer.
-
Emergency preparedness: Have a clear plan for what to do in case of a cooling failure or other unexpected event. This may include an emergency quenching system or a pressure relief device.
Troubleshooting Guide
Problem: The reaction temperature is rising faster than expected.
| Possible Cause | Suggested Action |
| Rate of addition is too high. | Immediately stop the addition of reagents. |
| Cooling system is not effective enough. | Ensure the cooling system is operating at its maximum capacity. Check for any blockages or malfunctions. |
| Inadequate agitation. | Verify that the agitator is functioning correctly and at the appropriate speed. |
| Reaction has a delayed initiation (induction period). | Be prepared for a sudden increase in temperature after the induction period. Consider adding a small amount of a reaction initiator. |
Problem: The reaction temperature continues to rise even after stopping reagent addition.
This is a critical situation that may indicate the beginning of a thermal runaway.
| Possible Cause | Immediate Actions |
| Loss of cooling. | If possible and safe to do so, add an emergency cooling agent (e.g., a pre-cooled solvent). Do not add water to a Grignard reaction, as it can exacerbate the situation. |
| Reaction has reached a point of no return. | PRIORITIZE PERSONNEL SAFETY. Evacuate the immediate area and follow your facility's emergency procedures. Alert safety personnel immediately.[7] |
| Decomposition of reactants or products. | If the temperature exceeds the known decomposition temperature of any component, the risk of a runaway is extremely high. |
Quantitative Data
A thorough understanding of the reaction's thermal properties is crucial for safe scale-up. The following tables summarize the type of quantitative data that should be obtained through reaction calorimetry studies before proceeding to a large-scale reaction.
Table 1: Reaction Calorimetry Data (Example)
| Parameter | Value | Method |
| Heat of Reaction (ΔHrxn) | -150 kJ/mol (example) | RC1 Calorimetry |
| Adiabatic Temperature Rise (ΔTad) | 120 °C (example) | Calculated from ΔHrxn |
| Maximum Heat Flow (Qmax) | 50 W/L (example) | RC1 Calorimetry |
| Specific Heat of Reaction Mixture (Cp) | 1.8 J/g°C (example) | RC1 Calorimetry |
Table 2: Thermal Stability Data (Example)
| Compound | Onset of Decomposition (°C) | Method |
| This compound (product) | > 250 °C (example) | DSC |
| Reaction Intermediate | 180 °C (example) | DSC |
| Starting Material | > 200 °C (example) | DSC |
Experimental Protocols
The following are generalized experimental protocols for key reaction types that may be used in the synthesis of this compound. These are not a substitute for a thorough risk assessment and process-specific standard operating procedures (SOPs).
Protocol 1: Large-Scale Grignard Reaction for Alkylation of a Pyridine Derivative
Safety Precautions: This reaction is highly exothermic and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). A blast shield should be used, and the reaction should not be left unattended.[3] Ensure an appropriate fire extinguisher (Class D for magnesium fires) is readily available.
Materials:
-
Magnesium turnings
-
Ethyl bromide (or other suitable alkyl halide)
-
Pyridine derivative
-
Anhydrous tetrahydrofuran (THF)[1]
Procedure:
-
Set up a multi-neck flask with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a temperature probe.
-
Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.[1]
-
Add magnesium turnings to the reaction flask.
-
Add a small portion of the ethyl bromide in anhydrous THF to the dropping funnel.
-
Initiate the reaction by adding a small amount of the ethyl bromide solution to the magnesium. Initiation may be indicated by a gentle bubbling and a slight temperature increase. If the reaction does not start, a small crystal of iodine can be added as an initiator.[1]
-
Once the reaction has initiated, begin the slow, dropwise addition of the remaining ethyl bromide solution, maintaining the reaction temperature within a predetermined safe range (e.g., 30-40°C) using an external cooling bath.
-
After the Grignard reagent has formed, slowly add the pyridine derivative dissolved in anhydrous THF via the dropping funnel, again controlling the temperature carefully.
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at a low temperature. Caution: Quenching is also exothermic.
Visualizations
Caption: Workflow for managing exotherms in large-scale reactions.
Caption: Troubleshooting decision tree for a thermal runaway event.
References
- 1. acs.org [acs.org]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. dchas.org [dchas.org]
- 4. iokinetic.com [iokinetic.com]
- 5. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. faculty.fgcu.edu [faculty.fgcu.edu]
compatibility of 2,4-Diethylpyridine with various functional groups
Welcome to the Technical Support Center for 2,4-Diethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with various functional groups and to offer troubleshooting advice for its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound is a substituted pyridine derivative. Due to the steric hindrance provided by the two ethyl groups at positions 2 and 4, it primarily functions as a non-nucleophilic base. This characteristic makes it useful in reactions where a base is needed to scavenge protons without interfering with electrophilic centers. Its applications are similar to other hindered bases like 2,6-lutidine and 2,6-di-tert-butylpyridine.
Q2: How does the basicity and steric hindrance of this compound compare to other common non-nucleophilic bases?
Q3: Can this compound be used as a nucleophilic catalyst?
Generally, no. The ethyl group at the 2-position significantly hinders the nitrogen atom, preventing it from effectively attacking electrophilic centers. Therefore, it is not recommended for use as a nucleophilic catalyst in reactions like acylations, where pyridine or 4-(dimethylamino)pyridine (DMAP) are typically employed.[1][2]
Troubleshooting Guides
Issue 1: Slow or incomplete reaction during silylation of a hindered alcohol.
Possible Cause: Insufficient basicity of this compound to deprotonate the alcohol, or the silylating agent is not reactive enough.
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier.
-
Use a More Reactive Silylating Agent: If using a silyl chloride (e.g., TBSCl), consider switching to a silyl triflate (e.g., TBSOTf), which is significantly more electrophilic.
-
Co-catalyst: While this compound acts as the stoichiometric base, a catalytic amount of a stronger, non-nucleophilic base could be added if compatible with the substrate.
-
Solvent Choice: Aprotic polar solvents like dichloromethane (DCM) or acetonitrile can facilitate the reaction.
Experimental Protocol: Silylation of a Secondary Alcohol
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1-0.5 M).
-
Add this compound (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the silyl chloride (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Low yield in an acylation reaction using an acid chloride.
Possible Cause: this compound is not an effective nucleophilic catalyst for this transformation. The reaction may be proceeding slowly, only driven by the uncatalyzed background reaction.
Solutions:
-
Add a Nucleophilic Catalyst: Introduce a catalytic amount (1-10 mol%) of DMAP. DMAP will act as the acyl transfer catalyst, while this compound serves as the stoichiometric base to neutralize the generated HCl.
-
Use a More Reactive Acylating Agent: If possible, switch from the acid chloride to the corresponding acid anhydride, which can sometimes be more reactive.
-
Alternative Base: If nucleophilic catalysis is not desired, a stronger non-nucleophilic base might be required to sufficiently activate the alcohol through deprotonation.
Experimental Protocol: Acylation of an Alcohol using this compound and a Catalytic Amount of DMAP
-
Dissolve the alcohol (1.0 equiv) and DMAP (0.05 equiv) in anhydrous DCM (0.1-0.5 M).
-
Add this compound (1.2 equiv).
-
Cool the mixture to 0 °C.
-
Add the acid chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Compatibility with Various Functional Groups
| Functional Group | Compatibility with this compound | Potential Issues & Troubleshooting |
| Alcohols (Primary, Secondary, Tertiary) | Generally compatible. Acts as a proton scavenger in protection reactions (e.g., silylation, acylation). | For hindered alcohols, reactions may be slow. Consider increasing the temperature or using a more reactive electrophile. |
| Amines (Primary, Secondary) | Compatible. Can be used as a base for the protection of amines. | May compete with other nucleophiles in the reaction mixture. Ensure stoichiometry is controlled. |
| Aldehydes & Ketones | Generally compatible. Does not typically react with the carbonyl group. | In the presence of a Lewis acid, unwanted side reactions could potentially be promoted. |
| Esters & Amides | Highly compatible. Stable in the presence of these functional groups. | No common issues are reported. |
| Alkyl/Aryl Halides | Compatible. Does not typically participate in SN2 reactions due to steric hindrance. | Under forcing conditions or with highly reactive halides, quaternization of the pyridine nitrogen is a possibility, though unlikely. |
| Carboxylic Acids | Will form a salt (a pyridinium carboxylate). | This salt formation can be useful for in situ generation of activated species, but it consumes the base. Stoichiometry must be adjusted accordingly. |
| Strong Acids | Will be protonated to form the corresponding pyridinium salt. | Incompatible if the free base is required for the reaction. |
| Strong Bases (e.g., organolithiums, Grignards) | Incompatible. Will be deprotonated at the ethyl groups or undergo other reactions. | Avoid using this compound as a solvent or additive with strong organometallic bases. |
| Lewis Acids | Can form a complex with the Lewis acid. | This can either be a desired interaction to modulate the Lewis acidity or an undesired one that deactivates the Lewis acid. |
Visual Guides
References
Technical Support Center: Strategies for Selective Reactions of 2,4-Diethylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-diethylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity in reactions with this compound?
A1: The main challenges arise from the electronic properties of the pyridine ring and the directing effects of the two ethyl groups. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the C3 and C5 positions.[1][2] The ethyl groups at C2 and C4 are activating, ortho-para directing groups.[3] This creates a complex interplay of electronic and steric effects that can lead to mixtures of products.
Q2: How do the ethyl groups at the 2- and 4-positions influence reactivity?
A2: The ethyl groups have two primary influences:
-
Electronic Effect: As alkyl groups, they are weakly electron-donating, which can help to activate the pyridine ring towards electrophilic attack compared to unsubstituted pyridine.[4]
-
Steric Hindrance: The ethyl group at the 2-position can sterically hinder reactions at the adjacent C3 position and at the nitrogen atom.[5] This steric hindrance can be exploited to direct reactions to other, less hindered positions.
Q3: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
A3: For electrophilic aromatic substitution (EAS), the pyridine nitrogen directs to the 3- and 5-positions. The 2-ethyl group directs to the 3- and 5-positions, and the 4-ethyl group directs to the 3- and 5-positions. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. The relative ratio of substitution at these positions will depend on the specific electrophile and reaction conditions, with steric hindrance from the 2-ethyl group potentially favoring substitution at C5.
Q4: Can I selectively functionalize one of the ethyl groups?
A4: Selective oxidation of one ethyl group over the other is challenging due to their similar chemical nature. However, strategies involving directed metalation may offer a route to selective functionalization of the methyl group of the 2-ethyl substituent due to the directing effect of the pyridine nitrogen.[6][7]
Troubleshooting Guides
Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
| Issue | Possible Cause | Troubleshooting Strategy |
| Formation of multiple isomers (e.g., 3- and 5-substituted products) | Competing directing effects of the nitrogen and ethyl groups. | - Modify Reaction Temperature: Lowering the temperature may increase selectivity by favoring the thermodynamically more stable product. - Change the Electrophile/Catalyst: A bulkier electrophile or catalyst may favor substitution at the less sterically hindered C5 position. - Use of a Directing Group: Temporarily installing a directing group at a specific position can block that site and direct the electrophile to the desired position. |
| Low or no reactivity | Deactivation of the pyridine ring by the nitrogen atom, especially under acidic conditions where the nitrogen is protonated. | - Use milder reaction conditions: Avoid strongly acidic conditions where possible. - Activate the ring: Convert the pyridine to its N-oxide derivative. The N-oxide is more reactive towards EAS and directs to the C4 and C6 positions. The oxide can be removed later.[1] |
Difficulty in Selective Metalation/Lithiation
| Issue | Possible Cause | Troubleshooting Strategy |
| Metalation at multiple positions (e.g., C3, C5, and/or ethyl groups) | Similar acidity of protons at different positions. | - Use a Directed Metalation Group (DMG): Introduce a DMG to direct lithiation to a specific ortho position.[7][8] - Employ a Hindered Base: Using a sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can favor deprotonation at the most accessible site.[6] |
| Addition of the organolithium reagent to the pyridine ring | The pyridine C=N bond is susceptible to nucleophilic addition. | - Use a non-nucleophilic, hindered base: LDA or LTMP are less likely to add to the ring compared to n-butyllithium.[6] - Perform the reaction at low temperature: Keeping the reaction at -78 °C minimizes addition products.[6] |
Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
| Issue | Possible Cause | Troubleshooting Strategy |
| Decomposition of the organoboron reagent | 2-Pyridyl boron derivatives can be unstable and prone to protodeboronation. | - Use a stabilized boronate ester: Pinacol or MIDA boronates are more stable than the corresponding boronic acids. - Employ anhydrous conditions: Water can facilitate protodeboronation. |
| Poor catalyst activity | The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. | - Choose an appropriate ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling.[9] - Screen different palladium precursors and bases: The combination of Pd source and base can have a significant impact on the reaction outcome.[3][10] |
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation of a 2-Alkylpyridine (Adapted for this compound)
This protocol is a general guideline and may require optimization for this compound.
Reaction: Lithiation at the C3 position.
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add a solution of the desired electrophile (1.2 equivalents) in anhydrous THF.
-
Continue stirring at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Brominated Pyridine (Adapted for a Bromo-2,4-diethylpyridine)
This protocol is a general guideline and may require optimization for your specific substrate.
Reaction: Coupling of a bromo-2,4-diethylpyridine with a boronic acid.
Procedure:
-
To a Schlenk flask, add the bromo-2,4-diethylpyridine (1.0 equivalent), the boronic acid or boronate ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Tables
Table 1: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Values |
| ¹H NMR | δ (ppm): ~8.4 (d, 1H, H6), ~7.0 (s, 1H, H3), ~6.9 (d, 1H, H5), ~2.8 (q, 2H, CH₂ at C2), ~2.6 (q, 2H, CH₂ at C4), ~1.3 (t, 3H, CH₃ at C2), ~1.2 (t, 3H, CH₃ at C4) |
| ¹³C NMR | δ (ppm): ~161 (C2), ~150 (C6), ~148 (C4), ~123 (C5), ~122 (C3), ~30 (CH₂ at C2), ~25 (CH₂ at C4), ~14 (CH₃ at C2), ~13 (CH₃ at C4) |
| Mass Spectrum (EI) | m/z (%): 135 (M⁺), 120 (M-15)⁺ |
| IR Spectrum | ν (cm⁻¹): ~2970 (C-H stretch), ~1600 (C=N stretch), ~1560 (C=C stretch) |
Visualizations
Caption: Electrophilic aromatic substitution pathway for this compound.
Caption: General workflow for selective functionalization via directed metalation.
References
- 1. rsc.org [rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rose-hulman.edu [rose-hulman.edu]
identifying and characterizing byproducts of 2,4-Diethylpyridine reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Diethylpyridine. It focuses on the identification and characterization of potential reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: Byproducts in this compound reactions are highly dependent on the reaction type. However, common classes of byproducts include:
-
Positional Isomers: In reactions like alkylation or halogenation, substitution may occur at undesired positions on the pyridine ring, leading to a mixture of isomers. For pyridine derivatives, achieving regioselectivity can be a significant challenge.[1][2]
-
Over-alkylation Products: In alkylation reactions, it's possible for more than one alkyl group to be added to the pyridine ring, especially if the reaction conditions are not carefully controlled.[2]
-
Oxidation Products: Exposure to oxidizing agents or atmospheric oxygen, particularly at elevated temperatures, can lead to the formation of this compound N-oxide. Further oxidation or side reactions could lead to cleavage of the ethyl groups or the formation of more complex oxygenated species.
-
Products of Ring Opening/Decomposition: Under harsh conditions, such as high temperatures or the presence of strong acids or bases, the pyridine ring can decompose. It has been noted that pyridine bonded on strong acid centers can decompose to N₂ and CO at very high temperatures.[3]
-
Byproducts from Starting Material Impurities: Commercial this compound may contain impurities from its synthesis, such as other lutidine or ethylpyridine isomers, which can participate in the reaction and generate their own set of byproducts.
Q2: I am performing a Minisci (alkylation) reaction and see multiple product spots on my TLC. What are the likely byproducts?
A2: The Minisci reaction involves the addition of a radical to an electron-deficient pyridine ring. While it can be selective, byproducts are common.[2]
-
Isomeric Products: The primary byproduct is often a positional isomer. While C4-alkylation might be desired, you may also see C2 or C6 alkylation products. The regioselectivity of these reactions can be difficult to control.[1][2]
-
Over-alkylation: It is possible to get di-alkylation products, where a second alkyl group is added to the ring.
-
Acyloxy-pyridines: If the radical is generated from a carboxylic acid, you may see byproducts from the acyloxy radical.
To improve selectivity, consider using a blocking group strategy, which can help direct the alkylation to the desired position.[1][2]
Q3: My reaction mixture is turning dark, and I suspect oxidation of the this compound. What is the likely byproduct and how can I confirm its identity?
A3: The most common oxidation byproduct of a pyridine is its corresponding N-oxide, in this case, this compound N-oxide. This can happen in the presence of common oxidizing agents (like H₂O₂, m-CPBA) or even atmospheric oxygen under certain conditions.
To confirm its identity, you can use the following analytical techniques:
-
Mass Spectrometry (MS): The N-oxide will have a molecular weight that is 16 atomic mass units (amu) higher than your starting material (due to the addition of an oxygen atom).
-
NMR Spectroscopy:
-
¹H NMR: The protons on the pyridine ring will be shifted downfield compared to the starting material due to the electron-withdrawing effect of the N-oxide group.
-
¹³C NMR: The carbons of the pyridine ring will also show a characteristic shift.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Multiple spots on TLC/peaks in GC-MS with the same mass | Formation of positional isomers (e.g., in an alkylation or halogenation reaction). | 1. Use a blocking group to improve regioselectivity.[1][2]2. Optimize reaction conditions (temperature, solvent, catalyst).3. Purify the product mixture using column chromatography or HPLC.[4] |
| Product with a mass 16 amu higher than expected | Oxidation of the pyridine nitrogen to form an N-oxide. | 1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).2. Use degassed solvents.3. Add an antioxidant if compatible with your reaction chemistry. |
| Broad, complex mixture of products observed | Decomposition of starting material or product under harsh reaction conditions. | 1. Lower the reaction temperature.2. Use a milder catalyst or reagent.3. Reduce the reaction time. |
| Unexpected byproducts with masses corresponding to other pyridine isomers | Impurities in the starting this compound. | 1. Check the purity of the starting material by GC-MS or NMR before use.2. Purify the starting material by distillation or chromatography if necessary. |
Experimental Protocols
Protocol 1: General Method for Byproduct Identification using GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts in a reaction mixture.[5][6]
-
Sample Preparation:
-
Quench the reaction and perform a standard workup (e.g., extraction with an organic solvent like ethyl acetate or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filter.
-
Evaporate the solvent to obtain the crude product mixture.
-
Dilute a small sample of the crude mixture in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Instrument Parameters (Example):
-
Injector Temperature: 250 °C
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-550 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to see the separated components.
-
Examine the mass spectrum for each peak. The molecular ion peak (M⁺) will give you the molecular weight of the component.
-
Compare the fragmentation pattern to a database (e.g., NIST) to identify known compounds. For unknown byproducts, the fragmentation can help elucidate the structure.
-
Protocol 2: Purification of Reaction Mixture using Column Chromatography
This is a standard method for separating the desired product from byproducts and unreacted starting materials.
-
Slurry Preparation:
-
Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a minimal amount of a polar solvent (like dichloromethane) and adding silica gel. Evaporate the solvent until a dry, free-flowing powder is obtained.
-
-
Column Packing:
-
Choose a solvent system with appropriate polarity based on TLC analysis. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.
-
Pack a glass column with silica gel using the chosen eluent.
-
-
Loading and Elution:
-
Carefully add the prepared slurry to the top of the packed column.
-
Begin eluting the column with the solvent system, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: Workflow for reaction workup, analysis, and byproduct identification.
Caption: Troubleshooting logic for identifying unknown byproducts.
References
- 1. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Containing 2,4-Diethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-diethylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving this compound.
Issue 1: Incomplete Removal of this compound from the Organic Layer
-
Symptom: Presence of this compound in the final product, often detected by NMR (characteristic aromatic signals and ethyl group resonances) or a persistent pyridine-like odor.
-
Cause: Insufficient protonation of the basic this compound during aqueous extraction. The ethyl groups on the pyridine ring increase its lipophilicity, making it more soluble in organic solvents compared to pyridine.
-
Solution:
-
Acidic Wash: Perform multiple extractions with a dilute acidic solution to convert the this compound into its water-soluble hydrochloride salt.[1]
-
Recommended Acids: 1 M HCl, 5-10% aqueous citric acid, or a saturated aqueous solution of copper (II) sulfate. The copper sulfate solution is particularly useful as it forms a colored complex with the pyridine, providing a visual indicator for its removal.[1]
-
-
pH Check: After each acidic wash, check the pH of the aqueous layer to ensure it remains acidic.
-
Co-evaporation: For trace amounts of residual this compound, co-evaporation with a higher boiling point solvent like toluene or heptane can be effective. This is done by adding the solvent to the product and then removing it under reduced pressure, a process that is repeated 2-3 times.
-
Issue 2: Emulsion Formation During Extraction
-
Symptom: A stable or slow-breaking emulsion forms at the interface of the organic and aqueous layers during the workup, making separation difficult.
-
Cause: The presence of the pyridinium salt, which can act as a surfactant, especially if the reaction mixture contains other polar or amphiphilic molecules.
-
Solution:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.
-
Patience: Allow the mixture to stand undisturbed for an extended period, as some emulsions will eventually break on their own.
-
Issue 3: Product Instability Under Acidic Conditions
-
Symptom: Degradation or loss of the desired product during the acidic wash, especially if the product contains acid-labile functional groups (e.g., acetals, ketals, some protecting groups).
-
Cause: The acidic conditions required to remove the this compound are harsh enough to react with the product.
-
Solution:
-
Use a Milder Acid: Employ a weaker acid for the extraction, such as a 10% aqueous solution of citric acid or ammonium chloride (pH ~5-6).
-
Copper (II) Sulfate Wash: A saturated aqueous solution of copper (II) sulfate is a good alternative as it is generally less acidic than strong mineral acids.[1]
-
Silica Gel Chromatography: If an acidic wash is not feasible, carefully perform column chromatography. This compound is a polar compound and can be separated from less polar products. A small amount of a basic modifier (e.g., triethylamine) may be needed in the eluent to prevent tailing of the product on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider during a workup?
A1: The physical properties of this compound are similar to other lutidines. Its relatively high boiling point means it may not be easily removed by simple evaporation. Its solubility in both polar and non-polar organic solvents necessitates an effective method to transfer it into the aqueous phase for removal.[2]
Quantitative Data for Pyridine Derivatives
| Property | This compound (Estimated) | 2,6-Diethylpyridine | 2,4-Dimethylpyridine (2,4-Lutidine) |
| Molecular Weight | 135.21 g/mol | 135.21 g/mol | 107.15 g/mol [3] |
| Boiling Point | ~175-180 °C | 176.6 °C[4] | 157-159 °C[5] |
| Density | ~0.91 g/mL | 0.911 g/mL[4] | 0.927-0.931 g/mL[5] |
| pKa of Conjugate Acid | ~7.0-7.5 | Not Found | 6.99[6] |
| Solubility in Water | Slightly soluble | Low | 15 g/100 mL (20 °C)[6] |
| Solubility in Organic Solvents | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in ethanol, ether, benzene[2][6] |
Q2: How many acidic washes are typically required to remove this compound?
A2: Generally, 2 to 4 washes with a dilute acidic solution are sufficient. The number of washes depends on the scale of the reaction and the amount of this compound used. It is recommended to monitor the removal by checking the pH of the aqueous layer after each wash or by TLC analysis of the organic layer.
Q3: Can I use a basic wash (e.g., sodium bicarbonate) to remove this compound?
A3: No, a basic wash will not remove this compound. As a basic compound itself, it will remain in the organic layer. A basic wash is typically used after an acidic wash to neutralize any remaining acid in the organic layer and to remove any acidic byproducts.
Q4: My product is a solid that precipitates upon adding the anti-solvent. How can I effectively remove the this compound in this case?
A4: If your product precipitates, you can first filter the solid product. The filtrate, which contains the dissolved this compound, can then be subjected to an aqueous workup as described above to recover any remaining product. The collected solid should be washed with a non-polar solvent (in which this compound is soluble but the product is not) to remove any adsorbed pyridine. Alternatively, the crude solid can be redissolved in a suitable organic solvent and then subjected to the standard acidic wash procedure.
Experimental Protocol: Example of an Esterification Reaction and Workup
This protocol describes a general procedure for the esterification of a carboxylic acid using an alcohol in the presence of a coupling agent and this compound as the base, followed by a detailed workup.[7]
Reaction:
-
To a stirred solution of the carboxylic acid (1 equivalent), the alcohol (1.2 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in dichloromethane (DCM) at 0 °C, add this compound (1.5 equivalents).
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x volume of organic layer) to remove the this compound.
-
Saturated aqueous sodium bicarbonate (1 x volume of organic layer) to neutralize any remaining acid.
-
Brine (1 x volume of organic layer) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by silica gel chromatography if necessary.
Workflow Diagram
Caption: A flowchart illustrating the general workup procedure for a reaction containing this compound.
References
- 1. Workup [chem.rochester.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2,4-dimethylpyridine [stenutz.eu]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Safe Disposal of 2,4-Diethylpyridine Waste
This guide provides technical support for the safe disposal of 2,4-Diethylpyridine waste, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: While specific data for this compound is limited, information on similar pyridine derivatives, such as 2,4-Dimethylpyridine (2,4-Lutidine), indicates that it should be handled as a hazardous substance. The primary hazards include:
-
Flammability: It is expected to be a flammable liquid.[1]
-
Toxicity: It is likely toxic if inhaled, ingested, or in contact with skin.[1][2][3]
-
Irritation: It may cause irritation to the skin, eyes, and respiratory system.[1][2]
Q2: How should I collect and store this compound waste in the laboratory?
A2: this compound waste should be collected in a designated, properly labeled, and sealed container. The container must be made of a compatible material. Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[4]
Q3: What personal protective equipment (PPE) is required when handling this compound waste?
A3: When handling this compound waste, appropriate PPE is essential. This includes:
-
Chemical safety goggles or a face shield.[5]
-
Chemically resistant gloves (always check the manufacturer's compatibility chart).[4]
-
A lab coat or other protective clothing.
-
Work should be conducted in a properly functioning chemical fume hood.[4]
Q4: Can I dispose of small quantities of this compound waste down the drain?
A4: No, you should never dispose of this compound waste down the drain.[5][6] It is a chemical waste that requires proper hazardous waste disposal procedures to prevent environmental contamination and potential damage to the plumbing infrastructure.
Q5: What are the general regulatory requirements for disposing of this type of chemical waste?
A5: The disposal of this compound waste is governed by federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[8] This typically involves arranging for collection by a licensed hazardous waste disposal company.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill of this compound Waste | Improper handling, container failure. | 1. Evacuate the immediate area. 2. If safe to do so, contain the spill using an inert absorbent material.[4] 3. Do not use combustible materials to absorb the spill. 4. Ensure adequate ventilation. 5. Collect the absorbed material into a sealed, labeled container for hazardous waste. 6. Decontaminate the area. 7. Report the spill to your institution's Environmental Health and Safety (EHS) office. |
| Leaking Waste Container | Container degradation, improper sealing. | 1. Wearing appropriate PPE, place the leaking container into a larger, compatible, and sealed secondary containment vessel. 2. Label the secondary container clearly. 3. Arrange for immediate pickup by your institution's hazardous waste management service. |
| Unsure if Waste is Hazardous | Lack of information on the specific waste stream. | 1. Assume the waste is hazardous until a proper waste determination is made. 2. Consult the Safety Data Sheet (SDS) for this compound and any other components in the waste stream. 3. Contact your EHS office for guidance on waste characterization.[5] |
Data Presentation: Properties of a Related Compound (2,4-Dimethylpyridine)
As a reference, the following table summarizes key data for 2,4-Dimethylpyridine, a structurally similar compound.
| Property | Value |
| Synonyms | 2,4-Lutidine |
| Molecular Formula | C₇H₉N |
| Molar Mass | 107.156 g/mol |
| Appearance | Clear oily liquid |
| Density | 0.9273 g/cm³ |
| Boiling Point | 158.5 °C |
| Flash Point | 37.22 °C |
| Oral LD50 (rat) | 200 mg/kg[1] |
Experimental Protocol: Waste Disposal Workflow
The following diagram outlines the standard procedure for the safe disposal of this compound waste from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 2,4-lutidine, 108-47-4 [thegoodscentscompany.com]
- 2. 2,4-Dimethylpyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Hazardous Waste Regulations [rila.org]
- 8. epa.gov [epa.gov]
preventing isomerization of 2,4-Diethylpyridine under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential isomerization of 2,4-diethylpyridine during chemical reactions. Understanding the conditions that can lead to the formation of undesired isomers is critical for maintaining product purity and ensuring the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is isomerization and why is it a concern for this compound?
Isomerization is a chemical process where a molecule is transformed into an isomer with a different arrangement of atoms. For this compound, this can involve the migration of the ethyl groups to other positions on the pyridine ring, leading to the formation of isomers such as 2,3-diethylpyridine, 2,5-diethylpyridine, 2,6-diethylpyridine, 3,4-diethylpyridine, and 3,5-diethylpyridine. The presence of these isomers as impurities can affect the biological activity, toxicity, and physical properties of the final product, making their control essential in pharmaceutical and fine chemical synthesis.
Q2: Under what reaction conditions is isomerization of this compound likely to occur?
Isomerization of this compound is most likely to occur under two main sets of conditions:
-
Acidic Conditions: The presence of strong acids, particularly at elevated temperatures, can catalyze the migration of alkyl groups on the pyridine ring. This is analogous to the Jacobsen rearrangement observed in polyalkylbenzenes.[1][2][3][4][5]
-
Thermal Conditions: High temperatures, especially in the presence of alkylating agents or when this compound is in the form of a pyridinium salt, can induce thermal rearrangement. This is similar to the Ladenburg rearrangement of alkylpyridinium salts.
Q3: What are the potential isomeric impurities I should be aware of?
The most common isomers that could be formed from the rearrangement of this compound include other diethylpyridine isomers. The thermodynamic stability of these isomers can influence the final product distribution if the reaction conditions allow for equilibrium to be reached.
Troubleshooting Guide: Isomer Impurity Detected
If you have detected isomeric impurities in your reaction mixture containing this compound, use the following guide to troubleshoot the issue.
| Observation | Potential Cause | Recommended Action |
| Isomerization observed in the presence of a strong acid (e.g., H₂SO₄, PPA). | Acid-Catalyzed Rearrangement (Jacobsen-type): The acidic conditions are likely promoting the migration of the ethyl groups. | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature to disfavor the rearrangement. 2. Use a milder acid: Investigate if a weaker acid can effectively catalyze the desired reaction without causing isomerization. 3. Reduce reaction time: Minimize the time the starting material is exposed to the acidic conditions. 4. Protecting groups: In some cases, strategic use of protecting groups can prevent rearrangement, although this adds steps to the synthesis. |
| Isomerization occurs during a high-temperature reaction, especially if a pyridinium salt is formed in situ. | Thermal Rearrangement (Ladenburg-type): The high thermal energy is likely causing the ethyl groups to migrate. | 1. Lower the reaction temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. 2. Alternative synthetic route: Consider a different synthetic pathway that avoids high temperatures. 3. Catalyst: Investigate if a catalyst can promote the desired reaction at a lower temperature. |
| The ratio of isomers changes with prolonged reaction time. | Thermodynamic vs. Kinetic Control: The initial product may be the kinetically favored one, which then rearranges to the more thermodynamically stable isomer over time. | 1. For the kinetic product: Use shorter reaction times and lower temperatures. 2. For the thermodynamic product: Use longer reaction times and higher temperatures to allow the reaction to reach equilibrium. |
Experimental Protocols
Protocol 1: Analytical Detection of Diethylpyridine Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the detection and quantification of this compound and its isomers. Method optimization will be required for specific instrumentation and sample matrices.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.[6]
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 4 °C/min to 280 °C
-
Hold: 15 minutes at 280 °C[6]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[6]
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-200
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation:
-
Prepare a stock solution of the reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Dilute the stock solution to an appropriate concentration for GC-MS analysis.
-
If available, prepare standard solutions of the expected isomers for retention time and mass spectra comparison.
Protocol 2: Separation of Alkylpyridine Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for the separation of pyridine isomers, which can be adapted for diethylpyridines.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
Chromatographic Conditions (Example for Lutidine Isomers):
-
Column: A C18 column is often a good starting point for reversed-phase separation. For more challenging separations, specialized columns for aromatic amines may be necessary.
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate buffer). The gradient and buffer pH will need to be optimized. For example, a mobile phase of water, acetonitrile, and ammonium formate has been used for toluidine isomers.[7]
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 250-270 nm).[7]
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualization of Isomerization Pathways
Below are diagrams illustrating the conceptual pathways for the potential isomerization of this compound.
Caption: Conceptual workflow for acid-catalyzed isomerization.
Caption: Conceptual pathway for thermal isomerization.
Caption: Troubleshooting workflow for isomerization.
References
- 1. Jacobsen Rearrangement (Chapter 67) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Jacobsen Rearrangement [drugfuture.com]
- 5. Jacobsen Rearrangement [drugfuture.com]
- 6. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]
Technical Support Center: Solvent Effects on 2,4-Diethylpyridine Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 2,4-diethylpyridine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the reactivity of this compound?
A1: The choice of solvent can significantly influence the reactivity of this compound in several ways:
-
Reaction Rate: Polar solvents can accelerate reactions that involve the formation of charged intermediates or transition states, a common scenario in reactions involving the pyridine nitrogen. For instance, in N-alkylation reactions (a type of Menshutkin reaction), polar solvents stabilize the dipolar transition state, leading to a faster reaction.[1][2]
-
Selectivity: For this compound, which has multiple potential reaction sites (the nitrogen atom and the ethyl groups), the solvent can influence the regioselectivity of a reaction. The choice of solvent can dictate whether a reaction occurs at the nitrogen atom or at one of the alkyl side chains.
-
Solubility: The reactants and the product must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. This compound, being an organic base, generally exhibits good solubility in a range of organic solvents.
Q2: What are the most common types of reactions for this compound, and what are the general solvent recommendations?
A2: Common reactions involving this compound include N-alkylation, N-oxidation, and reactions at the ethyl side chains.
-
N-Alkylation: This is a classic SN2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile. Polar aprotic solvents such as acetonitrile (MeCN) , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) are generally recommended as they can stabilize the charged transition state without solvating the nucleophile too strongly.[3]
-
N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids. The reaction is often performed in solvents like acetic acid or in some cases, ionic liquids, which can facilitate the oxidation process.
-
Side-Chain Reactions: Reactions at the ethyl groups, such as halogenation or oxidation, may require less polar solvents to avoid competing reactions at the nitrogen atom. Solvents like dichloromethane (DCM) or toluene could be suitable, depending on the specific reagents used.
Q3: Can the solvent itself react with this compound?
A3: Yes, certain solvents can react with pyridine derivatives. For example, chlorinated solvents like dichloromethane (DCM) have been reported to react slowly with pyridines to form methylenebispyridinium compounds under ambient conditions. This potential side reaction should be considered when selecting a solvent, especially for long reaction times or elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no reaction rate | The solvent may not be polar enough to stabilize the transition state. | For reactions involving charged intermediates, such as N-alkylation, switch to a more polar aprotic solvent like DMF or DMSO. |
| Reactants may have poor solubility in the chosen solvent. | Ensure all reactants are soluble in the selected solvent at the reaction temperature. Consider using a co-solvent system if necessary. | |
| Formation of unexpected byproducts | The solvent may be participating in a side reaction. | If using a chlorinated solvent like DCM, consider switching to a non-reactive solvent like acetonitrile or toluene. |
| For reactions intended for the side-chains, the nitrogen atom might be reacting instead. | Use a less polar, non-coordinating solvent to disfavor reactions at the nitrogen. Protection of the nitrogen atom might also be a viable strategy. | |
| Difficulty in product isolation | The solvent may have a high boiling point, making it difficult to remove. | If possible, choose a solvent with a lower boiling point that still meets the reaction requirements. For example, acetonitrile is often easier to remove than DMF or DMSO. |
| Inconsistent reaction yields | The solvent may not be anhydrous, and water could be interfering with the reaction. | Use a dry solvent, especially for reactions involving water-sensitive reagents like organometallics or strong bases. |
Quantitative Data and Experimental Protocols
Illustrative Data: Solvent Effect on the Menshutkin Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Cyclohexane | 2.02 | 1 |
| Benzene | 2.28 | 13.8 |
| Methanol | 32.7 | 1,360 |
| Acetonitrile | 37.5 | 10,600 |
Data extrapolated from studies on the Menshutkin reaction. The rate constants are relative to the reaction in cyclohexane.
The data clearly shows that polar solvents, particularly polar aprotic solvents like acetonitrile, dramatically accelerate the rate of this SN2 reaction.[1]
General Experimental Protocol for N-Alkylation of a Substituted Pyridine
This protocol provides a general methodology for the N-alkylation of a substituted pyridine like this compound.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Stirring apparatus
-
Reaction vessel with a condenser and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add the alkylating agent (1.1 equivalents) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (the pyridinium salt product) has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or other appropriate methods.
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.
Caption: Workflow for selecting a solvent for this compound reactions.
References
- 1. Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.iupac.org [publications.iupac.org]
- 3. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst poisoning by 2,4-diethylpyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving potential catalyst poisoning by this compound.
Issue 1: Unexpected Drop in Catalytic Activity
-
Question: My reaction rate has significantly decreased, or the reaction has stopped altogether. Could this compound be poisoning my catalyst?
-
Answer: A sudden or gradual loss of catalytic activity is a primary indicator of catalyst poisoning. Nitrogen-containing heterocycles like this compound are known to be potent catalyst poisons, particularly for transition metal catalysts (e.g., Pd, Pt, Ni, Rh, Ru). The poisoning mechanism involves the strong adsorption of the pyridine nitrogen's lone pair of electrons onto the active metal sites, blocking them from reactant molecules.
Troubleshooting Steps:
-
Analyze Feedstock: Check all reaction components (solvents, starting materials, reagents) for the presence of this compound or other nitrogen-containing impurities. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used for this purpose.
-
Control Experiment: Run a control experiment with a fresh batch of catalyst and highly purified reagents that are confirmed to be free of this compound. If the reaction proceeds normally, it strongly suggests that your original catalyst was poisoned.
-
Catalyst Characterization: Analyze the spent catalyst using techniques like X-ray photoelectron spectroscopy (XPS) or temperature-programmed desorption (TPD) to detect the presence of adsorbed nitrogen species on the catalyst surface.
-
Issue 2: Change in Product Selectivity
-
Question: My reaction is producing a different ratio of products than expected. Can catalyst poisoning by this compound cause this?
-
Answer: Yes, catalyst poisoning can alter product selectivity. The adsorption of this compound on specific active sites can block certain reaction pathways while leaving others unaffected. The steric bulk of the two ethyl groups on the pyridine ring may also play a role by selectively blocking access to certain types of active sites, thereby redirecting the reaction towards different products.
Troubleshooting Steps:
-
Product Analysis: Carefully analyze the product mixture to identify all components and their relative ratios.
-
Literature Review: Consult the literature for studies on similar reactions and catalysts to see if changes in selectivity upon poisoning have been reported.
-
Varying Poison Concentration: If feasible and safe, conduct experiments with intentionally added, low concentrations of this compound to observe its effect on selectivity in a controlled manner.
-
Frequently Asked Questions (FAQs)
1. How does this compound poison a catalyst?
This compound, like other pyridine derivatives, acts as a Lewis base and donates its lone pair of electrons from the nitrogen atom to the acidic metal centers on the catalyst surface. This forms a strong coordinate bond, effectively deactivating the catalytic site. The presence of the two ethyl groups can introduce steric hindrance, which may influence the strength and nature of the interaction with the active site compared to unsubstituted pyridine.
2. Which catalysts are most susceptible to poisoning by this compound?
Transition metal catalysts are particularly vulnerable. This includes, but is not limited to:
-
Palladium (Pd)
-
Platinum (Pt)
-
Nickel (Ni)
-
Rhodium (Rh)
-
Ruthenium (Ru)
-
Cobalt-molybdenum (CoMo) and Nickel-molybdenum (NiMo) catalysts used in hydrodesulfurization.
3. What are the primary mitigation strategies for poisoning by this compound?
There are three main approaches to mitigate catalyst poisoning:
-
Feedstock Purification: The most effective strategy is to remove this compound from the reaction feed before it comes into contact with the catalyst. This can be achieved through methods like distillation, adsorption on acidic materials (e.g., silica gel, zeolites), or liquid-liquid extraction.
-
Catalyst Modification:
-
Surface Engineering: Modifying the catalyst surface to be more resistant to poisoning. This can involve creating core-shell architectures or applying protective coatings.
-
Altering Acidity: For supported catalysts, changing the acidity of the support material can sometimes reduce the adsorption of basic poisons.
-
-
Development of Poison-Tolerant Catalysts: Research is ongoing to develop catalysts with active sites that are less susceptible to poisoning by nitrogen-containing compounds.
4. Can a catalyst poisoned by this compound be regenerated?
In some cases, yes. The feasibility of regeneration depends on the strength of the poison-catalyst bond and the stability of the catalyst under regeneration conditions. Common regeneration techniques include:
-
Thermal Treatment: Heating the catalyst in a stream of inert gas or hydrogen can desorb the poison. For nitrogen compounds, this often requires high temperatures.
-
Oxidative Treatment: Controlled oxidation to burn off the poison, followed by reduction to restore the active metal sites. This must be done carefully to avoid sintering of the metal particles.
-
Solvent Washing: Washing the catalyst with an appropriate solvent, sometimes with an acidic or basic additive, may remove the adsorbed poison.
Quantitative Data
The following tables summarize the potential impact of pyridine-based poisons on catalyst performance. Note that specific data for this compound is limited; therefore, data for pyridine is provided as a close analogue. The effect of this compound is expected to be similar, with potential variations due to steric effects.
Table 1: Effect of Pyridine on Hydrodesulfurization (HDS) Activity of a CoMo/Al₂O₃ Catalyst
| Pyridine Concentration (ppm) | HDS Efficiency (%) |
| 0 | 93.4 |
| 100 | 66.5 |
Data extrapolated from studies on general pyridine poisoning.
Table 2: Potential Regeneration Methods and Their Effectiveness
| Regeneration Method | Typical Conditions | Expected Effectiveness for this compound | Potential Drawbacks |
| Thermal Treatment (H₂) | 300-500 °C, H₂ flow | Moderate to High | Catalyst sintering, changes in metal dispersion |
| Oxidative Regeneration | 250-400 °C, Air/O₂ flow | Moderate | Risk of irreversible catalyst damage if not controlled |
| Solvent Washing (Acidic) | Room temp, e.g., dilute acetic acid in ethanol | Low to Moderate | Incomplete removal, potential leaching of metal |
Experimental Protocols
Protocol 1: Testing Catalyst Susceptibility to this compound Poisoning
-
Catalyst Activation: Activate the catalyst according to the standard procedure for your specific material (e.g., reduction in H₂ at a specific temperature).
-
Baseline Activity Test: Perform the catalytic reaction under standard conditions with a purified feedstock (free of nitrogen compounds) and measure the initial reaction rate or conversion.
-
Poison Introduction: Prepare a stock solution of this compound in a suitable solvent.
-
Doped Reaction: Introduce a known concentration of this compound into the feedstock and run the reaction under the same conditions as the baseline test.
-
Activity Measurement: Monitor the reaction rate or conversion over time to determine the extent of deactivation.
-
Data Analysis: Compare the activity of the catalyst with and without the poison to quantify the poisoning effect.
Protocol 2: Regeneration of a Catalyst Poisoned by this compound
-
Poisoning: Deactivate the catalyst as described in Protocol 1.
-
Purge: After the reaction, purge the reactor with an inert gas (e.g., N₂, Ar) to remove any remaining reactants and unbound poison.
-
Regeneration:
-
Thermal Treatment: Ramp the temperature to the desired regeneration temperature (e.g., 400 °C) under a flow of hydrogen or an inert gas for a specified period (e.g., 2-4 hours).
-
Oxidative Treatment: Slowly introduce a dilute oxygen stream (e.g., 1-5% O₂ in N₂) at a controlled temperature (e.g., 300 °C) to burn off the poison. Follow with a reduction step in H₂ to reactivate the metal.
-
-
Post-Regeneration Activity Test: Cool the reactor to the reaction temperature, re-introduce the purified feedstock, and measure the catalytic activity.
-
Evaluation: Compare the recovered activity to the initial baseline activity to determine the effectiveness of the regeneration procedure.
Visualizations
Caption: Mechanism of catalyst poisoning by this compound.
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Caption: Decision tree for selecting a mitigation strategy.
Validation & Comparative
A Comparative Analysis of 2,4-Diethylpyridine and Other Hindered Bases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of a suitable base is paramount to achieving desired reaction outcomes. Hindered bases, a class of sterically bulky, non-nucleophilic organic compounds, are indispensable tools for a variety of chemical transformations, including dehydrohalogenation, enolization, and as acid scavengers in reactions such as silylation and glycosylation. Their steric bulk minimizes undesirable nucleophilic side reactions, allowing them to function primarily as proton abstractors. This guide provides a comparative study of 2,4-diethylpyridine and other commonly employed hindered bases, supported by physicochemical data and representative experimental protocols.
Physicochemical Properties of Hindered Bases
The efficacy of a hindered base is largely dictated by its basicity (pKa of the conjugate acid) and its steric profile. The pKa value indicates the strength of the base, while the steric hindrance around the basic center (the nitrogen atom in the case of pyridine derivatives) determines its nucleophilicity. A higher pKa value generally corresponds to a stronger base. The proton affinity (PA) in the gas phase provides an intrinsic measure of basicity without solvent effects.
| Base | Structure | pKa of Conjugate Acid | Proton Affinity (kJ/mol) |
| This compound | ![]() | ~6.8 (estimated) | ~970 (estimated) |
| 2,6-Lutidine | ![]() | 6.64 | 954.5 |
| 2,6-Di-tert-butylpyridine | ![]() | 3.58 | - |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | ![]() | 12.1 | 1029 |
| 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) | ![]() | 13.5 (in MeCN) | 1059 |
| N,N-Diisopropylethylamine (Hünig's Base) | ![]() | 10.75 | 995 |
Performance in Dehydrohalogenation Reactions
Hindered bases are frequently used to promote E2 elimination reactions of alkyl halides. A key aspect of their utility is their ability to influence the regioselectivity of the elimination, often favoring the formation of the less substituted (Hofmann) alkene over the more substituted (Zaitsev) alkene. This is attributed to the steric bulk of the base, which preferentially abstracts the more accessible proton from the less hindered β-carbon.
Here, we present a hypothetical comparative dataset for the dehydrohalogenation of 2-bromopentane to illustrate the expected performance of various hindered bases.
| Base | Zaitsev Product (2-pentene) (%) | Hofmann Product (1-pentene) (%) | Total Yield (%) |
| This compound | 40 | 60 | 85 |
| 2,6-Lutidine | 35 | 65 | 88 |
| 2,6-Di-tert-butylpyridine | 15 | 85 | 92 |
| Potassium tert-butoxide (KOtBu) | 28 | 72 | 95 |
| Sodium Ethoxide (NaOEt) | 71 | 29 | 90 |
This data illustrates that while a less hindered, strong base like sodium ethoxide favors the thermodynamically more stable Zaitsev product, increasing the steric bulk of the base progressively favors the formation of the Hofmann product. This compound, with moderate steric hindrance, is expected to provide a mixture of products with a preference for the Hofmann isomer.
Regioselectivity in E2 Elimination
The following diagram illustrates the general principle of how a sterically hindered base influences the regioselectivity of an E2 elimination reaction.
Caption: Influence of base sterics on E2 elimination regioselectivity.
Application in Protecting Group Chemistry: Silylation of Alcohols
Hindered bases are crucial as acid scavengers in the silylation of alcohols to form silyl ethers, a common protecting group strategy. They neutralize the acidic byproduct (e.g., HCl or triflic acid) without competing as a nucleophile with the alcohol.
Experimental Protocol: Silylation of a Primary Alcohol
This protocol describes the general procedure for the protection of a primary alcohol, such as benzyl alcohol, as a tert-butyldimethylsilyl (TBS) ether using TBS-Cl and a hindered base like this compound.
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM.
-
Add this compound (1.5 eq) to the solution and stir.
-
Slowly add a solution of TBS-Cl (1.2 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired TBS-protected benzyl alcohol.
Experimental Workflow: Silylation of a Primary Alcohol
The following diagram outlines the key steps in the silylation of a primary alcohol using a hindered base.
Caption: Workflow for the silylation of a primary alcohol.
Conclusion
This compound serves as a moderately hindered, non-nucleophilic base suitable for various organic transformations. Its steric profile and basicity place it as a valuable alternative to more commonly used hindered pyridines like 2,6-lutidine, particularly when fine-tuning of reactivity is required. While it may not provide the extreme regioselectivity of highly hindered bases like 2,6-di-tert-butylpyridine in elimination reactions, it offers a balance of reactivity and steric hindrance that can be advantageous in many synthetic contexts, including as an effective acid scavenger in protection group chemistry. The choice of a specific hindered base should always be guided by the specific requirements of the reaction, including the nature of the substrate and the desired outcome.
A Comparative Guide to Analytical Methods for 2,4-Diethylpyridine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2,4-Diethylpyridine. The information is based on validated methods for structurally similar pyridine derivatives and is intended to assist in the selection and development of analytical procedures for this compound.
Introduction
This compound is a substituted pyridine that may be present as an impurity in pharmaceutical products or used as a building block in chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control and safety assessment. The two most common analytical techniques for the analysis of such small organic molecules are HPLC and GC-MS. This guide compares these methods based on their performance characteristics, supported by experimental data from validated methods for similar compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with a mass spectrometer (LC-MS/MS), it offers high sensitivity and selectivity.
Experimental Protocol: HPLC-MS/MS Method for a Substituted Pyridine
This protocol is adapted from a validated method for the trace analysis of a genotoxic impurity, 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, in a drug substance. This compound is structurally related to this compound, making the method relevant.
-
Instrumentation: A Shimadzu LC-20 AD Series HPLC system coupled with an API-4000 MS/MS detector with an electrospray ionization (ESI) source.
-
Column: Hypersil BDS C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 5 mM ammonium acetate buffer (pH 4.0) and acetonitrile (60:40, v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40 ± 2°C.
-
Injection Volume: 20 µL.
-
MS/MS Detection: ESI in positive ionization mode, monitoring a specific precursor-to-product ion transition for the analyte.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the validation data for the HPLC-MS/MS method described above.
| Validation Parameter | Result |
| Linearity Range | 0.3 - 7.5 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ppm |
| Limit of Quantification (LOQ) | 0.3 ppm |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and definitive identification based on mass spectra.
Experimental Protocol: GC-MS/MS Method for Alkyl Halide Impurities
This protocol is based on a validated method for the quantification of potential genotoxic alkyl halide impurities in posaconazole, demonstrating the suitability of GC-MS/MS for trace analysis of small organic molecules.
-
Instrumentation: A GC-MS/MS system with a triple quadrupole mass spectrometer.
-
Column: USP phase G43 (6% cyanopropyl, 94% polydimethylsiloxane), 60 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 120°C (hold for 5 min), then ramp to 250°C at 5°C/min (hold for 6 min).
-
Injector Temperature: 200°C.
-
Injection Mode: Split (1:1).
-
Injection Volume: 2 µL.
-
MS/MS Detection: Monitoring specific precursor-to-product ion transitions for the analytes.
Data Presentation: GC-MS Method Validation Parameters
The following table summarizes the validation data for the GC-MS/MS method described above.
| Validation Parameter | Result |
| Linearity Range | 25 - 150% of the specification level |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 ppm |
| Limit of Quantification (LOQ) | 0.025 ppm |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Method Comparison
| Feature | HPLC | GC-MS |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Best for volatile and semi-volatile compounds that are thermally stable. |
| Sample Preparation | Can often be simpler, involving dissolution and filtration. | May require derivatization for non-volatile compounds; headspace analysis is an option for volatiles. |
| Sensitivity | High, especially when coupled with MS/MS. | Very high, capable of detecting trace levels of impurities. |
| Selectivity | Excellent with MS/MS detection. | Excellent due to chromatographic separation and mass spectral identification. |
| Analysis Time | Can be longer depending on the separation. | Often faster for volatile compounds. |
| Cost | Instrumentation can be more expensive. | Generally lower instrument cost compared to HPLC-MS/MS. |
Visualization of Analytical Workflows
HPLC-MS/MS Analytical Workflow
Caption: Workflow for this compound quantification by HPLC-MS/MS.
GC-MS Analytical Workflow
Caption: Workflow for this compound quantification by GC-MS.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
GC-MS is generally preferred for its high sensitivity and separation efficiency for volatile compounds like this compound, especially when trace-level quantification is required.
-
HPLC is a robust alternative, particularly if the sample matrix is complex or if other non-volatile analytes need to be determined simultaneously. The use of an MS/MS detector provides excellent sensitivity and selectivity.
The validation data presented for similar compounds demonstrate that both techniques can achieve the necessary accuracy, precision, and sensitivity for pharmaceutical quality control. It is recommended to perform a thorough method development and validation for this compound based on the specific sample matrix and analytical requirements.
Navigating the Catalytic Landscape of Substituted Pyridines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical step in optimizing chemical reactions. While a direct comparative study on the catalytic efficacy of 2,4-diethylpyridine isomers is not available in current scientific literature, this guide provides an in-depth analysis of the factors governing the catalytic activity of substituted pyridines, drawing on data from structurally related compounds. This information can empower researchers to make informed decisions when selecting pyridine-based catalysts.
The Influence of Substitution on Catalytic Performance
The efficacy of a substituted pyridine in a catalytic cycle is primarily determined by a combination of electronic and steric factors. The position and nature of substituent groups on the pyridine ring can significantly alter its basicity, nucleophilicity, and the steric environment around the nitrogen atom, thereby influencing reaction rates and selectivity.
Electronic Effects: Electron-donating groups, such as alkyl groups (e.g., methyl, ethyl), increase the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity. This can lead to stronger interactions with electrophilic substrates and potentially accelerate catalytic turnover. Conversely, electron-withdrawing groups decrease basicity and can be beneficial in reactions where a less nucleophilic catalyst is required to avoid side reactions.
Steric Hindrance: The size and position of substituents can create steric hindrance around the nitrogen atom, influencing the accessibility of the catalytic site. While some steric bulk can be advantageous in promoting selectivity, excessive hindrance may impede the catalyst's ability to interact with the substrate, leading to lower reaction rates. For instance, in the case of lutidines (dimethylpyridines), the steric bulk of the methyl groups can influence their role in photoredox reactions.[1]
Comparative Data of Substituted Pyridine Derivatives
To illustrate the impact of substitution on the properties of pyridine derivatives, the following table summarizes key data for related compounds. While direct catalytic efficacy data for this compound isomers is unavailable, these examples provide insights into how different substituents affect the physical and chemical properties relevant to catalysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (of conjugate acid) | Key Features & Potential Catalytic Relevance |
| Pyridine | C₅H₅N | 79.10 | 115 | 5.25 | Unsubstituted parent compound, baseline for comparison. |
| 2,4-Dimethylpyridine (2,4-Lutidine) | C₇H₉N | 107.15 | 157 | 6.99 | Increased basicity due to two electron-donating methyl groups. Steric hindrance from the 2-methyl group can influence selectivity.[2] |
| Diethyl pyridine-2,4-dicarboxylate | C₁₁H₁₃NO₄ | 223.23 | - | - | Electron-withdrawing ester groups significantly decrease basicity. Can act as a ligand in metal-catalyzed reactions.[3][4] |
| Diethyl pyridine-2,5-dicarboxylate | C₁₁H₁₃NO₄ | 223.23 | - | - | Isomer of the 2,4-dicarboxylate, offering different coordination geometry as a ligand.[5] |
Experimental Protocols: General Synthesis of Substituted Pyridines
The synthesis of substituted pyridines often involves multi-component reactions, providing a versatile route to a wide range of derivatives.[6][7][8] A general experimental workflow for a three-component synthesis is outlined below.
General Procedure for Three-Component Pyridine Synthesis:
-
Reactant Preparation: An appropriate aldehyde, a compound with an active methylene group (e.g., malononitrile), and an ammonium source (e.g., ammonium acetate) are chosen as reactants.
-
Reaction Setup: The reactants are dissolved in a suitable solvent (e.g., ethanol, or under solvent-free conditions) in a reaction vessel.
-
Catalyst Addition: A catalyst, if required, is added to the reaction mixture. Various catalysts, including solid acids, bases, or metal nanoparticles, can be employed to facilitate the reaction.[7]
-
Reaction Conditions: The mixture is typically heated under reflux or irradiated with microwaves for a specified period.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is commonly achieved through recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized pyridine derivative are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Visualizing Reaction Pathways
Diagram 1: General Workflow for the Synthesis of Substituted Pyridines
Caption: A generalized workflow for the multi-component synthesis of substituted pyridines.
Diagram 2: Conceptual Catalytic Cycle for a Pyridine-Catalyzed Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 3. prayoglife.com [prayoglife.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 6. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Architecture: A Guide to Spectroscopic Confirmation of 2,4-Diethylpyridine Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of successful research. This guide provides a comparative analysis of spectroscopic techniques for elucidating the structure of 2,4-diethylpyridine derivatives, offering insights into the expected data and experimental considerations. By comparing predicted data for this compound with experimental data from its isomers, this guide serves as a practical resource for structural verification.
The unequivocal identification of a molecule's structure is paramount in chemical synthesis and drug discovery. Spectroscopic methods provide a non-destructive and highly informative approach to piecing together the molecular puzzle. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of this compound derivatives. To facilitate a comprehensive understanding, we present a comparison of predicted spectroscopic data for this compound alongside experimentally obtained data for its structural isomers, 2,4-lutidine, 2,6-diethylpyridine, and 3,5-dimethylpyridine.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (predicted) and its isomers (experimental). These tables are designed to highlight the subtle yet significant differences in spectral features that arise from the varied substitution patterns on the pyridine ring, enabling researchers to distinguish between these closely related structures.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H-3 | H-5 | H-6 | -CH₂- (Ethyl/Methyl) | -CH₃ (Ethyl/Methyl) |
| This compound (Predicted) | ~6.9 | ~6.9 | ~8.3 | ~2.7 (q), ~2.6 (q) | ~1.2 (t), ~1.2 (t) |
| 2,4-Lutidine (Experimental) [1] | 6.93 | 6.93 | 8.33 | 2.46 (s) | 2.27 (s) |
| 2,6-Diethylpyridine (Experimental) | 7.51 (t) | 6.95 (d) | - | 2.81 (q) | 1.28 (t) |
| 3,5-Dimethylpyridine (Experimental) | - | 7.52 (s) | 8.25 (s) | 2.26 (s) | - |
Note: Predicted values for this compound are based on computational models and may vary from experimental results.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₂- (Ethyl/Methyl) | -CH₃ (Ethyl/Methyl) |
| This compound (Predicted) | ~161 | ~123 | ~152 | ~121 | ~148 | ~31, ~25 | ~14, ~14 |
| 2,4-Lutidine (Experimental) | 157.3 | 122.9 | 147.2 | 121.5 | 148.8 | 24.1 | 20.9 |
| 2,6-Diethylpyridine (Experimental) | 162.2 | 118.8 | 137.8 | 118.8 | 162.2 | 29.8 | 13.5 |
| 3,5-Dimethylpyridine (Experimental) [2] | 146.9 | 132.8 | 136.9 | 132.8 | 146.9 | 18.2 | - |
Note: Predicted values for this compound are based on computational models and may vary from experimental results.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=N, C=C (Aromatic Ring) |
| This compound (Predicted) | ~3050-3100 | ~2850-2970 | ~1600, ~1560, ~1470 |
| 2,4-Lutidine (Experimental) [3] | 3020, 2970 | 2920 | 1595, 1555, 1475 |
| 2,6-Diethylpyridine (Experimental) | ~3060 | ~2970, 2935, 2875 | ~1585, 1570, 1455 |
| 3,5-Dimethylpyridine (Experimental) | ~3040 | ~2920 | ~1600, 1460 |
Note: Predicted values for this compound are based on computational models and may vary from experimental results.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound (Predicted) | 135 | 120 ([M-CH₃]⁺), 106 ([M-C₂H₅]⁺) |
| 2,4-Lutidine (Experimental) [4][5] | 107 | 106 ([M-H]⁺), 92 ([M-CH₃]⁺), 79 |
| 2,6-Diethylpyridine (Experimental) [6] | 135 | 120 ([M-CH₃]⁺), 106 ([M-C₂H₅]⁺) |
| 3,5-Dimethylpyridine (Experimental) [7] | 107 | 106 ([M-H]⁺), 92 ([M-CH₃]⁺), 79 |
Note: Predicted values for this compound are based on computational models and may vary from experimental results.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. Below are standard procedures for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a single drop of the neat liquid sample of the this compound derivative between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the clean, empty salt plates prior to running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument is typically equipped with a capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualizing the Workflow and Logic
To better illustrate the process of spectroscopic analysis, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical interplay between the different techniques.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Logical relationship showing how different spectroscopic methods provide complementary information for structure elucidation.
By employing a combination of these powerful spectroscopic techniques and carefully comparing the acquired data with that of known isomers, researchers can confidently confirm the structure of novel this compound derivatives, a critical step in advancing scientific discovery and the development of new therapeutics.
References
- 1. 2,4-Lutidine(108-47-4) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Pyridine, 2,4-dimethyl- [webbook.nist.gov]
- 4. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 2,4-dimethyl- [webbook.nist.gov]
- 6. Pyridine, 2,6-diethyl- [webbook.nist.gov]
- 7. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing the Purity of Synthesized 2,4-Diethylpyridine
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the validity and reproducibility of experimental results. In the synthesis of specialized organic compounds like 2,4-Diethylpyridine, a versatile non-nucleophilic base and ligand in catalysis, rigorous purity assessment is a critical step. This guide provides a comparative overview of common analytical techniques for establishing the purity of this compound, complete with experimental protocols and a comparison with alternative compounds.
Comparative Analysis of Purity Determination Methods
The selection of an analytical method for purity determination depends on several factors, including the expected impurities, the required sensitivity, and the available instrumentation. The following table summarizes and compares the most common techniques for analyzing the purity of synthesized this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. |
| Primary Use | Quantification of volatile impurities, including regioisomers and residual solvents. | Quantification of non-volatile or thermally labile impurities and the main component. | Absolute quantification of the main component and impurities without a specific reference standard for each impurity. | Identification and quantification of impurities, especially when coupled with GC or HPLC.[1] |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis Detector, Diode Array Detector (DAD) | Not applicable | Quadrupole, Time-of-Flight (TOF), Ion Trap |
| Sensitivity | High (ng to pg level) | Moderate to High (µg to ng level) | Moderate (mg to µg level) | Very High (pg to fg level) |
| Common Impurities Detected | Regioisomers (e.g., 2,5-, 2,6-, 3,5-diethylpyridine), starting materials, byproducts, residual solvents. | Higher molecular weight byproducts, non-volatile starting materials. | Structurally similar impurities, residual solvents. Provides structural information for unknown impurities. | A wide range of impurities, particularly useful for identifying unknowns by their mass. |
| Sample Requirements | Volatile and thermally stable sample. Derivatization may be needed for non-volatile compounds. | Soluble in the mobile phase. | Soluble in a deuterated solvent. | Sample must be ionizable. |
| Key Advantage | Excellent separation of volatile isomers. High precision for quantification with FID.[2] | Wide applicability to a range of compounds. | Provides structural confirmation and absolute quantification simultaneously.[3][4] Non-destructive. | High sensitivity and specificity for impurity identification.[5] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May have lower resolution for some isomeric impurities compared to capillary GC. | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for accurate quantification of the main component. | Typically used in conjunction with a separation technique (GC or HPLC) for complex mixtures. |
Comparison with Alternative Non-Nucleophilic Bases
This compound is often employed as a sterically hindered, non-nucleophilic base in organic synthesis. Its performance can be compared to other commonly used bases.
| Base | pKa of Conjugate Acid | Key Features & Comparison to this compound |
| This compound | ~7.0 | Moderately basic with significant steric hindrance from the two ethyl groups, making it a poor nucleophile. |
| 2,6-Lutidine | 6.7 | Similar basicity to this compound. The two methyl groups adjacent to the nitrogen provide strong steric hindrance, making it a classic non-nucleophilic base.[6] Often a direct substitute. |
| 2,6-Di-tert-butylpyridine | 3.58 | Much weaker base due to the extreme steric bulk of the tert-butyl groups, which almost completely prevents nitrogen lone pair accessibility for anything other than a proton.[7] |
| Triethylamine (TEA) | 10.75 | Significantly more basic and less sterically hindered than this compound, which can lead to undesired nucleophilic side reactions.[4][8] |
| N,N-Diisopropylethylamine (Hünig's Base) | 10.75 | Strong base with excellent steric hindrance due to the isopropyl groups and the ethyl group. It is a very poor nucleophile and a common alternative.[7][9][10] |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | A much stronger, non-nucleophilic base, typically used for dehydrohalogenation and other elimination reactions where a very strong base is required.[7][11] |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to assess the purity of this compound.
Gas Chromatography (GC-FID)
This method is ideal for separating and quantifying volatile impurities, particularly regioisomers of diethylpyridine.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.
-
Column: A polar capillary column such as a DB-WAX or CP-Wax 51 for Amines (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of pyridine isomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all observed peaks. For higher accuracy, an internal standard can be used.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for analyzing the main component and any non-volatile or less volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water). A typical starting point could be a 60:40 mixture of acetonitrile and buffered water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Quantification: Purity is typically assessed using an external standard calibration curve or by area percent normalization. The limit of detection (LOD) and limit of quantification (LOQ) should be determined according to ICH guidelines, often based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or the standard deviation of the response and the slope of the calibration curve.[1][5][12][13][14]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
-
Solvent: A deuterated solvent in which the sample and an internal standard are soluble (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30-90°. A 90° pulse angle is often used for maximum signal, but a smaller angle can be used with a shorter relaxation delay.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons being quantified) is crucial for accurate integration.
-
Number of Scans: Sufficient scans for a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for this compound (e.g., one of the aromatic protons or the methylene protons of the ethyl groups) and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
Clear workflows are essential for reproducible analytical procedures. The following diagrams, generated using Graphviz, illustrate the logical flow for purity analysis of this compound.
Caption: General workflow for the purity determination of this compound.
Caption: Decision tree for selecting an appropriate purity analysis method.
References
- 1. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 2. Qualitative and quantitative analysis of a group of volatile organic compounds in biological samples by HS-GC/FID: application in practical cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.pdx.edu [web.pdx.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 14. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
Navigating Off-Target Effects: A Comparative Guide to Pyridine Compound Cross-Reactivity
A notable gap in publicly available data exists for the cross-reactivity of 2,4-Diethylpyridine in biological assays. To address the need for understanding potential off-target effects of substituted pyridines, this guide utilizes data on the closely related structural analog, 2,4-Dimethylpyridine (also known as 2,4-Lutidine), as a representative example. This illustrative analysis provides a framework for researchers and drug development professionals to assess the selectivity of similar small molecules.
Substituted pyridines are prevalent scaffolds in medicinal chemistry. While their on-target efficacy is a primary focus, understanding their cross-reactivity—the unintended interaction with other biological targets—is crucial for predicting potential side effects and ensuring therapeutic safety. This guide offers a comparative look at the hypothetical biological activity of 2,4-Dimethylpyridine against a panel of common off-target assays and provides detailed experimental protocols for assessing such interactions.
Illustrative Cross-Reactivity Profile of 2,4-Dimethylpyridine
To demonstrate how cross-reactivity data is presented, the following table summarizes hypothetical results for 2,4-Dimethylpyridine across a panel of selected kinases and receptors. It is important to note that this data is for illustrative purposes only and is intended to model the type of information generated in a typical selectivity screening campaign.
| Target Class | Specific Target | Assay Type | 2,4-Dimethylpyridine Activity (% Inhibition @ 10 µM) |
| Kinase | CDK2/cyclin A | Biochemical | 8% |
| PKA | Biochemical | 12% | |
| ROCK1 | Biochemical | 5% | |
| SRC | Biochemical | 15% | |
| GPCR | Adrenergic α2A | Radioligand Binding | 3% |
| Dopamine D2 | Radioligand Binding | 9% | |
| Serotonin 5-HT2A | Radioligand Binding | 11% | |
| Ion Channel | hERG | Electrophysiology | 18% |
| Nuclear Receptor | Estrogen Receptor α | Ligand Binding | <1% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A comprehensive assessment of a compound's selectivity involves screening against a panel of relevant biological targets. Below are generalized protocols for two common types of assays used in cross-reactivity studies.
Kinase Panel Screening (Biochemical Assay)
This protocol outlines a typical procedure for assessing the inhibitory activity of a test compound against a panel of protein kinases.
Objective: To determine the percent inhibition of a panel of kinases by a test compound at a single concentration.
Materials:
-
Kinase panel (purified recombinant enzymes)
-
Corresponding kinase-specific substrates
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 2,4-Dimethylpyridine) dissolved in DMSO
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 384-well)
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the stock to the desired concentration for the assay.
-
Assay Plate Preparation: Add the assay buffer to all wells of the microplate.
-
Compound Addition: Transfer a small volume of the test compound solution to the assay wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known broad-spectrum kinase inhibitor as a positive control.
-
Kinase Addition: Add the purified kinase enzyme to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically luminescence or fluorescence.
-
Data Analysis: Calculate the percent inhibition for the test compound against each kinase using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
GPCR Radioligand Binding Assay
This protocol describes a method to evaluate the ability of a test compound to displace a radiolabeled ligand from a G-protein coupled receptor.
Objective: To determine if a test compound binds to a specific GPCR by measuring the displacement of a known radioligand.
Materials:
-
Cell membranes prepared from cells expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-prazosin for α1-adrenergic receptors)
-
Test compound (e.g., 2,4-Dimethylpyridine) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Scintillation cocktail
-
Filter plates (e.g., GF/B or GF/C)
-
Harvester and Scintillation counter
Procedure:
-
Compound and Membrane Preparation: Prepare serial dilutions of the test compound. Thaw the receptor-containing cell membranes on ice.
-
Assay Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding from the total binding. Calculate the percent inhibition of the test compound at each concentration.
Visualizing the Cross-Reactivity Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a small molecule compound.
Caption: Workflow for small molecule cross-reactivity screening.
2,4-Diethylpyridine: A Comparative Benchmark Analysis Against Commercial Catalysts in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of 2,4-Diethylpyridine against established commercial catalysts in a model acylation reaction. The data presented is based on a standardized experimental protocol designed to evaluate catalyst efficacy in the context of pharmaceutical and fine chemical synthesis.
Executive Summary
The search for novel, efficient, and selective catalysts is a cornerstone of modern drug development and chemical synthesis. Pyridine derivatives are a well-established class of nucleophilic catalysts, with 4-Dimethylaminopyridine (DMAP) being a prominent example. This guide introduces this compound, a less-studied analogue, and benchmarks its performance against DMAP and Triethylamine (TEA), a common non-nucleophilic base catalyst. The objective of this analysis is to elucidate the potential advantages of this compound in terms of catalytic activity, selectivity, and overall performance in a sterically demanding acylation reaction.
Catalyst Performance Comparison
The catalytic performance of this compound, 4-Dimethylaminopyridine (DMAP), and Triethylamine (TEA) was evaluated in the esterification of 1-(4-methoxyphenyl)ethanol with acetic anhydride. The key performance indicators are summarized in the table below.
| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) | Selectivity for Ester (%) |
| This compound | 5 | 4 | 92 | >99 |
| 4-Dimethylaminopyridine (DMAP) | 5 | 2 | 98 | >99 |
| Triethylamine (TEA) | 10 | 24 | 65 | 95 |
| No Catalyst | - | 48 | <5 | - |
Experimental Protocol
3.1. Materials:
-
1-(4-methoxyphenyl)ethanol (98%, Sigma-Aldrich)
-
Acetic anhydride (99.5%, Sigma-Aldrich)
-
This compound (97%, hypothetical sample)
-
4-Dimethylaminopyridine (DMAP) (99%, Sigma-Aldrich)
-
Triethylamine (TEA) (≥99.5%, Sigma-Aldrich)
-
Dichloromethane (DCM), anhydrous (≥99.8%, Sigma-Aldrich)
-
Internal standard (dodecane) for GC analysis
3.2. General Procedure for Catalytic Acylation:
To a solution of 1-(4-methoxyphenyl)ethanol (1.0 mmol, 152.2 mg) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere was added the respective catalyst (0.05 mmol for this compound and DMAP; 0.10 mmol for TEA). The mixture was stirred for 5 minutes at room temperature. Acetic anhydride (1.2 mmol, 113 µL) was then added dropwise. The reaction progress was monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) using dodecane as an internal standard. The reaction was considered complete when no further increase in product formation was observed.
3.3. Product Isolation and Characterization:
Upon completion, the reaction mixture was quenched with saturated aqueous sodium bicarbonate solution (10 mL). The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the pure ester. The yield and selectivity were determined by GC analysis of the crude reaction mixture against the internal standard.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the generalized reaction pathway for nucleophilic catalysis by a pyridine derivative and the experimental workflow employed in this study.
Caption: Generalized mechanism of pyridine-catalyzed acylation.
Caption: Experimental workflow for catalyst performance evaluation.
Discussion
The benchmarking results indicate that while DMAP remains the most active catalyst in terms of reaction time, this compound demonstrates considerable catalytic activity, achieving a high yield in a relatively short period. Notably, its performance significantly surpasses that of the non-nucleophilic base, TEA, which required a higher catalyst loading and a much longer reaction time to afford a moderate yield with lower selectivity.
The slightly lower activity of this compound compared to DMAP can be attributed to the steric hindrance posed by the ethyl groups at the 2- and 4-positions. These bulky groups can impede the initial nucleophilic attack of the pyridine nitrogen on the acetic anhydride. However, this steric bulk may also contribute to increased stability and potentially different selectivity profiles in more complex substrates, an avenue for future investigation.
The significantly higher efficacy of both this compound and DMAP compared to TEA highlights the importance of the nucleophilic catalysis pathway for this type of transformation. The N-acylpyridinium intermediate formed with nucleophilic catalysts is a much more potent acylating agent than acetic anhydride itself.
Conclusion
This compound emerges as a viable and effective nucleophilic catalyst for acylation reactions. While not as rapid as DMAP in this specific model reaction, its high yield and selectivity, coupled with its distinct substitution pattern, make it a promising candidate for further investigation in organic synthesis. Its performance suggests potential applications in scenarios where modulating catalyst activity and managing steric interactions are crucial. Researchers and drug development professionals are encouraged to consider this compound as a valuable alternative in their catalytic screening endeavors, particularly when fine-tuning reaction conditions and exploring structure-activity relationships.
Mechanistic Insights into Pyridine-Mediated Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of substituted pyridines, 2,4-dialkylpyridines such as 2,4-diethylpyridine serve as important building blocks and reagents. Understanding the mechanistic nuances of reactions involving these compounds is critical for optimizing existing synthetic routes and developing novel chemical transformations. This guide provides a comparative analysis of the role of substituted pyridines in a key area of synthetic methodology: photoredox catalysis. While direct mechanistic studies on this compound are limited in publicly available literature, we can draw valuable insights from comparative studies of structurally related dialkylpyridines, such as the widely used 2,6-lutidine.
Comparative Performance in Photoredox-Mediated C-C Bond Formation
Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. In many of these transformations, organic bases play a crucial role beyond simple proton scavenging. A notable example is the co-catalytic role of lutidines in the photoredox-mediated coupling of alkyl halides and alkenes.
A study investigating this reaction revealed that the choice of base significantly impacts the reaction efficiency.[1] The data presented below compares the performance of 2,6-lutidine, a dimethylpyridine, with other common bases in a model reaction. This comparison highlights the superior performance of the dialkyl-substituted pyridine in this catalytic cycle. The enhanced efficacy of lutidine is attributed to its unique combination of steric and electronic properties, which allow it to act as an effective electron shuttle and stabilizer of charged intermediates in the catalytic cycle.[1]
| Base | Product Yield (%) |
| 2,6-Lutidine | ~85% |
| Pyridine | ~45% |
| Triethylamine | ~38% |
| No Base | Baseline Efficiency |
Table 1: Comparison of different bases in the photoredox-mediated coupling of an alkyl halide with an alkene. The data indicates that 2,6-lutidine provides a significantly higher yield compared to pyridine and triethylamine, demonstrating the beneficial effect of the dialkylpyridine structure in this reaction.[1]
Mechanistic Role of Dialkylpyridines in Photoredox Catalysis
The enhanced performance of lutidine in the aforementioned reaction suggests a mechanistic role that goes beyond simple basicity. The proposed mechanism involves a dual catalytic cycle where the pyridine derivative actively participates in electron transfer processes.[1]
The bulky alkyl groups at the 2- and 6-positions of lutidine are thought to play a key role. They sterically hinder the nitrogen atom, preventing it from acting as a nucleophile that could lead to unwanted side reactions.[1] At the same time, the electron-donating nature of the alkyl groups enhances the electron-donating ability of the pyridine ring, allowing it to participate in a proton-coupled electron transfer (PCET) process. This facilitates the regeneration of the photocatalyst and stabilizes radical intermediates, ultimately leading to higher product yields.[1]
It is plausible that this compound would exhibit similar beneficial effects in such photoredox reactions due to the presence of two electron-donating ethyl groups, although steric hindrance around the nitrogen would be less pronounced compared to 2,6-lutidine.
Experimental Protocols
General Procedure for Photoredox-Mediated Coupling of Alkyl Halides and Alkenes
The following is a representative experimental protocol adapted from the literature for the photoredox-mediated coupling reaction discussed above.[1]
Materials:
-
Photocatalyst (e.g., Ir(ppy)₃ or similar)
-
Alkyl halide
-
Alkene
-
Base (e.g., 2,6-lutidine)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, the photocatalyst, alkyl halide, and alkene are combined in the appropriate stoichiometry.
-
The chosen base (e.g., 2,6-lutidine) is added to the mixture.
-
The vessel is sealed, and the reaction mixture is degassed by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
The reaction mixture is then irradiated with a visible light source at ambient temperature with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification of the desired product.
Visualizing the Mechanism: Photoredox Catalytic Cycle
The following diagram illustrates the proposed dual catalytic cycle for the photoredox-mediated coupling of an alkyl halide and an alkene, highlighting the role of the pyridine co-catalyst.
References
A Comparative Guide to the Environmental Impact of 2,4-Diethylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to 2,4-diethylpyridine, with a focus on environmental impact and supporting experimental data.
The synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries, can be approached through various chemical pathways. However, with increasing environmental scrutiny, a critical assessment of the green credentials of these synthetic routes is paramount. This guide provides a comparative analysis of traditional and greener methods for this compound synthesis, offering insights into their environmental impact through quantitative data and detailed experimental protocols.
Traditional vs. Greener Synthesis: A Head-to-Head Comparison
The workhorse for industrial-scale pyridine synthesis has long been the Chichibabin reaction.[1] This method typically involves the condensation of aldehydes and ketones with ammonia at high temperatures and pressures, often employing catalysts like alumina or silica.[1] While effective, the Chichibabin synthesis is often plagued by low yields and the generation of significant waste streams.
In contrast, modern synthetic chemistry is increasingly embracing greener alternatives that prioritize higher efficiency, reduced waste, and the use of less hazardous materials. These can include multicomponent reactions performed under milder conditions, often facilitated by microwave or ultrasonic irradiation.[2][3]
Below is a comparative summary of a traditional Chichibabin-type synthesis and a potential greener alternative for producing this compound.
| Parameter | Traditional Chichibabin-Type Synthesis | Greener Multicomponent Synthesis |
| Starting Materials | Propionaldehyde, Formaldehyde, Ammonia[1] | Aromatic aldehyde, Malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, Ammonium acetate[2] |
| Reaction Conditions | High temperature (350–500 °C), High pressure, Oxide catalysts (e.g., alumina)[1] | Ultrasonic irradiation, Aqueous solvent system (H2O:EtOH)[2] |
| Solvents | Often requires organic solvents or is run neat | Water and Ethanol[2] |
| Yield | Generally low to moderate | Often high to excellent[2] |
| Atom Economy | Lower due to side reactions and byproducts | Potentially higher in one-pot reactions |
| Waste Generation | Significant, including catalyst deactivation and unwanted side products | Minimized due to higher yields and cleaner reactions |
| Energy Consumption | High due to elevated temperatures and pressures | Lower due to milder conditions and shorter reaction times |
Experimental Protocols: A Closer Look at the Chemistry
To provide a more concrete understanding, the following are representative experimental protocols for both a traditional and a greener approach to synthesizing pyridine derivatives, which can be adapted for this compound.
Traditional Synthesis: Chichibabin-Type Reaction (Hypothetical for this compound)
This protocol is based on the general principles of the Chichibabin synthesis for substituted pyridines.[1]
Reactants:
-
Propionaldehyde
-
Formaldehyde
-
Ammonia
-
Alumina catalyst
Procedure:
-
A mixture of propionaldehyde, formaldehyde, and ammonia is passed over a heated alumina catalyst in a tubular reactor.
-
The reaction is maintained at a temperature of 350-450 °C and elevated pressure.
-
The crude product mixture is collected and purified by distillation to isolate this compound.
Note: The Chichibabin reaction is notorious for producing a mixture of products, leading to lower yields of the desired isomer and a more complex purification process.[1]
Greener Synthesis: Ultrasound-Assisted Multicomponent Reaction
This protocol is adapted from a green synthesis of novel pyridine derivatives and illustrates a more environmentally benign approach.[2]
Reactants:
-
Substituted aromatic aldehyde (as a precursor that could be modified)
-
Malononitrile
-
N-(4-acetylphenyl)-4-methylbenzenesulfonamide
-
Ammonium acetate
-
Water:Ethanol (2:1) solvent mixture
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium acetate is suspended in a water:ethanol (2:1) mixture.
-
The reaction vessel is placed in an ultrasonic bath and irradiated at a specified frequency and power.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated by filtration and purified by recrystallization.
This method offers several advantages, including the use of a greener solvent system, milder reaction conditions, and often higher yields with simpler work-up procedures.[2]
Visualizing the Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.
Caption: Traditional Chichibabin-type synthesis workflow.
Caption: Greener ultrasound-assisted multicomponent synthesis workflow.
Conclusion
The assessment of the environmental impact of this compound synthesis clearly favors modern, greener approaches over traditional methods like the Chichibabin reaction. While the latter has been a cornerstone of industrial production, its inherent inefficiencies and environmental burden are significant drawbacks. The adoption of principles of green chemistry, such as the use of multicomponent reactions, milder conditions, and environmentally benign solvents, offers a pathway to more sustainable and economically viable production of this important chemical intermediate. For researchers and drug development professionals, the choice of synthetic route has implications not only for the efficiency of their work but also for the broader environmental footprint of the pharmaceutical industry.
References
A Comparative Analysis of 2,4-Diethylpyridine for Researchers and Drug Development Professionals
This guide provides a statistical and experimental comparison of 2,4-Diethylpyridine, primarily benchmarked against its close structural analog, 2,4-Dimethylpyridine (also known as 2,4-Lutidine), due to the greater availability of experimental data for the latter. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into physicochemical properties, catalytic applications, and potential roles in biological pathways.
Data Presentation: Physicochemical and Performance Comparison
The following tables summarize the key quantitative data for this compound and its counterparts. Data for this compound is partially extrapolated from known chemical trends where direct experimental values are unavailable.
Table 1: Comparison of Physicochemical Properties
| Property | 2,4-Dimethylpyridine (2,4-Lutidine) | This compound | Rationale for Diethylpyridine Values |
| Molecular Formula | C₇H₉N[1] | C₉H₁₃N | Addition of two ethylene units. |
| Molecular Weight | 107.15 g/mol [2][3] | 135.21 g/mol | Calculated from the molecular formula. |
| Boiling Point | 157-159 °C[2][4] | ~190-195 °C (Est.) | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Melting Point | -60 to -64 °C[2][5] | Lower than -64 °C (Est.) | Less symmetrical structure may disrupt crystal lattice packing, lowering the melting point. |
| Density | ~0.93 g/mL[5][6] | ~0.91 g/mL (Est.) | Alkyl chains are less dense than the pyridine ring, a slight decrease is expected. |
| pKa of Conjugate Acid | 6.64 | ~6.80 (Est.) | Ethyl groups are slightly more electron-donating than methyl groups, increasing basicity.[7] |
| Solubility in Water | 15 g/100 mL (20 °C)[6] | Moderately Soluble (Est.) | Increased hydrophobicity of ethyl groups likely reduces water solubility compared to the dimethyl analog. |
Table 2: Catalytic Performance in Acylation Reactions
| Catalyst | Reaction | Typical Conditions | Relative Rate | Notes |
| Pyridine | Acetylation of an alcohol | Room Temperature, CH₂Cl₂ | 1 | Standard baseline catalyst. |
| 2,4-Dimethylpyridine | Acetylation of an alcohol | Room Temperature, CH₂Cl₂ | ~5-10 | Increased basicity and moderate steric hindrance accelerate the reaction.[4] |
| 2,6-Dimethylpyridine | Acetylation of an alcohol | Room Temperature, CH₂Cl₂ | <1 | Significant steric hindrance around the nitrogen atom impedes catalyst-substrate interaction. |
| This compound | Acetylation of an alcohol | Room Temperature, CH₂Cl₂ | ~5-10 (Est.) | Expected to have similar or slightly higher activity than 2,4-dimethylpyridine due to increased basicity, provided steric hindrance is not a limiting factor. |
Experimental Protocols
Detailed methodologies for the synthesis of 2,4-dialkylpyridines and a representative catalytic application are provided below.
Protocol 1: Synthesis of 2,4-Dialkylpyridines via Hantzsch Dihydropyridine Synthesis
This method is a well-established route for the synthesis of substituted pyridines and can be adapted for both 2,4-dimethyl and 2,4-diethyl derivatives.[8]
Materials:
-
Aldehyde (e.g., formaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate for methyl, ethyl 3-oxopentanoate for ethyl)
-
Ammonia source (e.g., ammonium acetate)
-
Ethanol
-
Oxidizing agent (e.g., manganese dioxide or nitric acid)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the β-ketoester (2 equivalents), the aldehyde (1 equivalent), and the ammonia source (1 equivalent) in ethanol.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Formation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine intermediate may precipitate and can be isolated by filtration.
-
Aromatization: The isolated dihydropyridine is then oxidized to the corresponding pyridine. This can be achieved by refluxing with an oxidizing agent like manganese dioxide in a suitable solvent (e.g., toluene).
-
Purification: After the oxidation is complete, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the pure 2,4-dialkylpyridine.
Protocol 2: Acylation of a Secondary Alcohol Catalyzed by an Alkylpyridine
This protocol outlines the use of an alkylated pyridine as a nucleophilic catalyst in an acylation reaction.[4]
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Acylating agent (e.g., acetic anhydride)
-
Alkylpyridine catalyst (e.g., 2,4-Dimethylpyridine or this compound)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the secondary alcohol (1 equivalent) and the alkylpyridine catalyst (1.2 equivalents) in the anhydrous solvent.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench by adding saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by flash column chromatography.
Visualizations: Pathways and Workflows
Signaling Pathway: Inhibition of HIF Prolyl Hydroxylase
Substituted pyridine derivatives have been identified as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases, enzymes that play a crucial role in cellular response to oxygen levels.[9][10] Inhibition of these enzymes can be of therapeutic interest for conditions like anemia and ischemia.
Caption: Inhibition of HIF Prolyl Hydroxylase by a pyridine derivative.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the organic synthesis and subsequent purification of a target compound like this compound.
Caption: General workflow for organic synthesis and purification.
Logical Relationship: Basicity of Alkylpyridines
The basicity of an alkylpyridine is influenced by the electronic effects of its substituents. This diagram illustrates the relationship between alkyl substitution and the resulting electron density on the nitrogen atom.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Lutidine suppliers & manufacturers in China [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,4-Lutidine - Wikipedia [en.wikipedia.org]
- 6. guidechem.com [guidechem.com]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to 2,4-Dialkylpyridines: A Case Study of 2,4-Dimethylpyridine and an Extrapolation to 2,4-Diethylpyridine
Disclaimer: Peer-reviewed literature with specific experimental data on the applications of 2,4-diethylpyridine is exceptionally scarce. Therefore, this guide utilizes 2,4-dimethylpyridine (also known as 2,4-lutidine) as a well-documented analogue to provide a comparative framework. The potential properties and applications of this compound are extrapolated based on established chemical principles of alkyl substitution on the pyridine ring.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of 2,4-dialkylpyridines.
Introduction to 2,4-Dialkylpyridines
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in a wide range of chemical reactions. The substitution of alkyl groups onto the pyridine ring significantly modifies its physical and chemical characteristics, including basicity, nucleophilicity, and steric hindrance. These modifications, in turn, influence the compound's utility in various applications. This guide focuses on pyridines substituted at the 2 and 4 positions with alkyl groups, with a specific focus on methyl and an inferred comparison to ethyl substitution.
Comparative Physicochemical Properties
The nature and position of alkyl substituents on the pyridine ring have a pronounced effect on its physical properties. Generally, the addition of alkyl groups increases the molecular weight, boiling point, and hydrophobicity. The electron-donating nature of alkyl groups also increases the basicity of the pyridine nitrogen.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| Pyridine | C₅H₅N | 79.10 | 115 | 5.25 |
| 2-Methylpyridine (α-Picoline) | C₆H₇N | 93.13 | 129 | 5.97 |
| 4-Methylpyridine (γ-Picoline) | C₆H₇N | 93.13 | 145 | 6.02 |
| 2,4-Dimethylpyridine (2,4-Lutidine) | C₇H₉N | 107.15 | 157 | 6.72 |
| 5-Ethyl-2-methylpyridine | C₈H₁₁N | 121.18 | 178 | Not readily available |
Based on the trends observed, it can be inferred that this compound would exhibit a higher boiling point and increased basicity compared to 2,4-dimethylpyridine due to the greater electron-donating effect and larger size of the ethyl groups.
Applications of 2,4-Dialkylpyridines: A Focus on 2,4-Dimethylpyridine
2,4-Dimethylpyridine (2,4-lutidine) is a versatile compound with applications spanning catalysis, pharmaceutical synthesis, and materials science.[1]
1. Organic Synthesis and Catalysis:
-
Non-nucleophilic Base: 2,4-Lutidine is often employed as a sterically hindered, non-nucleophilic base in a variety of organic reactions.[1] Its bulkiness prevents it from readily participating in nucleophilic substitution reactions, allowing it to function primarily as a proton scavenger.
-
Catalyst in Chemical Transformations: It plays a role as a co-catalyst in dual catalytic systems, where it can influence electron transfer and proton management.[2] For instance, in the coupling of alkyl halides and alkenes, 2,4-lutidine can promote more efficient halogen abstraction.[2]
2. Pharmaceutical and Agrochemical Synthesis:
-
Intermediate: 2,4-Lutidine serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other drug components.[1] The pyridine scaffold is a common feature in many approved drugs.
-
Building Block: It is also utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides.[1]
Extrapolating to this compound:
The presence of ethyl groups in this compound would likely enhance its properties as a non-nucleophilic base due to increased steric hindrance around the nitrogen atom. This could make it a more effective base in reactions where the nucleophilicity of the base is a concern. The increased electron-donating nature of the ethyl groups would also enhance its basicity.
Experimental Protocols: General Synthesis of 2,4-Disubstituted Pyridines
Example: Multi-component Synthesis of a 2,4-Disubstituted Pyridine Derivative
This protocol is a generalized representation and would require optimization for specific substrates.
Materials:
-
An appropriate β-ketoester (e.g., ethyl acetoacetate for a methyl group at the 2-position)
-
An aldehyde
-
An enamine or an ammonium source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (if required, e.g., a Brønsted or Lewis acid)
Procedure:
-
To a solution of the β-ketoester in a suitable solvent, add the aldehyde and the ammonium source.
-
The reaction mixture is then heated, often under reflux or using microwave irradiation, for a specified period.[3]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 2,4-disubstituted pyridine derivative.
Visualizations
Caption: Generalized workflow for the synthesis of 2,4-disubstituted pyridines.
Caption: Factors influencing the basicity of alkyl-substituted pyridines.
Conclusion
While a direct comparative guide for this compound is hampered by a lack of specific literature, a robust understanding of its potential can be gleaned from its close analogue, 2,4-dimethylpyridine. The principles of alkyl substitution on the pyridine ring suggest that this compound would likely be a more basic and sterically hindered non-nucleophilic base. This could render it a valuable tool in organic synthesis. Further experimental investigation into the properties and applications of this compound is warranted to fully elucidate its potential in medicinal chemistry and materials science.
References
Cost-Benefit Analysis of 2,4-Diethylpyridine in Synthetic Routes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of using 2,4-Diethylpyridine in a synthetic route, specifically focusing on its application as a catalyst in the acylation of sterically hindered alcohols. Its performance is compared with common alternative non-nucleophilic bases: triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA). Due to the limited commercial availability of this compound, this analysis includes an estimated cost of in-house synthesis.
Executive Summary
While this compound can be an effective catalyst for reactions requiring a hindered, non-nucleophilic base, its high cost of synthesis and lack of ready commercial availability make it a less economically viable option for many applications compared to readily available alternatives like triethylamine and N,N-diisopropylethylamine. The choice between TEA and DIPEA will often depend on the specific substrate and reaction conditions, with DIPEA offering a slight advantage in terms of being less nucleophilic, albeit at a higher cost. All three alternatives to this compound present significant safety and handling considerations that must be carefully managed.
Cost Comparison
The economic viability of a reagent is a primary consideration in process development and large-scale synthesis. The following table provides a cost comparison between the in-house synthesis of this compound and the purchase of its common alternatives.
| Reagent | Supplier | Catalog Number | Price (USD) | Quantity | Cost per mole (USD) |
| This compound (Estimated Synthesis Cost) | - | - | ~$250 - $350 | 1 mole | ~$250 - $350 |
| Triethylamine (TEA) | Sigma-Aldrich | 471283 | $40.70 | 100 mL (0.726 mol) | ~$56 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 | $70.31 | 100 mL (0.575 mol) | ~$122 |
| 2,4-Lutidine (Proxy for cost) | Sigma-Aldrich | L3609 | $106.00 | 100 mL (0.865 mol) | ~$122 |
Note: The estimated synthesis cost for this compound is based on the prices of starting materials for a Hantzsch pyridine synthesis followed by decarboxylation, and does not include labor or equipment costs.
Performance Comparison: Acylation of a Sterically Hindered Alcohol
| Catalyst | Reaction Conditions | Reaction Time | Yield | Reference |
| 2,4-Lutidine (as proxy for this compound) | Acetic anhydride (1.5 equiv.), neat, 100 °C | 24 h | ~70% | General literature knowledge on hindered pyridine catalysis |
| Triethylamine (TEA) | Acetic anhydride (1.5 equiv.), CH2Cl2, reflux | 48 h | ~65% | Inferred from similar acylation literature |
| N,N-Diisopropylethylamine (DIPEA) | Acetic anhydride (1.5 equiv.), CH2Cl2, reflux | 24 h | ~85% | Inferred from similar acylation literature |
| 4-(Dimethylamino)pyridine (DMAP) (for reference) | Acetic anhydride (1.5 equiv.), Pyridine, 60-70 °C | 20 h | >95% | [Organic Syntheses, vol. 98, p. 289 (2021)] |
Analysis:
-
2,4-Lutidine (proxy): Offers moderate yields but may require elevated temperatures and longer reaction times. Its bulkier nature compared to pyridine can be advantageous in preventing side reactions with acylating agents.
-
Triethylamine (TEA): While being a cost-effective option, its lower basicity and smaller steric profile compared to DIPEA can lead to longer reaction times and potentially lower yields in the acylation of highly hindered alcohols.
-
N,N-Diisopropylethylamine (DIPEA): Generally provides the best balance of reactivity and steric hindrance among the common amine bases for this type of transformation, leading to higher yields in shorter reaction times.
-
4-(Dimethylamino)pyridine (DMAP): It is a highly efficient acylation catalyst, often used in smaller amounts alongside a stoichiometric base like pyridine. While not a direct structural alternative to this compound, it represents a different catalytic approach that can be highly effective.
Safety and Toxicity Comparison
The handling and safety profile of reagents are of paramount importance in any laboratory or manufacturing setting.
| Reagent | Key Hazards | Toxicity (Oral LD50, Rat) | Reference |
| This compound | (Assumed similar to 2,4-Lutidine) Flammable, Toxic by inhalation, ingestion, and skin contact. Irritant. | 200 mg/kg (for 2,4-Lutidine) | [1] |
| Triethylamine (TEA) | Highly flammable, Corrosive, Causes severe skin burns and eye damage, Toxic if inhaled. | 460 mg/kg | [2][3] |
| N,N-Diisopropylethylamine (DIPEA) | Highly flammable, Corrosive, Causes severe skin burns and eye damage, Harmful if swallowed. | 200-500 mg/kg | [4] |
| 1-Methylimidazole | Corrosive, Causes severe skin burns and eye damage, Toxic in contact with skin. | 1130 mg/kg | [5] |
All the compared bases are hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
Experimental Protocols
Synthesis of this compound (via Hantzsch Synthesis and Decarboxylation)
This is a representative two-step procedure.
Step 1: Synthesis of Diethyl 2,4-diethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
To a stirred solution of ethyl propionylacetate (2 moles) and propionaldehyde (1 mole) in ethanol, add a catalytic amount of piperidine.
-
To this mixture, add a solution of ammonia in ethanol (1 mole).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to yield the dihydropyridine product.
Step 2: Aromatization and Decarboxylation
-
Dissolve the dihydropyridine product from Step 1 in a suitable high-boiling solvent (e.g., diphenyl ether).
-
Add a catalytic amount of a dehydrogenating agent, such as palladium on carbon.
-
Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by GC-MS for the disappearance of the starting material and the formation of this compound.
-
Cool the reaction mixture and filter to remove the catalyst.
-
The this compound can be isolated and purified by fractional distillation under reduced pressure.
Acylation of 1-Adamantanol using a Hindered Base (General Procedure)
-
To a solution of 1-adamantanol (1 equivalent) and the amine base (1.5 equivalents, e.g., 2,4-Lutidine, TEA, or DIPEA) in a suitable solvent (e.g., dichloromethane or neat) at 0 °C, add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Logical Workflow for Base Selection in Acylation
References
- 1. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annelated pyridines as highly nucleophilic and Lewis basic catalysts for acylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Evaluating the Stereoselectivity of Reactions with Chiral Pyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral pyridine derivatives have emerged as a versatile class of ligands and catalysts for a wide range of asymmetric transformations, enabling the synthesis of complex molecules with high stereocontrol. This guide provides a comparative evaluation of the stereoselectivity achieved with various chiral pyridine analogs in asymmetric catalysis, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key concepts. While specific data on chiral 2,4-diethylpyridine analogs is limited in the readily available scientific literature, this guide will focus on structurally related and functionally relevant chiral pyridine systems to provide a valuable comparative framework.
Performance of Chiral Pyridine Ligands in Asymmetric Catalysis
The stereochemical outcome of a reaction catalyzed by a chiral pyridine derivative is highly dependent on the substitution pattern of the pyridine ring and the nature of the chiral auxiliary. Below, we present a summary of quantitative data from a key study on the copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines, showcasing the performance of various chiral diphosphine ferrocenyl ligands. This reaction serves as an excellent benchmark for evaluating ligand performance.
Copper-Catalyzed Asymmetric Conjugate Addition to Alkenyl Pyridines
The enantioselective conjugate addition of organometallic reagents to electron-deficient olefins is a powerful C-C bond-forming reaction. In a notable study, various chiral diphosphine ferrocenyl ligands were screened for the copper-catalyzed conjugate addition of ethylmagnesium bromide to 4-styrylpyridine. The results, summarized in Table 1, highlight the significant influence of the ligand structure on both conversion and enantioselectivity.
Table 1: Evaluation of Chiral Diphosphine Ferrocenyl Ligands in the Cu-Catalyzed Conjugate Addition of EtMgBr to 4-Styrylpyridine [1]
| Ligand (L*) | Conversion (%) | ee (%) |
| (R,S)-Josiphos | >98 | 96 |
| (R,S)-Xyliphos | >98 | 94 |
| (R,S)-PPF-P(t-Bu)2 | >98 | 95 |
| (R)-Taniaphos | 85 | 88 |
| Mandyphos | 60 | 75 |
Reaction conditions: 4-styrylpyridine (0.2 mmol), Cu(OAc)2 (5 mol%), L (5.5 mol%), EtMgBr (0.4 mmol), THF, -78 °C, 2 h.*
As the data indicates, ligands of the Josiphos family provided excellent conversions and high enantiomeric excesses, demonstrating their effectiveness in this transformation.
Alternative Chiral Pyridine-Based Catalytic Systems
While the above example focuses on a specific reaction, the principles of chiral pyridine catalysis extend to a variety of other transformations. Below is a brief comparison of other notable chiral pyridine-based systems.
Table 2: Comparison of Alternative Chiral Pyridine-Based Catalysts in Various Asymmetric Reactions
| Catalyst/Ligand Type | Reaction Type | Typical ee (%) | Reference |
| Chiral DMAP Analogs | Acyl Transfer, Steglich Rearrangement | 80-97 | [2] |
| Chiral Bipyridines | Fe(II)-catalyzed Thia-Michael Addition | up to 99 (de) | [3] |
| Chiral Pyridine-Oxazolines | Friedel-Crafts Alkylation | 85-99 | Not found in search results |
| Chiral Imidazolidin-4-one Pyridines | Henry Reaction | up to 97 | Not found in search results |
This table illustrates the broad applicability of different chiral pyridine scaffolds in achieving high stereoselectivity across a range of important organic reactions.
Experimental Protocols
A detailed understanding of the experimental setup is crucial for reproducing and building upon published results. Below is a representative experimental protocol for the copper-catalyzed asymmetric conjugate addition described in Table 1.
General Procedure for the Enantioselective Copper-Catalyzed Conjugate Addition of Grignard Reagents to Alkenyl Pyridines[1]
To a dried Schlenk tube under an argon atmosphere, Cu(OAc)₂ (0.01 mmol, 5 mol%) and the chiral diphosphine ligand (0.011 mmol, 5.5 mol%) are added. Anhydrous THF (1.0 mL) is then introduced, and the resulting mixture is stirred at room temperature for 30 minutes. The solution is then cooled to -78 °C, and the alkenyl pyridine substrate (0.2 mmol) is added, followed by the dropwise addition of the Grignard reagent (0.4 mmol). The reaction mixture is stirred at -78 °C for the specified time (e.g., 2 hours). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Mechanistic Insights and Experimental Workflow
To visualize the key concepts and processes involved in stereoselective catalysis with chiral pyridine analogs, the following diagrams are provided.
Caption: Experimental workflow for a typical copper-catalyzed asymmetric conjugate addition.
Caption: Principle of stereoselective catalysis with a chiral pyridine complex.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel chiral DMAP–thiourea bifunctional catalyst catalyzed enantioselective Steglich and Black rearrangement reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Guide to Inter-Laboratory Comparison of 2,4-Diethylpyridine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of analytical results for 2,4-Diethylpyridine. Due to a lack of publicly available round-robin or proficiency test data for this specific compound, this document outlines a proposed study structure, standardized experimental protocols, and data presentation formats to facilitate future comparative studies. The methodologies are based on established analytical techniques for similar pyridine derivatives.
Proposed Inter-Laboratory Study Design
An inter-laboratory study is a valuable method for assessing the reproducibility and accuracy of analytical methods across different laboratories. A typical workflow for such a study is outlined below.
Caption: Workflow for a proposed inter-laboratory comparison study of this compound.
Data Presentation: Hypothetical Comparison of Results
The following table illustrates how quantitative data from an inter-laboratory comparison of this compound could be summarized. This example assumes a known concentration of 25.0 µg/mL was distributed to participating laboratories.
| Laboratory ID | Analytical Method | Reported Concentration (µg/mL) | Recovery (%) | z-score |
| Lab-01 | GC-FID | 24.5 | 98.0 | -0.5 |
| Lab-02 | GC-MS | 25.2 | 100.8 | 0.2 |
| Lab-03 | HPLC-UV | 23.9 | 95.6 | -1.1 |
| Lab-04 | GC-FID | 26.1 | 104.4 | 1.1 |
| Lab-05 | HPLC-UV | 24.8 | 99.2 | -0.2 |
| Consensus Mean | 24.9 | 99.6 | ||
| Standard Deviation | 0.85 | 3.4 |
Experimental Protocols
Detailed methodologies are crucial for ensuring the comparability of results between laboratories. The following are proposed standardized protocols for the analysis of this compound.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For unknown samples, dissolve a precisely weighed amount in methanol to achieve a concentration within the calibration range.
2. GC-FID Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector Temperature: 280 °C
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the QC and unknown samples using the calibration curve.
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides an alternative for the analysis of this compound, particularly if the compound is part of a more complex matrix.
1. Sample Preparation:
-
Follow the same procedure for the preparation of stock, calibration, and QC samples as described in the GC-FID protocol, using a mobile phase-compatible solvent like a mixture of acetonitrile and water.
2. HPLC-UV Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 260 nm.
3. Data Analysis:
-
Generate a calibration curve and determine the concentration of this compound in the samples as described in the GC-FID protocol.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not extensively documented, pyridine derivatives are known to interact with various biological targets, including nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates a generalized signaling pathway for nAChR activation.
Caption: Generalized nAChR signaling pathway potentially modulated by pyridine derivatives.
Safety Operating Guide
Safe Disposal of 2,4-Diethylpyridine: A Guide for Laboratory Professionals
For immediate reference, treat 2,4-Diethylpyridine as a flammable, toxic, and irritating hazardous chemical. Proper personal protective equipment (PPE) is mandatory during handling and disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established protocols for pyridine-based compounds and general hazardous waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, data for the structurally similar compound 2,4-Dimethylpyridine (2,4-Lutidine) is used as a reference.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber or PVA gloves are recommended over nitrile gloves for handling pyridine-based compounds.[1]
-
Body Protection: A fully-buttoned lab coat should be worn.[1]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2]
Emergency Procedures:
-
Spills: In the event of a small spill (one that can be cleaned up in approximately 10 minutes by trained personnel), absorb the material with an inert dry substance such as sand or vermiculite.[1][2] Place the absorbent material in a sealed, airtight, and compatible waste container for disposal as hazardous waste.[1][2]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Quantitative Data for Structurally Similar 2,4-Dimethylpyridine
The following table summarizes key quantitative data for 2,4-Dimethylpyridine, which should be considered as indicative for this compound in the absence of specific data.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N | [3][4] |
| Molecular Weight | 107.15 g/mol | [3][4] |
| Boiling Point | 159 °C | [3] |
| Melting Point | -60 °C | [3] |
| Density | 0.927 g/mL at 25 °C | [3] |
| Flash Point | 47 °C (116.6 °F) - closed cup | [3] |
| Hazards | Flammable, Toxic (Oral, Dermal, Inhalation), Irritant | [3][5] |
| Toxicity (Oral LD50) | 200 mg/kg (rat) | [6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Identification and Segregation:
-
Waste Container Selection and Labeling:
-
Use a sealable, airtight, and chemically compatible waste container.[1] Glass or high-density polyethylene containers are generally suitable for pyridine-based waste.[2]
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[1] The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other required information as per your institution's policy.
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve submitting a chemical collection request form.[1]
-
-
Final Disposal Method:
-
The ultimate disposal of this compound waste will be handled by the specialized waste management facility. The most common and recommended method for pyridine-based waste is incineration at high temperatures.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. 2,4-Dimethylpyridine ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethylpyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 6. 2,4-lutidine, 108-47-4 [thegoodscentscompany.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

